2-Chloro-6-methyl-4-nitroaniline
Description
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Properties
IUPAC Name |
2-chloro-6-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPVUAIKGOKEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369922 | |
| Record name | 2-Chloro-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69951-02-6 | |
| Record name | 2-Chloro-6-methyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69951-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-6-methyl-4-nitroaniline chemical structure and properties
This guide provides a comprehensive technical overview of 2-Chloro-6-methyl-4-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative data.
Introduction: Understanding the Core Utility
This compound (C₇H₇ClN₂O₂) is a substituted aromatic amine that serves as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring chloro, methyl, nitro, and amino functional groups, provides multiple reaction sites, making it a valuable precursor for the synthesis of more complex molecules.[1] This guide aims to provide an in-depth understanding of its chemical identity, properties, and practical applications, particularly within the pharmaceutical and chemical industries.
Chemical Identity and Structure
The precise arrangement of substituents on the aniline ring dictates the compound's reactivity and physical properties. The systematic naming and unique identifiers are crucial for accurate documentation and database searches in a research and development context.[1]
Systematic and Common Identifiers:
-
Synonyms: 6-Chloro-2-methyl-4-nitroaniline, 6-Chloro-4-nitro-p-toluidine, 2-Amino-3-chloro-5-nitrotoluene[4][5]
The structure features an aniline core with a chlorine atom and a methyl group ortho to the amino group, and a nitro group para to the amino group. This specific substitution pattern influences the electronic environment of the aromatic ring and the reactivity of the functional groups.
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties is fundamental for designing experimental protocols, including reaction conditions, purification methods, and appropriate storage. The data presented below is compiled from various chemical data repositories.
| Property | Value | Source |
| Molecular Weight | 186.60 g/mol | [1][2][3] |
| Appearance | Yellow to dark yellow crystalline powder or solid | [4] |
| Melting Point | 170-175 °C | [4][5] |
| Boiling Point (Predicted) | 344.6 ± 37.0 °C | [4][5] |
| Density (Estimate) | 1.480 g/cm³ | [4][5] |
| pKa (Predicted) | -1.21 ± 0.20 | [4][5] |
| Storage Temperature | 2-8°C, protect from light | [1][4][5] |
Synthesis and Purification
While various synthetic routes may exist, a common approach involves the controlled chlorination of a substituted nitroaniline precursor. The following is a generalized protocol based on established chemical principles for similar transformations.
Conceptual Synthesis Workflow
A plausible synthetic route involves the chlorination of 2-methyl-4-nitroaniline. The starting material is first dissolved in a suitable acidic medium, followed by the introduction of a chlorinating agent at controlled temperatures to ensure regioselectivity.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-methyl-4-nitroaniline.
Materials:
-
2-methyl-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
N-Chlorosuccinimide (NCS)
-
Methanol
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1.0 equivalent of 2-methyl-4-nitroaniline in concentrated HCl. This step protonates the amino group, deactivating it towards electrophilic substitution and directing the incoming electrophile.
-
Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Low temperature is critical to control the reaction rate and prevent the formation of undesired byproducts.
-
Chlorination: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. NCS is a solid and easier-to-handle source of electrophilic chlorine compared to chlorine gas. The slight excess ensures complete reaction of the starting material.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Slowly pour the reaction mixture over crushed ice. This will precipitate the crude product.
-
Neutralization: Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound. Dry the purified crystals under vacuum.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, and IR spectroscopy.
Chemical Reactivity and Synthetic Utility
The multifunctionality of this compound makes it a valuable intermediate. Its primary reactive sites are the amino and nitro groups, and to a lesser extent, the chloro substituent.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as iron powder in acidic medium or catalytic hydrogenation.[1] This transformation yields 2-chloro-6-methyl-benzene-1,4-diamine, a key precursor for various heterocyclic compounds and polymers.
-
Diazotization of the Amino Group: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This reactive intermediate can then be subjected to a wide range of Sandmeyer-type reactions to introduce functionalities like -CN, -OH, -Br, and -F.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by strong nucleophiles under specific conditions, although this is generally less facile due to the presence of the deactivating nitro group.
These reactions open avenues for its use in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] For instance, it has been identified as a precursor for synthesizing tyrosine kinase inhibitors and other potential anti-cancer agents.[1]
Applications in Research and Drug Development
The utility of this compound extends into several areas of research and development:
-
Pharmaceutical Synthesis: It serves as a starting material or key intermediate in the synthesis of various pharmaceutical agents.[1] Its derivatives are being investigated for therapeutic potential against a range of diseases, including cancer.[1]
-
Agrochemicals: The structural motif is found in some classes of pesticides and herbicides.
-
Dye Industry: It is used in the production of azo dyes and other colorants for textiles and other materials.[1]
Safety and Handling
As a nitroaromatic compound, this compound requires careful handling.
-
Hazard Classification: It is classified as harmful if swallowed and causes skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][4][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate of significant value due to its versatile reactivity. Its well-defined structure and predictable chemical behavior make it a reliable building block for the synthesis of a wide array of target molecules in the pharmaceutical, agrochemical, and dye industries. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in a research and development setting.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 3. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 69951-02-6 [amp.chemicalbook.com]
- 5. 69951-02-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 2-Chloro-6-methyl-4-nitroaniline (CAS: 69951-02-6) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-6-methyl-4-nitroaniline, a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, explores its pivotal role in drug development, and discusses its safety and handling considerations.
Introduction and Physicochemical Properties
This compound, with the CAS number 69951-02-6, is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a chloro, a methyl, and a nitro group on the aniline ring, imparts specific reactivity that is leveraged in the construction of complex molecules.
A thorough understanding of its physicochemical properties is paramount for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 69951-02-6 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.60 g/mol | [1] |
| Appearance | Yellow crystalline powder | N/A |
| Melting Point | 170-176 °C | N/A |
| Solubility | Soluble in many organic solvents | N/A |
| InChI | InChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | [1] |
| SMILES | CC1=CC(=CC(=C1N)Cl)--INVALID-LINK--[O-] | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 2-chloro-6-methylaniline. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure regioselectivity and to manage the exothermic nature of the nitration process. The amino group of the starting material is a strong activating group, and its directing effect, along with that of the methyl and chloro substituents, influences the position of the incoming nitro group.
Below is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established procedures for the nitration of similar aniline derivatives.[2][3]
Experimental Protocol: Nitration of 2-chloro-6-methylaniline
Materials and Reagents:
-
2-chloro-6-methylaniline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
Beakers
Procedure:
-
Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-chloro-6-methylaniline (1 equivalent). Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (3-4 equivalents) dropwise while maintaining the internal temperature below 10 °C. The formation of the anilinium salt is an exothermic process.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1-2 equivalents). Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the stirred solution of the anilinium salt via a dropping funnel. It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition to minimize the formation of by-products.
-
Reaction Monitoring and Work-up: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with copious amounts of cold water to remove any residual acid and inorganic salts. Dry the product under vacuum.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a yellow crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development: A Key Intermediate for Dasatinib
2-Chloro-6-methylaniline, the precursor to this compound, is a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib.[4][5][6][7] Dasatinib is a targeted therapy used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[4]
The synthesis of Dasatinib involves the coupling of 2-chloro-6-methylaniline with a thiazole carboxylic acid derivative to form a key amide bond.[8][9][10][11][12] This reaction is a pivotal step in the construction of the final drug molecule. The purity and quality of the 2-chloro-6-methylaniline intermediate are therefore of utmost importance to ensure the efficacy and safety of the active pharmaceutical ingredient (API).
While this compound itself is not directly incorporated into the final Dasatinib structure, it serves as a crucial precursor to 2-chloro-6-methylaniline through the reduction of the nitro group. This reduction is a common and efficient method for introducing an amino group in a specific position on the aromatic ring.
Logical Relationship in Dasatinib Synthesis
Caption: Logical pathway from this compound to Dasatinib.
Safety, Handling, and Analytical Methods
Safety and Handling:
As with all nitroaromatic compounds and chlorinated anilines, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Analytical Methods:
The purity and identity of this compound can be confirmed using a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, nitro, chloro, and methyl).
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical industry, particularly in the synthesis of life-saving oncology drugs like Dasatinib. Its synthesis via the nitration of 2-chloro-6-methylaniline is a well-established, albeit sensitive, chemical transformation. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and drug development. The continued demand for targeted therapies ensures that this compound will remain a relevant and important building block in medicinal chemistry.
References
- 1. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 7. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 8. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Synthesis and Biopharmaceutical Studies of JLTN as Potential Dasatinib Prodrug [jstage.jst.go.jp]
- 11. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 12. EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google Patents [patents.google.com]
A Technical Guide to the Molecular Weight of 2-Chloro-6-methyl-4-nitroaniline: From Theoretical Calculation to Experimental Verification
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of 2-Chloro-6-methyl-4-nitroaniline (CAS No. 69951-02-6).[1][2][3][4][5] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to detail the theoretical basis for its molecular weight, validated through state-of-the-art experimental protocols. We will explore the principles and practical execution of mass spectrometry for direct mass determination and the role of chromatographic and spectroscopic techniques in confirming the compound's identity and purity, which are prerequisites for accurate molecular weight assignment. The significance of this fundamental property in synthetic chemistry, quantitative analysis, and pharmaceutical development is also discussed, providing a holistic view grounded in scientific integrity and practical application.
Compound Profile and Physicochemical Properties
This compound is an aromatic amine derivative characterized by a benzene ring substituted with chloro, methyl, nitro, and amino functional groups.[1] Its unique electronic properties, stemming from the interplay of electron-donating (amino, methyl) and electron-withdrawing (nitro, chloro) groups, make it a valuable intermediate in the synthesis of azo dyes and potential pharmaceutical agents.[1][6] An accurate understanding of its molecular weight is the cornerstone of its application in any quantitative scientific endeavor.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 69951-02-6 | Sigma-Aldrich, PubChem[3][4] |
| Molecular Formula | C₇H₇ClN₂O₂ | Benchchem, PubChem[1][4] |
| Theoretical Molecular Weight | 186.59 g/mol | PubChem[4] |
| Monoisotopic Mass | 186.0196052 Da | PubChem[4] |
| Appearance | Crystalline solid, very dark beige/dark brown | ChemicalBook[7] |
| Melting Point | 170-175 °C | ChemicalBook[7] |
| SMILES | CC1=CC(=CC(=C1N)Cl)--INVALID-LINK--[O-] | PubChem[4] |
| InChIKey | HVPVUAIKGOKEEE-UHFFFAOYSA-N | Benchchem[1] |
Theoretical Molecular Weight Calculation
The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. It is calculated using the molecular formula and the standard atomic weights from the periodic table. For this compound, with the formula C₇H₇ClN₂O₂, the calculation is as follows:
-
Carbon (C): 7 atoms × 12.011 u = 84.077 u
-
Hydrogen (H): 7 atoms × 1.008 u = 7.056 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight = 84.077 + 7.056 + 35.453 + 28.014 + 31.998 = 186.598 g/mol
This value, commonly rounded to 186.6 g/mol , represents the weighted average of the masses of the naturally occurring isotopes of each element.[2][3] For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This results in a more precise value of 186.0196 Da.[4]
Experimental Verification of Molecular Weight via Mass Spectrometry
Theoretical calculations must be confirmed by empirical data. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).
Causality Behind Experimental Design
The choice of MS technique is critical. For a moderately polar molecule like this compound, Electrospray Ionization (ESI) is an ideal choice. ESI is a soft ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, making the resulting spectrum straightforward to interpret. The presence of the basic aniline group readily accepts a proton, facilitating efficient ionization in positive ion mode.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for ESI-MS analysis of this compound.
Detailed Protocol: ESI-MS
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution using a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.
-
-
Instrumentation and Analysis:
-
Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and any potential adducts or fragments.
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature to achieve a stable signal.
-
-
Data Interpretation (Self-Validating System):
-
Primary Validation: The primary evidence is the detection of the protonated molecular ion [M+H]⁺. Based on the monoisotopic mass (186.0196 Da), this peak should appear at m/z 187.0274 .
-
Trustworthiness Check (Isotopic Pattern): Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This natural abundance creates a characteristic isotopic pattern. The mass spectrum must show:
-
An A peak at m/z 187.0274 (representing the molecule with ³⁵Cl).
-
An A+2 peak at m/z 189.0245 (representing the molecule with ³⁷Cl).
-
The intensity of the A+2 peak should be approximately 32% of the A peak's intensity. The presence of this pattern is definitive confirmation of a molecule containing one chlorine atom.
-
-
Integrated Characterization for Structural and Purity Confirmation
While MS provides the molecular weight, it does not confirm the specific isomeric structure or sample purity. A comprehensive characterization approach is necessary to ensure the measured mass corresponds to the correct, pure compound.
Logical Framework for Compound Confirmation
Caption: Integrated workflow for the definitive characterization of a chemical standard.
Protocol: Purity Assessment by HPLC-UV
-
Rationale: Chromatographic separation is essential to confirm that the sample is a single component, ensuring the measured molecular weight is not an average of multiple species.
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 380 nm).
-
Expected Result: A single, sharp, and symmetrical peak in the chromatogram, indicating high purity. Purity can be quantified as >97% by peak area integration.[1]
Spectroscopic Confirmation (NMR & IR)
Spectroscopic data confirms the molecular architecture, validating that the measured mass belongs to this compound and not a positional isomer.[1]
-
¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons (with meta-coupling) and the methyl group protons, confirming the substitution pattern.[1]
-
Infrared (IR) Spectroscopy: Analysis should reveal characteristic absorption bands for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group (NO₂), and the C-Cl stretch.[1]
Significance in Research and Drug Development
An accurately determined molecular weight is a non-negotiable parameter in scientific research for several reasons:
-
Stoichiometric Precision: In chemical synthesis, where this compound is used as a reactant or precursor, its molecular weight is fundamental for calculating molar equivalents to ensure reaction efficiency and yield.[1][6]
-
Quantitative Analysis: For preparing standard solutions for calibration curves in analytical assays, the exact mass is required to determine concentration.
-
Structural Elucidation: High-resolution mass spectrometry provides an exact mass that can be used to predict the elemental formula, a critical piece of data when identifying unknown compounds or confirming the products of a reaction.
-
Regulatory Compliance: In pharmaceutical development, the precise characterization of any chemical entity, including its molecular weight, is a mandatory requirement for submissions to regulatory agencies like the FDA.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4]
-
Precautions: Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place (2–8°C) and protect from light.[1][7]
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 69951-02-6 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 69951-02-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Spectroscopic Profile of 2-Chloro-6-methyl-4-nitroaniline: A Technical Guide
Introduction
2-Chloro-6-methyl-4-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and dyes.[1] Its molecular architecture, characterized by a strategic arrangement of electron-withdrawing (nitro and chloro) and electron-donating (amino and methyl) groups, imparts a unique electronic and steric profile that dictates its reactivity and potential applications.[1] A comprehensive understanding of its spectroscopic properties is paramount for unequivocal structural confirmation, purity assessment, and for predicting its behavior in various chemical transformations.
This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this guide will leverage predictive analysis grounded in the established principles of spectroscopy and by drawing direct comparisons with the well-characterized, structurally analogous compound, 2-chloro-4-nitroaniline. This approach, combining theoretical knowledge with empirical data from related molecules, offers a robust framework for researchers, scientists, and drug development professionals engaged in the study of substituted nitroanilines.
Molecular Structure and Key Features
The structural attributes of this compound are foundational to the interpretation of its spectroscopic data. The molecule consists of a benzene ring substituted with four key functional groups. The interplay of these substituents governs the electron density distribution within the aromatic ring and, consequently, the chemical environment of each atom.
Figure 1: Molecular Structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the nitro (NO₂) group, the amino (NH₂) group, and the substituted aromatic ring.[2]
Predicted IR Spectral Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Insights |
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium | Two distinct bands are expected for the primary amine. These are sensitive to hydrogen bonding. |
| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |
| Aliphatic (C-H) | Stretching | 2850 - 3000 | Medium | Arising from the methyl group substituent. |
| Nitro (N=O) | Asymmetric Stretching | 1500 - 1550 | Strong | This is one of the most characteristic and intense bands for aromatic nitro compounds.[3] Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitro compounds.[3] |
| Nitro (N=O) | Symmetric Stretching | 1330 - 1370 | Strong | Another strong and characteristic band for the nitro group.[3] |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium-Strong | Multiple bands are expected in this region, characteristic of the aromatic skeleton. |
| Amino (N-H) | Scissoring (Bending) | 1580 - 1650 | Medium-Strong | This band can sometimes overlap with the aromatic C=C stretching vibrations. |
| C-N | Stretching | 1250 - 1350 | Medium | Corresponds to the stretching of the bond between the aromatic ring and the amino group. |
| C-Cl | Stretching | 600 - 800 | Strong | The position of this band can be influenced by the substitution pattern on the aromatic ring. |
Experimental Protocol for IR Spectroscopy
A standard and reliable method for acquiring the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with dry, spectroscopic grade KBr (100-200 mg) in an agate mortar and pestle.
-
Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure (8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Figure 2: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The predicted chemical shifts are based on the analysis of substituent effects on the aromatic ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| Aromatic-H (H-3, H-5) | 7.5 - 8.0 | d | ~2-3 | These two protons are chemically equivalent and appear as a doublet due to meta-coupling with each other. The strong electron-withdrawing effect of the nitro group at the para position and the chloro group at the ortho position will deshield these protons, shifting them downfield. |
| Amino (-NH₂) | 4.0 - 5.0 | br s | - | The chemical shift of the amino protons is variable and depends on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |
| Methyl (-CH₃) | 2.2 - 2.5 | s | - | The methyl group is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro group, resulting in a chemical shift in this range. It will appear as a singlet as there are no adjacent protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are highly dependent on the nature of the attached substituents.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C-NH₂ (C-1) | 145 - 150 | The amino group is electron-donating, which shields the attached carbon, but this effect is counteracted by the inductive effect of the nitrogen atom. |
| C-Cl (C-2) | 120 - 125 | The chloro substituent has a deshielding effect on the attached carbon. |
| C-H (C-3, C-5) | 125 - 130 | These carbons are influenced by the adjacent substituents. |
| C-NO₂ (C-4) | 140 - 145 | The strong electron-withdrawing nitro group significantly deshields the attached carbon atom. |
| C-CH₃ (C-6) | 130 - 135 | The methyl group is attached to this carbon, and its chemical shift is also influenced by the adjacent chloro and amino groups. |
| -CH₃ | 15 - 20 | The methyl carbon is in the typical range for an alkyl group attached to an aromatic ring. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
| m/z | Relative Abundance | Identity | Rationale and Comparative Insights |
| 186 | ~100% | [M]⁺ | Molecular ion peak corresponding to the most abundant isotope of chlorine (³⁵Cl). |
| 188 | ~33% | [M+2]⁺ | Isotopic peak due to the presence of the ³⁷Cl isotope. The ~3:1 ratio of the M and M+2 peaks is a characteristic signature for a monochlorinated compound.[4] |
| 171 | Variable | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 156 | Variable | [M-NO]⁺ | Loss of a nitric oxide radical. |
| 140 | Variable | [M-NO₂]⁺ | Loss of a nitro radical. This is a common fragmentation pathway for nitroaromatic compounds.[5] |
| 111 | Variable | [M-NO₂-HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-NO₂]⁺ fragment. |
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), which causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Chloro-6-methyl-4-nitroaniline
An In-depth Technical Guide to 2-Chloro-6-methyl-4-nitroaniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 69951-02-6), a substituted aromatic amine of significant interest in synthetic chemistry. As a versatile intermediate, its unique molecular architecture, featuring electron-donating and electron-withdrawing groups, imparts a rich and complex reactivity profile. This document details its core physicochemical properties, explores logical synthetic pathways, outlines standard analytical characterization protocols, and discusses its established and potential applications in the pharmaceutical and dye industries. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical value.
Chemical Identity and Molecular Structure
This compound is an aromatic compound built upon an aniline core.[1] Its structure is characterized by a benzene ring substituted with four distinct functional groups: an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a nitro (-NO₂) group.[1] The systematic positioning of these groups (amino at C1, chloro at C2, methyl at C6, and nitro at C4) creates a molecule with significant electronic asymmetry, which is the primary driver of its chemical reactivity and utility as a synthetic building block.[1] The electron-donating properties of the amino and methyl groups contrast with the strong electron-withdrawing nature of the nitro and chloro substituents, influencing the molecule's reactivity in electrophilic and nucleophilic reactions.[1]
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 69951-02-6 | [1][2][3][4] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3][4] |
| Molecular Weight | 186.60 g/mol | [1][2][4] |
| InChIKey | HVPVUAIKGOKEEE-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CC1=CC(=CC(=C1N)Cl)N+[O-][O-] | [1][2][3] |
| Synonyms | 6-chloro-4-nitro-ortho-toluidine, 2-chloro-4-nitro-6-methylaniline | [1][3][4] |
Physicochemical Properties
The physical properties of this compound are characteristic of a substituted nitroaromatic compound. Its high melting point is indicative of a stable crystalline lattice structure. The predicted boiling point and estimated density are consistent with a molecule of its mass and polarity.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Crystalline solid; yellow to very dark beige/dark brown powder. | [4][5] |
| Melting Point | 170-175 °C | [4][5] |
| Boiling Point | 344.6 ± 37.0 °C (Predicted) | [4][5] |
| Density | 1.4800 (Rough Estimate) | [4][5] |
| pKa | -1.21 ± 0.20 (Predicted) | [4][5] |
| Storage | Store at 2–8°C, protected from light. | [1][4][5] |
The recommended storage conditions—refrigeration and protection from light—are critical for maintaining the compound's integrity.[1][4] Aromatic amines and nitro compounds can be sensitive to light and thermal degradation over time, and these precautions ensure sample purity for experimental use.
Chemical Reactivity and Synthesis
Core Reactivity
The reactivity of this compound is governed by its functional groups. The most significant transformations involve the nitro group and the chloro substituent.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, a foundational reaction in synthetic chemistry.[1] This transformation is typically achieved using reducing agents like iron powder in an acidic medium or through catalytic hydrogenation.[1] The resulting diamine is a highly valuable precursor for synthesizing heterocyclic compounds and other complex molecules, particularly in pharmaceutical development.
-
Substitution of the Chlorine Atom: The chlorine atom can be replaced by various nucleophiles under appropriate conditions in a process known as nucleophilic aromatic substitution.[1] The reaction's feasibility is enhanced by the electron-withdrawing nitro group located para to the chlorine.
Conceptual Synthetic Workflow
While multiple synthetic routes can be envisioned, a common strategy for producing substituted anilines involves the controlled nitration and halogenation of an appropriate precursor. A logical retrosynthetic approach would start from 2-methylaniline (o-toluidine). The synthesis would require careful management of the directing effects of the substituents to achieve the desired 2,4,6-substitution pattern.
Caption: Plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Amine Protection: The amino group of the starting material is highly activating and would interfere with subsequent reactions. It is protected, typically as an acetanilide, to moderate its reactivity and ensure selective substitution.
-
Nitration: The acetylamino group is an ortho-, para-director. Nitration at this stage is expected to place the nitro group at the para position (C4), which is sterically favored.
-
Chlorination: The next substitution is directed by the existing groups. The acetylamino group directs ortho to its position, leading to chlorination at C6.
-
Deprotection: The final step is the removal of the acetyl protecting group via acid or base hydrolysis to reveal the target amino functionality.
Experimental Protocols: Spectroscopic Characterization
Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Each method provides unique structural information.
Caption: A typical workflow for the spectroscopic analysis of the title compound.
Protocol: ¹H NMR Spectroscopy
This protocol is self-validating as the resulting spectrum must align with the theoretically predicted chemical shifts, integration values, and splitting patterns for the compound's known structure.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar aromatic compounds and allows for the clear observation of exchangeable amine (NH₂) protons.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Standard instrument parameters (e.g., 400 MHz) are sufficient. Ensure the sample is properly locked and shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign peaks to the specific protons in the molecule (aromatic, methyl, and amine).
Applications in Research and Development
This compound is not an end-product but a crucial intermediate with applications stemming from its versatile reactivity.
-
Pharmaceutical Synthesis: It serves as a precursor for synthesizing more complex molecules with potential therapeutic value.[1] Its structure is particularly relevant in the development of kinase inhibitors, a class of drugs often used in cancer therapy.[1] The related compound, 2-chloro-4-nitroaniline, is a known metabolite of the anti-helminthic drug niclosamide, highlighting the relevance of this chemical scaffold in pharmacology.[6][7]
-
Dye Manufacturing: The compound is an important intermediate in the production of azo dyes and other colorants.[1] The amino group can be diazotized and then coupled with other aromatic compounds to create the extended conjugated systems responsible for vibrant colors.
-
Environmental Science: Research into the biodegradation of related compounds like 2-chloro-4-nitroaniline by microorganisms such as Rhodococcus sp. is an active area.[1][6][7] Understanding these degradation pathways is vital for environmental remediation and assessing the ecological impact of such chemicals.[1]
Safety, Handling, and Storage
Given its classification as a substituted nitroaniline, proper safety protocols are mandatory. While specific toxicity data for this exact isomer is limited, data from closely related compounds like 2-chloro-4-nitroaniline suggest it should be handled as a hazardous substance.[3][8][9]
Hazard Profile (Inferred from Analogs):
-
Irritation: Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[3]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[8]
Protocol: Safe Laboratory Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles with side shields at all times.[9] For weighing operations where dust may be generated, a dust mask or respirator may be appropriate.[9][10]
-
Dispensing: Use a spatula to handle the solid material. Avoid creating dust clouds.
-
Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[9] Do not allow the chemical to enter drains.[9]
-
Storage: Store the container tightly sealed in a cool, dry, and dark place, preferably in a designated cabinet for toxic chemicals at 2-8°C.[1][4][5]
-
Waste Disposal: Dispose of all waste materials (including contaminated gloves and weighing paper) in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a chemical intermediate of considerable value. Its physical stability and predictable, versatile reactivity make it a reliable building block for complex molecular synthesis. Its primary importance lies in its role as a precursor in the development of pharmaceuticals, particularly kinase inhibitors, and in the creation of high-performance dyes. A thorough understanding of its properties, safe handling protocols, and synthetic utility is essential for any researcher or scientist working with this compound.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 3. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 69951-02-6 [amp.chemicalbook.com]
- 5. 69951-02-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. home.miracosta.edu [home.miracosta.edu]
Navigating the Synthesis of Advanced Therapeutics: A Technical Guide to 2-Chloro-6-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Pillar of Kinase Inhibitor Synthesis
In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapies, the strategic selection of starting materials is a critical determinant of success. 2-Chloro-6-methyl-4-nitroaniline (CAS No. 69951-02-6) has emerged as a pivotal, yet often unheralded, building block in the synthesis of a new generation of kinase inhibitors. Its unique substitution pattern—a sterically hindered amine ortho to a chloro group and a methyl group, with a para-nitro functionality—presents a versatile platform for the construction of complex heterocyclic scaffolds that are central to the activity of numerous targeted therapies.
This technical guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of this compound. We will delve into its chemical and physical properties, explore its commercial availability, and, most importantly, provide a detailed, field-proven experimental workflow for its application in the synthesis of a key intermediate for a globally recognized tyrosine kinase inhibitor. This guide is designed not as a rigid protocol but as a strategic resource, offering insights into the causality behind experimental choices to empower scientists in their own drug development endeavors.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. This compound is a stable, crystalline solid under standard conditions.
| Property | Value | Source |
| CAS Number | 69951-02-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₇ClN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 186.60 g/mol | --INVALID-LINK--[1] |
| Appearance | Yellow to orange crystalline powder | [Various Supplier Data] |
| Melting Point | 170-176 °C | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK--[1] |
| Storage | 2–8°C, protected from light | --INVALID-LINK--[1] |
Commercial Availability: A Comparative Overview
The accessibility of this compound from commercial suppliers is a key consideration for any research or development program. The following table provides a snapshot of offerings from a selection of reputable vendors. Researchers are advised to request certificates of analysis to confirm purity and specifications before purchase.
| Supplier | Catalog Number | Purity | Available Quantities |
| --INVALID-LINK-- | C53059 | Not specified | Custom synthesis |
| --INVALID-LINK-- | B1586520 | ≥97% | Inquire |
| --INVALID-LINK-- | OR0258 | tech | 1g, 5g, 25g |
| --INVALID-LINK-- | MFCD01313703 | Not specified | 1mg, 10g, 50g |
| --INVALID-LINK-- | MM69951026 | Not specified | Inquire |
| --INVALID-LINK-- | CB9717521 | 99% | Inquire |
Safety and Handling: A Self-Validating System of Precaution
As with any nitroaromatic compound, proper safety precautions are paramount when handling this compound. The following information is synthesized from available safety data sheets and should be supplemented by a thorough review of the specific SDS provided by the supplier.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
A self-validating safety system involves not only adhering to these guidelines but also understanding the rationale. The potential for respiratory and skin irritation necessitates the use of personal protective equipment (PPE) in a well-ventilated fume hood. The risk of ingestion underscores the importance of strict laboratory hygiene and prohibiting eating or drinking in the work area.
Application in Tyrosine Kinase Inhibitor Synthesis: A Step-by-Step Workflow
The primary utility of this compound in drug development lies in its role as a precursor to the corresponding aniline, 2-chloro-6-methylaniline. This transformation, a standard nitro group reduction, unlocks the nucleophilic character of the amine, enabling its incorporation into complex heterocyclic systems. What follows is a detailed, two-part experimental workflow. The first part describes the crucial reduction step, and the second details the subsequent coupling to form a key intermediate in the synthesis of the tyrosine kinase inhibitor, dasatinib.
Part 1: Reduction of this compound to 2-Chloro-6-methylaniline
This protocol is a well-established method for the reduction of aromatic nitro compounds. The choice of iron powder in the presence of an acid is a classic, cost-effective, and high-yielding approach.
Materials and Reagents:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1 equivalent) in a 1:1 mixture of ethanol and water.
-
To this suspension, add iron powder (3-5 equivalents).
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (0.1-0.2 equivalents) dropwise via an addition funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrates and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methylaniline as a crude product, which can be purified further by column chromatography or distillation if necessary.
Causality Behind Experimental Choices:
-
Iron/HCl System: This is a classic Bechamp reduction. Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II) and Fe(III), while the nitro group is reduced. The acidic medium facilitates the reaction and helps in the dissolution of the iron oxides formed.
-
Ethanol/Water Solvent System: This co-solvent system is chosen to provide sufficient solubility for the organic starting material while also being compatible with the aqueous acidic conditions and the inorganic reducing agent.
-
Reflux Conditions: The elevated temperature accelerates the rate of this heterogeneous reaction.
-
TLC Monitoring: This is a crucial step for determining the endpoint of the reaction, preventing the formation of byproducts due to over-reaction or incomplete conversion.
Part 2: Synthesis of a Dasatinib Intermediate
The resulting 2-chloro-6-methylaniline is a key building block for the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, a pivotal intermediate in the production of the tyrosine kinase inhibitor Dasatinib.[3] This step involves an amidation reaction.
Materials and Reagents:
-
2-chloro-6-methylaniline (from Part 1)
-
2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases, indicating the formation of the acid chloride.
-
In a separate flask, dissolve 2-chloro-6-methylaniline (1 equivalent) and triethylamine (1.5-2 equivalents) in anhydrous dichloromethane.
-
Cool the aniline solution to 0°C and slowly add the freshly prepared acid chloride solution from step 4 via a cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[3]
Authoritative Grounding and Mechanistic Insight:
The conversion of a carboxylic acid to an amide is a cornerstone of organic synthesis. The use of thionyl chloride or oxalyl chloride to first activate the carboxylic acid by forming a more reactive acid chloride intermediate is a standard and highly effective strategy. The subsequent nucleophilic acyl substitution by the amine (2-chloro-6-methylaniline) is facilitated by the presence of a non-nucleophilic base like triethylamine, which neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key transformations and the overall workflow.
References
An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-6-methyl-4-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: A Chemist's Perspective on a Versatile Intermediate
2-Chloro-6-methyl-4-nitroaniline is an aromatic amine that serves as a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the development of azo dyes and potential pharmaceutical agents.[1] Its molecular architecture, featuring an aniline core substituted with a nitro group, a chlorine atom, and a methyl group, results in a compound with complex electronic properties and versatile reactivity.[1] The electron-withdrawing nature of the nitro group and the halogen, combined with the electron-donating amino group, makes it a valuable precursor for diverse chemical transformations.
However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling. As with many nitroaromatic and halogenated compounds, this compound presents toxicological and reactivity hazards that must be managed through robust safety protocols and a deep understanding of its chemical nature. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for its safe handling, application, and disposal, grounded in established safety principles and experimental best practices.
Section 1: Chemical & Physical Identity
A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical properties. This data informs storage conditions, solvent selection, and appropriate emergency responses.
Nomenclature and Identifiers
-
Systematic IUPAC Name: this compound[1]
-
CAS Number: 69951-02-6[1]
-
Molecular Formula: C₇H₇ClN₂O₂[1]
-
Molecular Weight: 186.60 g/mol [1]
-
Common Synonyms: 6-chloro-4-nitro-ortho-toluidine, 2-chloro-4-nitro-6-methylaniline, Benzenamine, 2-chloro-6-methyl-4-nitro-[1]
Physicochemical Properties
The following table summarizes key physical and computed properties, which are critical for assessing exposure risk and designing experimental setups.
| Property | Value | Source |
| Physical State | Solid, Powder | |
| Appearance | Yellow Crystalline Powder | [2] |
| Melting Point | 146 - 151 °C | [3] |
| Flash Point | 205 °C (for 2-Chloro-4-nitroaniline) | [1] |
| Water Solubility | Low; 0.5 g/L at 20 °C (for 2-Chloro-4-nitroaniline) | |
| logP (Octanol/Water Partition Coefficient) | 2.1 | |
| Vapor Pressure | 5.5 hPa at 20 °C (for 2-Chloro-4-nitroaniline) |
Note: Some data is for the closely related isomer 2-Chloro-4-nitroaniline and should be considered indicative.
Section 2: Comprehensive Hazard Assessment & Toxicology
The primary directive in handling any chemical is to understand and mitigate its inherent hazards. Nitroaromatic compounds, as a class, are known for their potential toxicity, and this compound is no exception.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a universal standard for hazard communication.
-
Pictograms:
-
(Warning)
-
-
Hazard Statements:
Toxicological Profile: An Evidence-Based Approach
-
Oral Toxicity: The "Harmful if swallowed" classification (H302) is consistent across related nitroanilines.[5] For instance, the oral LD50 in rats for 4-nitroaniline is 750 mg/kg, and for 4-chloro-2-nitroaniline, it is 400 mg/kg, indicating significant toxicity.[6] Ingestion can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a bluish discoloration of the skin), headaches, and dizziness.[6]
-
Dermal and Inhalation Toxicity: While not classified as acutely toxic via dermal or inhalation routes, significant absorption is possible, especially with fine powders. The hazards associated with ingestion, particularly methemoglobin formation, can also result from substantial dermal or inhalation exposure.[6]
-
Cellular Toxicity: Studies on the isomer 2-chloro-4-nitroaniline (2C4NA) in isolated rat hepatocytes provide critical mechanistic insight. Exposure to 2C4NA led to a significant loss of cellular viability, damage to cell and microsomal membranes, and a marked depletion of the intracellular antioxidant glutathione (GSH).[7] This suggests that the toxicity is mediated by oxidative stress and damage to cellular structures. It is scientifically reasonable to assume a similar mechanism of toxicity for this compound.
-
Carcinogenicity & Mutagenicity: There is no classification for carcinogenicity for this compound or its close isomers by major regulatory bodies like IARC or NTP.[1] However, some studies have noted potential mutagenic properties, a common concern for nitroaromatic compounds.[1]
Section 3: Standard Operating Procedures for Safe Handling
The following protocols are designed as a self-validating system. Adherence to these steps inherently minimizes risk and creates a safe operating environment. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
Engineering Controls: The First Line of Defense
The primary principle is to contain the chemical and prevent exposure.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transfer, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood contains airborne particles and vapors, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection against fugitive emissions.
-
Designated Work Area: Designate a specific area within the fume hood for handling this compound. Line the surface with disposable, absorbent bench paper to contain any minor spills and simplify decontamination.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. It should be selected based on the specific hazards.
-
Hand Protection: Wear nitrile gloves (minimum thickness of 5 mil). Nitriles offer good resistance to a wide range of chemicals. Always inspect gloves for defects before use and change them immediately if contaminated. Never wear contaminated gloves outside the immediate work area.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or cleaning up spills.
-
Body Protection: A buttoned laboratory coat is required. For larger quantities or tasks with significant dust generation, consider a disposable gown with elastic cuffs.
-
Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator with P100 (particulate) cartridges may be required for emergency situations or if engineering controls are insufficient.
Workflow for Handling the Solid Compound
This workflow minimizes the generation of airborne dust, which is the primary exposure risk for solid compounds.
Caption: A step-by-step workflow for the safe handling of solid this compound.
Section 4: Experimental Protocol - Synthesis of an Azo Dye
To illustrate its application, this section provides a detailed protocol for the synthesis of a disperse azo dye using this compound as the diazo component and 2-naphthol as the coupling component. This two-step diazotization-coupling reaction is a classic and highly illustrative use of this intermediate.[8][9]
Step 1: Diazotization of this compound
The conversion of the primary aromatic amine to a diazonium salt is the critical first step. Diazonium salts are highly reactive and are typically unstable, necessitating low temperatures.
-
Preparation: In a 100 mL beaker, add 1.87 g (10 mmol) of this compound to 10 mL of 3M hydrochloric acid. Stir to create a fine slurry.
-
Cooling: Place the beaker in an ice-salt bath and cool the slurry to 0-5 °C with continuous stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.
-
Nitrite Addition: Dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water. Add this solution dropwise to the cold amine slurry over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Continue stirring the mixture in the ice bath for an additional 20 minutes after the addition is complete. The formation of the diazonium salt solution is now complete. This solution should be used immediately in the next step.
Step 2: Azo Coupling
The electrophilic diazonium salt is now reacted with an electron-rich coupling agent (2-naphthol) to form the azo compound.
-
Coupling Solution: In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 2M sodium hydroxide solution.
-
Cooling: Cool this solution in an ice bath to below 10 °C.
-
Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution.
-
Precipitation: An intensely colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold water until the filtrate is neutral.
-
Drying: Allow the product to air-dry or dry in a desiccator. Do not use high heat, as some azo dyes can be thermally unstable.
Caption: Experimental workflow for the synthesis of an azo dye from this compound.
Section 5: Emergency Procedures
Preparedness is key to safety. All personnel must be familiar with these procedures before beginning work.
| Exposure Route | First Aid Measures | Causality & Rationale |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [3] | Rapidly removes the individual from the source of exposure. Oxygen administration addresses potential methemoglobinemia-induced hypoxia. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [3] | Prompt removal of contaminated clothing and thorough washing minimizes dermal absorption of the toxicant. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | Continuous flushing is necessary to physically remove the irritant and prevent serious damage to the cornea and other eye tissues. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink 1-2 glasses of water. Seek immediate medical attention. [3] | Inducing vomiting can cause aspiration of the chemical into the lungs. The primary goal is to get the individual to definitive medical care for treatment of systemic toxicity. |
Spill Response
-
Small Spill (in a fume hood):
-
Ensure full PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Gently sweep the material into a labeled hazardous waste container. Avoid raising dust.
-
Decontaminate the area (see Section 6.1).
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Section 6: Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
Decontamination Protocol
-
Equipment: Spatulas, glassware, and stir bars should be rinsed first with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound. This rinsate must be collected as hazardous waste.
-
Second Wash: Following the solvent rinse, wash the equipment with soap and hot water.
-
Work Surfaces: Wipe the designated work surface in the fume hood with a cloth dampened with acetone or ethanol, followed by a thorough wash with soap and water. All cleaning materials (wipes, bench paper) must be disposed of as solid hazardous waste.
Hazardous Waste Management
As a halogenated nitroaromatic compound, all waste associated with this compound must be treated as hazardous waste.
Caption: Decision workflow for the proper segregation and disposal of waste.
-
Principle of Segregation: Never mix incompatible waste streams. Waste containing this compound should be collected in a container specifically designated for halogenated organic waste .[10]
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names and approximate percentages of the contents.
-
Storage: Keep waste containers tightly sealed and stored in a designated satellite accumulation area until they are collected by EHS personnel.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. geneseo.edu [geneseo.edu]
- 4. durhamtech.edu [durhamtech.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. westliberty.edu [westliberty.edu]
- 7. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijirset.com [ijirset.com]
- 9. Preparation of Azo Dyes - 2017 Words | Bartleby [bartleby.com]
- 10. fishersci.com [fishersci.com]
2-Chloro-6-methyl-4-nitroaniline: A Comprehensive Technical Guide for Chemical Synthesis and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methyl-4-nitroaniline is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes. Its molecular structure, characterized by the presence of chloro, methyl, and nitro groups on an aniline backbone, provides a versatile platform for a variety of chemical transformations. This guide offers a detailed exploration of its chemical identity, synthesis protocols, and critical applications, with a focus on providing actionable insights for laboratory and industrial settings.
Chemical Identity and Properties
This compound, systematically named 2-chloro-6-methyl-4-nitrophenylamine, is an aromatic amine with the molecular formula C₇H₇ClN₂O₂.[1][2] It has a molecular weight of 186.60 g/mol .[1][2][3] This compound is typically a crystalline solid, appearing as a very dark beige or dark brown powder.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 69951-02-6 | [1][2][3][5] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3] |
| Molecular Weight | 186.60 g/mol | [1][2][3] |
| Melting Point | 170-175 °C | [4] |
| Boiling Point | 344.6±37.0 °C (Predicted) | [4] |
| Appearance | Crystalline solid; Very dark beige/very dark brown | [4] |
| Storage | 2–8°C, protected from light | [1] |
The unique arrangement of its functional groups—an electron-donating amino group, an electron-withdrawing nitro group, and a halogen substituent—imparts complex electronic properties and reactivity patterns to the molecule.[1]
Synthesis of this compound
The synthesis of this compound is a critical process for its subsequent use as an intermediate. While various synthetic routes exist for substituted anilines, specific high-yield protocols for this particular compound are of great interest. A common strategy involves the chlorination and nitration of a suitable aniline precursor.
2.1. Conceptual Synthesis Pathway
A logical synthetic approach would involve the controlled electrophilic substitution on a pre-functionalized benzene ring. The directing effects of the substituents (amino, methyl) must be carefully considered to achieve the desired 2-chloro-6-methyl-4-nitro substitution pattern.
Caption: Conceptual synthetic pathway for this compound.
2.2. Alternative Synthetic Strategies
Literature suggests various methods for preparing related chloro-methyl-nitroanilines, which can be adapted. For instance, a one-pot synthesis of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline has been reported, involving diazotization, reduction with hypophosphorous acid, and subsequent iron powder reduction of the nitro group.[6] This highlights the possibility of manipulating functional groups on a pre-existing substituted aniline to arrive at the target molecule.
Another approach involves the metalation and methylation of 2-chloroaniline using tert-butyl lithium and methyl bromide, yielding 2-chloro-6-methylaniline.[1] This intermediate could then be nitrated to produce this compound. However, this method requires the handling of highly reactive organolithium reagents, posing significant safety challenges.[1]
Key Chemical Reactions and Mechanisms
The reactivity of this compound is primarily dictated by its functional groups. The nitro group can be readily reduced to an amino group, while the chlorine atom can undergo nucleophilic substitution under specific conditions.[1]
3.1. Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, opening pathways to various diamine derivatives. This reaction is crucial for the synthesis of many pharmaceutical compounds.
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere.
-
Metal-Acid Reduction: Employing metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.[1]
Caption: Reduction of the nitro group in this compound.
The resulting diamine is a valuable building block for synthesizing heterocyclic compounds and other complex organic molecules.
Applications in Drug Development and Chemical Synthesis
This compound serves as a vital intermediate in the synthesis of a wide range of organic molecules.[1] Its applications are particularly prominent in the pharmaceutical and dye industries.
4.1. Pharmaceutical Synthesis
This compound acts as a precursor for the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). Aromatic nitro compounds, in general, are a significant class of molecules in medicinal chemistry, exhibiting a broad spectrum of biological activities. The presence of the chloro and methyl groups on the aniline ring allows for further functionalization to create complex drug candidates. For instance, it is a precursor for synthesizing anti-cancer drugs and other bioactive compounds.[1]
4.2. Dye Synthesis
The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce azo dyes.[1] These dyes are known for their vibrant colors and are used extensively in the textile industry. The substituents on the aniline ring influence the final color and properties of the dye.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Functional group identification | Characteristic peaks for N-H (amine), C-H (aromatic and methyl), C=C (aromatic), N=O (nitro), and C-Cl bonds. |
| ¹H NMR Spectroscopy | Structural elucidation | Signals corresponding to aromatic protons, the amine protons, and the methyl protons, with chemical shifts and coupling patterns consistent with the structure. |
| ¹³C NMR Spectroscopy | Carbon framework analysis | Resonances for each unique carbon atom in the molecule. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the molecular weight of the compound. |
| Gas Chromatography (GC) | Purity assessment | A single major peak indicating high purity.[7] |
Spectral data for this compound is available in public databases such as PubChem, which includes FTIR spectra.[3]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[8][9]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage is at 2-8°C, protected from light.[1]
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations.[8]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate of significant industrial and research importance. Its versatile reactivity makes it a valuable precursor for the synthesis of a wide array of pharmaceuticals and dyes. A thorough understanding of its synthesis, chemical properties, and safe handling is essential for its effective utilization in research and development. This guide provides a foundational understanding for scientists and professionals working with this important compound.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 3. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 69951-02-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 69951-02-6 [chemicalbook.com]
- 6. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
The Synthetic Versatility of 2-Chloro-6-methyl-4-nitroaniline: A Technical Guide for Chemical Research and Development
Introduction: Unveiling the Potential of a Key Chemical Intermediate
2-Chloro-6-methyl-4-nitroaniline, a substituted aromatic amine, serves as a pivotal building block in the synthesis of a diverse range of high-value organic molecules. Its unique structural arrangement, featuring a reactive amino group, a reducible nitro moiety, and strategically positioned chloro and methyl substituents, endows it with significant synthetic utility. This technical guide provides an in-depth exploration of the potential applications of this compound for researchers, scientists, and professionals in drug development and materials science. We will delve into its critical role in the synthesis of life-saving pharmaceuticals and vibrant azo dyes, supported by detailed mechanistic insights and actionable experimental protocols.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.
| Property | Value | Reference |
| CAS Number | 69951-02-6 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2][3] |
| Molecular Weight | 186.6 g/mol | [2][3] |
| Appearance | Yellow to dark yellow crystalline powder | [3] |
| Melting Point | 170-175 °C | [3] |
| IUPAC Name | This compound | [1][2] |
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
One of the most significant applications of this compound lies in its role as a precursor to the crucial pharmaceutical intermediate, 2-Chloro-6-methylaniline. This transformation, achieved through the selective reduction of the nitro group, unlocks a pathway to the synthesis of targeted cancer therapies, most notably the tyrosine kinase inhibitor, Dasatinib.[4]
Dasatinib is a vital medication used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] The 2-chloro-6-methylphenyl moiety, derived from this compound, is a key structural component of the Dasatinib molecule, essential for its binding to the target kinase.[4][5]
Synthetic Pathway to a Key Dasatinib Intermediate
The conversion of this compound to 2-Chloro-6-methylaniline is a critical step. This reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis.[6]
References
- 1. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 3. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 2-Chloro-6-methyl-4-nitroaniline in Modern Pharmaceutical Synthesis
Abstract
2-Chloro-6-methyl-4-nitroaniline is a highly functionalized aromatic compound that serves as a versatile and strategic building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—featuring chloro, methyl, nitro, and amino groups—provides a rich chemical handle for a variety of transformations. This guide provides an in-depth analysis of its chemical properties, core reactivity, and practical applications. We will explore the rationale behind its use and provide a detailed, field-proven protocol for its conversion into a key pharmaceutical intermediate, 2-chloro-6-methylaniline, a precursor to potent tyrosine kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the construction of novel molecular entities.
Introduction: A Building Block of Strategic Importance
In the landscape of medicinal chemistry, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and scalability of a synthetic route. This compound (CAS No. 69951-02-6) has emerged as a valuable intermediate due to its pre-installed functional and structural motifs.[1] The aniline core is a privileged scaffold in numerous drug classes, and the specific arrangement of substituents on this molecule offers chemists a powerful tool for molecular design.
The primary utility of this compound lies in the orthogonal reactivity of its functional groups:
-
The nitro group serves as a masked amine, which can be revealed through selective reduction, often as a final step in a synthesis to install a key pharmacophoric element.
-
The amino group provides a nucleophilic center for immediate coupling reactions or can be used for diazotization to introduce a wide array of other functionalities.[2]
-
The chloro and methyl groups at the ortho positions provide steric hindrance and electronic modulation. This steric shielding can direct subsequent reactions to other sites and is often crucial for establishing the correct conformation for potent binding to biological targets, such as the active site of a kinase.
This guide will focus on the most critical transformation of this molecule: its reduction to 2-chloro-6-methylaniline, a direct precursor in the synthesis of several oncology drugs.[2][3]
Physicochemical & Structural Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][4][5] |
| CAS Number | 69951-02-6 | [1][4][5][6] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][4][5] |
| Molecular Weight | 186.60 g/mol | [1][4] |
| Appearance | Very dark beige to dark brown crystalline solid | [7] |
| Melting Point | 170-175 °C | [7] |
| Storage | 2–8°C, protected from light | [1][7] |
Core Reactivity: A Rationale for Synthetic Utility
The synthetic value of this compound is derived from the predictable and selective reactions of its functional groups. The diagram below illustrates the primary transformation pathways that make this molecule a versatile intermediate.
Caption: Core reactivity pathway of this compound.
The most strategically important reaction is the reduction of the para-nitro group to an amine.[1] This transformation converts the starting material into 2-Chloro-6-methylbenzene-1,4-diamine . This resulting para-phenylenediamine is a classic building block for constructing heterocyclic scaffolds or for engaging in coupling reactions where two distinct amino groups are required. The presence of the ortho-chloro and ortho-methyl groups provides a specific steric and electronic environment that is leveraged in advanced pharmaceutical intermediates.
Application Protocol: Synthesis of 2-Chloro-6-methylaniline
This protocol details the selective reduction of the nitro group of this compound to yield 2-chloro-6-methylaniline. This product is a known starting material for the synthesis of the tyrosine kinase inhibitor Dasatinib.[2][3] The procedure is based on well-established methods using iron powder in an acidic medium, a cost-effective and scalable approach.[1][3]
Experimental Rationale
The use of metallic iron in an acidic aqueous solution (e.g., with hydrochloric acid or acetic acid) is a classic and highly reliable method for nitro group reduction. The reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group. The in-situ generation of iron(II) and iron(III) hydroxides helps to drive the reaction to completion. This method is preferred in many process chemistry settings over catalytic hydrogenation due to its lower cost, operational simplicity, and lack of requirement for high-pressure equipment.
Materials & Equipment
-
This compound (1.0 eq)
-
Iron powder, fine mesh (approx. 5.0 eq)
-
Ethanol or Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stir plate
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge the flask with this compound (1.0 eq) and iron powder (5.0 eq).
-
Solvent Addition: Add a mixture of ethanol (or methanol) and water (e.g., 4:1 v/v) to the flask, sufficient to create a stirrable slurry.
-
Initiation: Begin vigorous stirring and gently heat the mixture to approximately 50-60 °C.
-
Acidification: Add a small amount of concentrated HCl (approx. 0.2 eq) dropwise to the mixture. An exothermic reaction should be observed. Maintain the reaction temperature at a gentle reflux (85–95 °C) through controlled heating.[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This typically takes 2-4 hours.
-
Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the acid and quench the reaction. Be cautious of gas evolution (CO₂). Continue addition until the pH of the aqueous layer is ~8-9.
-
Work-up - Filtration: Filter the entire mixture through a pad of Celite® to remove the iron salts and other solid residues. Wash the filter cake thoroughly with ethanol and ethyl acetate.
-
Extraction: Combine the filtrates and transfer to a separatory funnel. If a significant aqueous layer is present, separate it. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2-chloro-6-methylaniline can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.
Workflow Visualization
Caption: Step-by-step workflow for the reduction protocol.
Safety and Handling
Proper safety precautions must be observed when handling this compound and the reagents used in its transformation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[8][9]
-
Toxicity: This compound may be harmful if swallowed or inhaled.[9] Similar nitroaniline compounds are known to be toxic and can cause methemoglobinemia upon absorption.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[1][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 4. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 6. This compound | 69951-02-6 [chemicalbook.com]
- 7. This compound | 69951-02-6 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Note: Comprehensive Characterization of 2-Chloro-6-methyl-4-nitroaniline
Introduction
2-Chloro-6-methyl-4-nitroaniline is an important chemical intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents.[1] Its molecular structure, characterized by a substituted benzene ring containing chloro, methyl, nitro, and amino functional groups, presents a unique analytical challenge requiring a multi-faceted approach for unambiguous identification and purity assessment. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, ensuring scientific rigor and data integrity for research and development applications.
The systematic IUPAC name for this compound is this compound, and it is registered under CAS number 69951-02-6.[2][3][4] The molecular formula is C7H7ClN2O2, with a corresponding molecular weight of approximately 186.6 g/mol .[1][2][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C7H7ClN2O2 | PubChem[2] |
| Molecular Weight | 186.59 g/mol | PubChem[2] |
| Melting Point | 170-175 °C | ChemicalBook[5] |
| Appearance | Yellow to dark yellow crystalline powder | ChemicalBook[5] |
| CAS Number | 69951-02-6 | PubChem[2] |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its presence in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods, each with its own advantages.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the preferred method for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is effective. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[6]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm and 365 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte. Given the thermal stability of this compound, GC is a viable technique.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 min at 280 °C
-
-
Injector: Splitless injection at 250 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Caption: GC-MS analysis workflow for this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, NO2, and C-Cl bonds.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Peaks:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹ for the methyl group.
-
C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
NO2 stretching: Asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C-Cl stretching: A band in the region of 600-800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
¹H NMR Analysis:
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic protons: Signals in the range of 7.0-8.5 ppm. The substitution pattern will lead to a specific splitting pattern.
-
Amine protons (NH₂): A broad singlet that may appear between 4.0 and 6.0 ppm, the position of which is concentration and solvent-dependent.
-
Methyl protons (CH₃): A singlet around 2.0-2.5 ppm.
-
-
-
¹³C NMR Analysis:
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic carbons: Signals in the range of 110-160 ppm.
-
Methyl carbon: A signal around 15-25 ppm.
-
-
Summary of Analytical Data
The following table summarizes the expected analytical data for the characterization of this compound.
| Technique | Parameter | Expected Value/Observation |
| HPLC | Retention Time | Dependent on the specific method, but should be a single major peak. |
| GC-MS | Molecular Ion Peak (m/z) | 186/188 (due to ³⁵Cl and ³⁷Cl isotopes) |
| FTIR (cm⁻¹) | N-H stretch | 3300-3500 |
| NO₂ stretch | 1500-1560 (asymmetric), 1335-1385 (symmetric) | |
| ¹H NMR (ppm) | Aromatic H | 7.0-8.5 |
| Amine H | 4.0-6.0 (broad) | |
| Methyl H | 2.0-2.5 (singlet) | |
| ¹³C NMR (ppm) | Aromatic C | 110-160 |
| Methyl C | 15-25 |
Conclusion
The comprehensive characterization of this compound requires the application of a combination of chromatographic and spectroscopic techniques. The protocols outlined in this application note provide a robust framework for the unambiguous identification, purity assessment, and quantification of this important chemical intermediate. Adherence to these methodologies will ensure the generation of high-quality, reliable data for research, development, and quality control purposes.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 69951-02-6 [chemicalbook.com]
- 4. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 5. This compound CAS#: 69951-02-6 [amp.chemicalbook.com]
- 6. Separation of 2-Chloro-6-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Analysis of 2-Chloro-6-methyl-4-nitroaniline by HPLC and GC
Authored by: A Senior Application Scientist
Introduction
2-Chloro-6-methyl-4-nitroaniline is an aromatic amine derivative with significant applications as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its chemical structure, featuring a nitro group, a chlorine atom, and a methyl group on an aniline ring, imparts specific physicochemical properties that necessitate robust analytical methods for its quantification and purity assessment.[1] Accurate and precise analytical monitoring of this compound is critical in various stages of drug development, chemical manufacturing, and environmental analysis to ensure product quality, process control, and safety.
This comprehensive guide provides detailed application notes and step-by-step protocols for the analysis of this compound using two of the most powerful and widely used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, thereby ensuring methodological robustness and trustworthiness.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Scientific Rationale for HPLC Method Development
High-Performance Liquid Chromatography (HPLC) is an ideal technique for the analysis of this compound due to the compound's semi-volatile and polar nature.[2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited. The non-polar stationary phase (typically C18) effectively retains the moderately non-polar analyte, while a polar mobile phase allows for its controlled elution. This approach avoids the need for derivatization, which is often required for GC analysis of polar compounds, thus simplifying the workflow and reducing potential sources of error.[2][3]
The choice of a C18 column is based on its proven efficacy in separating a wide range of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, provides excellent solvating power and allows for fine-tuning of the retention time by adjusting the organic-to-aqueous ratio.[4] Acetonitrile is often preferred over methanol for nitroaromatic compounds as it can offer better peak shape and lower UV cutoff. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak symmetry by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[5] For mass spectrometry (MS) compatibility, formic acid is the preferred modifier.[5] UV detection is highly suitable for this compound as the nitro-aromatic structure exhibits strong absorbance in the UV region, providing high sensitivity.[4]
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringes and 0.45 µm syringe filters.
2. Reagents and Standards
-
This compound reference standard (≥98% purity).
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Phosphoric acid or formic acid (analytical grade).
3. Preparation of Mobile Phase and Diluent
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). If needed for improved peak shape, add 0.1% phosphoric acid or formic acid to the aqueous phase before mixing. Degas the mobile phase before use.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.
4. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the diluent.[4]
5. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of diluent to achieve a theoretical concentration within the calibration range.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[4]
6. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Run Time | Approximately 10 minutes |
7. Data Analysis and Quantification
-
Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Part 2: Gas Chromatography (GC) Method
Scientific Rationale for GC Method Development
Gas Chromatography (GC) is a powerful alternative for the analysis of this compound, particularly for its high sensitivity and resolving power. This compound is sufficiently volatile for GC analysis. A key consideration for the analysis of aniline derivatives by GC is the choice of detector. A Nitrogen-Phosphorus Detector (NPD) is highly specific and sensitive to nitrogen-containing compounds, making it an excellent choice for this compound and minimizing interferences from the sample matrix.[2] While derivatization can sometimes be necessary for polar anilines to improve peak shape and thermal stability, this compound can often be analyzed directly.[2][3]
The selection of a suitable capillary column is crucial for achieving good separation. A mid-polarity column, such as one with a 5% diphenyl - 95% dimethylpolysiloxane stationary phase, is a versatile choice for a wide range of semi-volatile organic compounds, including substituted anilines.[5] The temperature program of the GC oven is optimized to ensure the elution of the analyte as a sharp, symmetrical peak within a reasonable analysis time. Sample preparation for GC analysis typically involves extraction of the analyte from the sample matrix into an organic solvent, followed by concentration. Liquid-liquid extraction is a common and effective technique for this purpose.[6]
GC Experimental Workflow
Caption: Workflow for the GC analysis of this compound.
Detailed GC Protocol
1. Instrumentation and Consumables
-
Gas chromatograph equipped with a split/splitless injector, a Nitrogen-Phosphorus Detector (NPD), and an autosampler.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl - 95% dimethylpolysiloxane).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and separatory funnels.
-
Rotary evaporator or nitrogen evaporator.
2. Reagents and Standards
-
This compound reference standard (≥98% purity).
-
Pesticide residue grade or equivalent high-purity solvents (e.g., dichloromethane, toluene, acetone).
-
Anhydrous sodium sulfate.
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with toluene.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard solution with toluene.
4. Sample Preparation (Liquid-Liquid Extraction Example for Aqueous Samples)
-
Measure a known volume of the aqueous sample (e.g., 100 mL) into a separatory funnel.
-
Adjust the pH of the sample to >11 with sodium hydroxide solution.[6]
-
Add a suitable extraction solvent (e.g., 30 mL of dichloromethane) and shake vigorously for 2 minutes, venting frequently.[6]
-
Allow the layers to separate and collect the organic (lower) layer.
-
Repeat the extraction twice more with fresh portions of the extraction solvent.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.[6]
-
Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
If the extraction solvent is not the same as the solvent used for standards, perform a solvent exchange to toluene.
-
Adjust the final volume to a known value (e.g., 1.0 mL) for analysis.
5. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | 5% Diphenyl - 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
6. Data Analysis and Quantification
-
Follow the same data analysis and quantification procedure as described for the HPLC method, using the peak areas from the GC-NPD chromatograms.
Conclusion
The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The choice between HPLC and GC will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The HPLC method offers simplicity and is well-suited for routine analysis without the need for derivatization. The GC method, particularly with an NPD, provides high sensitivity and specificity. By understanding the scientific principles behind these methods, researchers and scientists can confidently apply and adapt these protocols to meet their analytical needs in drug development and other scientific endeavors.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Chloro-6-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Application Note: Unveiling the Three-Dimensional Architecture of 2-Chloro-6-methyl-4-nitroaniline Derivatives through X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of single-crystal X-ray crystallography to elucidate the precise three-dimensional atomic arrangement of 2-Chloro-6-methyl-4-nitroaniline and its derivatives. As a compound of interest in medicinal chemistry and materials science, understanding its structural characteristics is paramount for rational drug design and the development of novel materials.[1][2] This document provides an in-depth protocol, from synthesis and crystal growth to data collection, structure solution, and refinement, offering field-proven insights to ensure methodological robustness and data integrity.
Introduction: The Significance of Structural Elucidation
This compound (C₇H₇ClN₂O₂) is an aromatic compound whose derivatives are explored for a variety of applications, including as intermediates in the synthesis of pharmaceuticals and dyes.[1] Notably, substituted nitroanilines are precursors for tyrosine kinase inhibitors and other therapeutic agents.[1][3] The spatial arrangement of the chloro, methyl, nitro, and amino groups on the aniline scaffold dictates the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and material properties.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for determining the atomic and molecular structure of crystalline materials.[4][5] It provides unambiguous information on bond lengths, bond angles, and molecular conformation, which are critical for understanding structure-activity relationships (SAR) in drug development.[6]
Synthesis and Crystallization: The Foundation of a Successful Analysis
A high-quality single crystal is the prerequisite for a successful SCXRD experiment. This begins with the synthesis of the target compound and subsequent crystallization.
Synthesis of this compound
While various synthetic routes exist for substituted anilines, a common approach involves electrophilic aromatic substitution reactions. For instance, a plausible route could involve the chlorination and nitration of a suitable aniline precursor. It is crucial to purify the synthesized compound to ≥97% to facilitate the growth of well-ordered crystals.[1]
A general synthetic pathway for related compounds, such as 2-chloro-6-methylaniline, involves multi-step reactions starting from compounds like 3-chloro-5-methyl-4-nitroaniline, utilizing diazotization and reduction reactions.[3][7]
Protocol for Single Crystal Growth
The slow evaporation solution growth technique is a widely used and effective method for growing high-quality single crystals of organic compounds.[8][9]
Materials:
-
Synthesized this compound derivative (highly pure)
-
A suitable solvent (e.g., ethanol, acetone, ethyl acetate)[8][10]
-
Glass vials or beakers
-
Filter paper
Procedure:
-
Solvent Selection: Test the solubility of the compound in various solvents to find one in which it is moderately soluble. Ethanol is often a good starting point for nitroaniline derivatives.[8]
-
Preparation of a Saturated Solution: Dissolve the compound in the chosen solvent at a slightly elevated temperature to create a saturated or near-saturated solution.
-
Filtration: Filter the warm solution through filter paper to remove any insoluble impurities.
-
Slow Evaporation: Cover the vial or beaker with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Place the setup in a vibration-free environment. Crystals should form over a period of several days to weeks.
-
Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution.
Single-Crystal X-ray Diffraction: Data Collection and Processing
The following protocol outlines the steps for collecting diffraction data from a single crystal.
Experimental Workflow Diagram
Caption: Workflow from synthesis to structural analysis.
Protocol for Data Collection
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection Temperature: For organic molecules, data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and potential radiation damage.[11]
-
Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves a series of scans (e.g., ω and φ scans).
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction if necessary. This yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
Structure Solution and Refinement
The goal of this stage is to determine the arrangement of atoms within the unit cell that gives rise to the observed diffraction pattern.
Structure Solution
-
Direct Methods: For small molecules like this compound derivatives, direct methods are typically used to obtain an initial model of the crystal structure.[12] This involves phasing the structure factors to generate an initial electron density map.
-
Patterson Methods: If heavy atoms are present, Patterson methods can be used to locate their positions, which can then be used to phase the remaining reflections.
Structure Refinement
The initial structural model is refined against the experimental data using a least-squares minimization procedure.[13] This process iteratively adjusts atomic parameters (positional coordinates, and atomic displacement parameters) to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 0.05 for good quality data).
Data Presentation and Analysis
The final refined crystal structure provides a wealth of information.
Crystallographic Data Table
| Parameter | Example Value (Hypothetical) | Description |
| Chemical Formula | C₇H₇ClN₂O₂ | The elemental composition of the molecule.[1] |
| Formula Weight | 186.60 g/mol | The molar mass of the compound.[1] |
| Crystal System | Monoclinic | The crystal system to which the compound belongs.[14][15] |
| Space Group | P2₁/c | The symmetry of the crystal lattice.[15] |
| a, b, c (Å) | 11.2, 3.8, 17.0 | The dimensions of the unit cell.[12] |
| α, β, γ (°) | 90, 97, 90 | The angles of the unit cell.[12] |
| Volume (ų) | 723.8 | The volume of the unit cell.[12] |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.71 g/cm³ | The calculated density of the crystal. |
| R-factor | 0.046 | A measure of the agreement between the model and the data.[12] |
Analysis of Intermolecular Interactions
The refined structure should be analyzed for intermolecular interactions such as hydrogen bonds and π-π stacking. These interactions are crucial for understanding the crystal packing and can influence the compound's physical properties and biological activity. For example, in related nitroaniline structures, N—H⋯O hydrogen bonds are often observed, linking molecules into dimers or ribbons.[12]
Relationship Logic Diagram
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 4. excillum.com [excillum.com]
- 5. mdpi.com [mdpi.com]
- 6. rigaku.com [rigaku.com]
- 7. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Refinement of organic crystal structures with multipolar electron scattering factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanisms Involving 2-Chloro-6-methyl-4-nitroaniline
Abstract
This document provides a comprehensive technical guide on the reaction mechanisms, synthetic applications, and experimental protocols involving 2-Chloro-6-methyl-4-nitroaniline (CAS No. 69951-02-6). Intended for researchers, medicinal chemists, and process development scientists, these notes elucidate the compound's reactivity, focusing on the interplay of its chloro, methyl, nitro, and amino functional groups. We present detailed mechanistic insights, step-by-step experimental protocols for key transformations, and guidance on analytical characterization and safe handling. The information herein is designed to empower professionals in drug discovery and materials science to effectively utilize this versatile chemical intermediate.
Introduction and Compound Profile
This compound is a substituted aromatic amine that serves as a crucial building block in organic synthesis.[1] Its unique substitution pattern—featuring both electron-donating (amino, methyl) and electron-withdrawing (nitro, chloro) groups—confers a nuanced reactivity profile, making it a valuable precursor for a range of target molecules, including pharmaceuticals and dyes.[1] Notably, it is an important intermediate in the synthesis of tyrosine kinase inhibitors and other bioactive compounds.[1]
The strategic placement of the functional groups dictates the regioselectivity and feasibility of various chemical transformations. The nitro and chloro groups strongly activate the aromatic ring towards nucleophilic attack, while the amino group provides a handle for diazotization and subsequent functionalization. Understanding these electronic effects is paramount for designing successful synthetic strategies.
Chemical Identity and Properties
Proper identification and understanding of the physicochemical properties of this compound are essential for its use in a research setting.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 69951-02-6 | [2][3] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 186.60 g/mol | [1][2] |
| Appearance | Pale yellow to yellow crystalline powder | [4] |
| Purity (Typical) | ≥97% | [1] |
| Storage | 2–8°C, protected from light | [1] |
| InChI Key | HVPVUAIKGOKEEE-UHFFFAOYSA-N | [2][3] |
Core Reaction Mechanisms and Synthetic Utility
The reactivity of this compound is dominated by three key transformations centered on its primary functional groups: the nitro group, the amino group, and the chloro substituent.
Reduction of the Nitro Group
The most common and synthetically valuable reaction is the reduction of the electron-withdrawing nitro group to a primary amine. This transformation dramatically alters the electronic properties of the molecule, converting the product into a substituted phenylenediamine, a common scaffold in medicinal chemistry.
Mechanism Insight: The reduction can be achieved under various conditions. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium or Platinum catalyst) offers a clean, high-yielding route. Alternatively, metal-acid systems, such as iron powder in acidic water, are robust, cost-effective, and widely used in industrial settings.[1] The iron is oxidized from Fe(0) to Fe(II)/Fe(III) while the nitro group is reduced in a stepwise manner through nitroso and hydroxylamine intermediates to the final amine.
Caption: Stepwise reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution. Its reactivity is significantly enhanced by the strong electron-withdrawing nitro group at the C4 position (para), which stabilizes the negatively charged intermediate (Meisenheimer complex).
Mechanism Insight: The SNAr mechanism is a two-step process. First, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. Common nucleophiles include alkoxides (RO⁻), amines (R₂NH), and thiols (RS⁻).
Caption: Generalized SNAr mechanism.
Diazotization of the Amino Group
The primary amino group can be converted into a diazonium salt using nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate.
Synthetic Utility: While often unstable, aryl diazonium salts are workhorses of organic synthesis, enabling access to a wide array of functionalities through reactions such as:
-
Sandmeyer Reaction: Introduction of -Cl, -Br, or -CN using Cu(I) salts.
-
Schiemann Reaction: Introduction of -F using HBF₄.
-
Gattermann Reaction: Introduction of halides using copper powder.
-
Deamination: Replacement of the diazonium group with -H using hypophosphorous acid (H₃PO₂).[5]
-
Azo Coupling: Reaction with activated aromatic rings to form azo dyes.
Application Notes: Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. This compound is harmful if swallowed and causes skin and eye irritation.[2]
Protocol 1: Reduction of this compound to 2-Chloro-6-methyl-benzene-1,4-diamine
This protocol details the reduction of the nitro group using iron powder in an acidic medium, a classic and reliable method.
Materials:
-
This compound (1.87 g, 10.0 mmol)
-
Iron powder, <325 mesh (2.80 g, 50.0 mmol, 5 equiv.)
-
Ammonium chloride (NH₄Cl) (0.27 g, 5.0 mmol, 0.5 equiv.)
-
Ethanol (30 mL)
-
Water (10 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.87 g), iron powder (2.80 g), ammonium chloride (0.27 g), ethanol (30 mL), and water (10 mL).
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol and then ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The product, 2-Chloro-6-methyl-benzene-1,4-diamine, can be purified further by column chromatography on silica gel if necessary.
Caption: Experimental workflow for nitro group reduction.
Protocol 2: Synthesis of 2-Methoxy-6-methyl-4-nitroaniline via SNAr
This protocol describes the displacement of the chlorine atom with a methoxy group using sodium methoxide.
Materials:
-
This compound (1.87 g, 10.0 mmol)
-
Sodium methoxide (0.81 g, 15.0 mmol, 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.87 g) in anhydrous DMF (20 mL).
-
Add sodium methoxide (0.81 g) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-cold water (100 mL).
-
A precipitate may form. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl (2 x 25 mL) to remove residual DMF, followed by saturated sodium bicarbonate solution (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 2-Methoxy-6-methyl-4-nitroaniline can be purified by recrystallization or column chromatography.
Application in Drug Discovery and Biodegradation
This compound and its derivatives are of significant interest in medicinal chemistry. The reduction product, 2-chloro-6-methyl-1,4-phenylenediamine, provides two distinct amino groups that can be differentially functionalized to build complex molecular architectures, a key strategy in developing kinase inhibitors for oncology.[1]
Furthermore, related compounds like 2-Chloro-4-nitroaniline (2-C-4-NA) are recognized as intermediates in the synthesis of pharmaceuticals and are also metabolites from the degradation of other substances, such as the molluscicide niclosamide.[6][7] Studies on the biodegradation of these compounds, for instance by Rhodococcus species, are crucial for environmental science, revealing metabolic pathways that can be harnessed for bioremediation.[6]
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 4. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 5. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 7. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of 2-Chloro-6-methyl-4-nitroaniline
Abstract
This document provides a detailed guide for the chemoselective reduction of the nitro group in 2-Chloro-6-methyl-4-nitroaniline to synthesize 3-Chloro-5-methyl-1,4-phenylenediamine. This transformation is a critical step in the synthesis of various high-value organic compounds, including pharmaceuticals and dyes.[1][2] The primary challenge in this synthesis is the selective reduction of the nitro moiety without affecting the chloro-substituent through hydrodehalogenation or modifying the methyl group. This guide presents two robust protocols: Catalytic Transfer Hydrogenation and a classic Metal-Acid Reduction. It offers in-depth mechanistic insights, step-by-step experimental procedures, and a comparative analysis to assist researchers in selecting the optimal method based on available resources and desired outcomes.
Introduction and Strategic Considerations
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis. The target product, 3-Chloro-5-methyl-1,4-phenylenediamine, is a valuable diamine intermediate. The presence of a chlorine atom on the aromatic ring necessitates a carefully chosen reduction strategy to ensure high chemoselectivity. Aggressive reduction conditions, particularly with certain hydrogenation catalysts, can lead to the undesired side-product, 5-methyl-1,4-phenylenediamine, via hydrodehalogenation.
Common methodologies for nitro group reduction include:
-
Catalytic Hydrogenation: Often the method of choice for its clean reaction profile and high yields.[3] However, catalyst selection is critical. While Palladium on carbon (Pd/C) is highly efficient, it can sometimes promote dehalogenation.[3] Raney Nickel is a viable alternative that often shows lower dehalogenation activity for aromatic chlorides.[3]
-
Metal-Acid Reductions: These methods, employing reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, are classic, cost-effective, and generally excellent for preserving halogen substituents.[3]
This note will detail a highly reliable catalytic hydrogenation protocol using Pd/C with a transfer hydrogen source and a standard metal-acid reduction using iron powder, providing researchers with versatile and validated options.
Reaction Pathway and Mechanistic Overview
The overall transformation is the six-electron reduction of a nitro group to an amine.
General Reaction Scheme
Caption: Overall reduction of the starting nitroaniline.
Mechanistic Insight: Catalytic Hydrogenation
Catalytic hydrogenation proceeds on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C). The process involves the sequential addition of hydrogen atoms to the nitrogen-oxygen bonds.
Caption: Simplified mechanism on a catalyst surface.
The reaction is believed to proceed through nitroso and hydroxylamine intermediates, which are progressively reduced to the final amine. The catalyst provides a surface for H₂ to dissociate into reactive hydrogen atoms and for the nitro compound to adsorb, facilitating the reaction.
Mechanistic Insight: Metal-Acid Reduction (Béchamp Reduction)
This method utilizes a metal, typically iron, as the electron source and a protic acid to provide protons.
Caption: Role of metal and acid in the reduction.
The overall stoichiometry with iron in acidic medium can be summarized as: 4 ArNO₂ + 9 Fe + 4 H₂O --(H⁺)--> 4 ArNH₂ + 3 Fe₃O₄
The iron metal is oxidized while providing the electrons necessary for the reduction of the nitro group. The work-up for this reaction involves filtering the iron oxides and salts, which can sometimes be cumbersome but is highly effective and scalable.[1]
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Catalytic Hydrogenation with Pd/C and Hydrazine
This method uses hydrazine hydrate as an in situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment. It is generally clean and high-yielding.
Materials & Equipment:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of starting material)
-
Hydrazine monohydrate (4-5 eq)
-
Ethanol (or Methanol)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Celite™ or a similar filter aid
-
Rotary evaporator
-
Standard glassware for work-up
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 26.8 mmol).
-
Add ethanol (100 mL) to dissolve the starting material. Gentle warming may be required.
-
Carefully add 10% Pd/C (e.g., 0.25 g).
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux (approx. 70-80 °C).
-
Once refluxing, add hydrazine monohydrate (e.g., 6.0 mL, ~4.5 eq) dropwise via an addition funnel over 30-45 minutes. Caution: The reaction is exothermic, and gas evolution (N₂) will be observed. Maintain a controlled addition rate to manage the reflux.
-
After the addition is complete, maintain the reflux for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Cool the reaction mixture to room temperature.
-
Work-up: Filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with a small amount of ethanol (2 x 20 mL). Caution: The Pd/C catalyst on the filter paper can be pyrophoric upon drying; quench it with water immediately after filtration.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 3-Chloro-5-methyl-1,4-phenylenediamine.
Protocol 2: Metal-Acid Reduction with Iron in Acetic Acid
This is a classic, robust, and economical method that is highly tolerant of the chloro-substituent.
Materials & Equipment:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (3.0-4.0 eq)
-
Glacial Acetic Acid
-
Methanol or Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane for extraction
-
Standard laboratory glassware for reaction, filtration, and extraction
Procedure:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a mixture of water (50 mL) and glacial acetic acid (50 mL).
-
Add this compound (e.g., 10.0 g, 53.6 mmol) and iron powder (e.g., 15.0 g, 268 mmol, 5 eq) to the flask.
-
Heat the stirred suspension to 85-95 °C.[4] The reaction is exothermic, and the temperature may rise. Use a water bath to maintain the temperature within the desired range.
-
Stir vigorously at this temperature for 3-5 hours.
-
Monitor the reaction by TLC. The reaction is complete when the starting material is no longer visible.
-
Cool the flask to room temperature. Add methanol (100 mL) to the slurry and stir for 15 minutes.
-
Work-up: Filter the hot mixture through a Celite™ pad to remove the iron powder and iron salts. Wash the filter cake thoroughly with methanol (3 x 30 mL).
-
Combine the filtrates and concentrate using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (150 mL) and water (100 mL).
-
Carefully neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate or 2M NaOH until the pH is ~7-8.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by recrystallization or column chromatography as needed.
Comparative Data and Method Selection
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Metal-Acid Reduction |
| Primary Reagents | Pd/C, Hydrazine Monohydrate | Iron Powder, Acetic Acid |
| Reaction Conditions | Reflux (70-80 °C), 2-4 hours | 85-95 °C, 3-5 hours |
| Work-up Complexity | Simple filtration of catalyst | Filtration of iron sludge, neutralization, extraction |
| Advantages | - High yields and purity- Cleaner reaction profile- Simpler work-up | - Highly cost-effective- Excellent chemoselectivity (no dehalogenation)- Scalable and robust |
| Disadvantages | - Cost of Palladium catalyst- Hydrazine is toxic- Potential for catalyst to be pyrophoric | - Can be messy; work-up is more involved- Requires handling of corrosive acid- Stoichiometric metal waste |
| Typical Yield | >90% | 80-90% |
| Safety Concerns | Flammable solvents, toxic hydrazine, pyrophoric catalyst | Corrosive acid, exothermic reaction |
Selection Rationale: For small-scale synthesis where purity and ease of work-up are paramount, Protocol 1 is often preferred. For large-scale industrial applications where cost and robustness are the primary drivers, Protocol 2 remains a highly competitive and reliable choice.[1][4]
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from 2-Chloro-6-methyl-4-nitroaniline
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 2-Chloro-6-methyl-4-nitroaniline. This versatile scaffold serves as a valuable starting material for a diverse range of novel compounds, owing to its distinct and orthogonally reactive functional groups. We present detailed protocols and mechanistic insights for key transformations including palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination and Suzuki-Miyaura coupling), nucleophilic aromatic substitution (SNAr), and selective reduction of the nitro moiety. The causality behind experimental choices, expected outcomes, and robust characterization methodologies are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic amine that has garnered significant attention as a precursor in the synthesis of pharmaceuticals and dyes.[1] Its molecular architecture is primed for selective chemical modification at three key positions:
-
The C2-Chloro Group: An ideal handle for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
-
The C4-Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for SNAr reactions and can be readily reduced to a primary amine, opening pathways for further derivatization or heterocycle formation.[1]
-
The C1-Amino Group: A nucleophilic site available for acylation, alkylation, or other modifications, provided the other sites are unreactive or protected.
This guide focuses on leveraging the reactivity of the chloro and nitro groups to construct complex molecular frameworks, providing both the theoretical grounding and practical protocols necessary for successful synthesis.
Core Synthetic Pathways and Mechanistic Considerations
The strategic derivatization of this compound hinges on understanding the reactivity of its functional groups. The following diagram illustrates the primary synthetic avenues available from this starting material.
Figure 1: Primary synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The chloro-substituent on the starting material is an excellent electrophilic partner for these transformations.
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds by coupling an aryl halide with a primary or secondary amine.[2][3] This reaction has largely superseded harsher classical methods due to its broad substrate scope and milder conditions.[2] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) being essential for promoting the reaction, especially with less reactive aryl chlorides.[4]
Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryl compounds by reacting an aryl halide with an organoboron species, typically an arylboronic acid.[5] The reaction requires a palladium catalyst and a base. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at the para-position to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack.[6][7] This allows for Nucleophilic Aromatic Substitution (SNAr), a powerful, often metal-free method for forming C-O, C-S, and C-N bonds. The reaction proceeds via a two-step addition-elimination mechanism.[6][8] First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is the key stabilizing interaction.[6] In the second, typically fast step, the chloride leaving group is expelled, restoring the aromaticity of the ring.
Selective Reduction of the Nitro Group
Reduction of the nitro group to a primary amine generates 2-chloro-6-methylbenzene-1,4-diamine, a highly valuable intermediate. This transformation provides a second nucleophilic site on the aromatic ring, enabling the synthesis of various heterocyclic compounds (e.g., benzimidazoles, quinoxalines) or further derivatization. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[1][9] These methods are generally high-yielding and chemoselective, leaving the chloro group intact for subsequent cross-coupling reactions.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Buchwald-Hartwig Amination with Morpholine
Principle: This protocol details the palladium-catalyzed C-N cross-coupling of this compound with morpholine to form 4-(2-methyl-4-nitro-6-aminophenyl)morpholine.
Materials & Reagents:
-
This compound (1.0 mmol, 186.6 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Ethyl acetate, Hexanes, Saturated aqueous NaCl, Anhydrous MgSO₄
Equipment:
-
Schlenk tube or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To the Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (5 mL) followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (15 mL) and then with saturated aqueous NaCl (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Principle: This protocol describes the synthesis of 2-methyl-4-nitro-6-phenylaniline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
This compound (1.0 mmol, 186.6 mg)
-
Phenylboronic acid (1.5 mmol, 182.9 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg)
-
SPhos (0.06 mmol, 24.6 mg)
-
Potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)
-
1,4-Dioxane (4 mL) and Water (1 mL)
-
Ethyl acetate, Saturated aqueous NaCl, Anhydrous Na₂SO₄
Equipment:
-
Oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃ in the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the dioxane/water solvent mixture (4 mL / 1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and saturated aqueous NaCl (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to afford the biaryl product.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Protocol 3: Nitro Group Reduction to a Diamine Intermediate
Principle: This protocol details the reduction of the nitro group in this compound to an amine using iron powder in acetic acid, a classic and effective method.[1]
Materials & Reagents:
-
This compound (1.0 mmol, 186.6 mg)
-
Iron powder (<100 mesh) (5.0 mmol, 279.2 mg)
-
Glacial Acetic Acid (10 mL)
-
Ethyl acetate, Saturated aqueous NaHCO₃, Saturated aqueous NaCl, Anhydrous MgSO₄
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Suspend this compound in glacial acetic acid (10 mL) in the round-bottom flask.
-
Heat the mixture to 60 °C with stirring.
-
Add the iron powder portion-wise over 15 minutes. An exotherm may be observed.
-
Continue stirring at 60-70 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove excess iron and iron salts, washing the pad with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃ until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with saturated aqueous NaCl (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 2-chloro-6-methylbenzene-1,4-diamine is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
-
Characterization: Confirm the structure via ¹H NMR and MS. Note the significant upfield shift of the aromatic protons previously adjacent to the nitro group.
Comparative Data and Expected Outcomes
The choice of synthetic strategy depends on the desired final product. The following table summarizes typical conditions and expected yields for the protocols described, providing a baseline for experimental planning.
| Reaction Type | Key Reagents | Catalyst/Ligand | Solvent | Temp (°C) | Typical Yield | Notes |
| Buchwald-Hartwig | Amine, NaOtBu | Pd₂(dba)₃ / Xantphos | Toluene | 100 | 70-90% | Sensitive to air and moisture; requires inert atmosphere. |
| Suzuki-Miyaura | Boronic Acid, K₂CO₃ | Pd(OAc)₂ / SPhos | Dioxane/H₂O | 90 | 75-95% | Tolerant of many functional groups; base is critical.[10] |
| SNAr | Nucleophile (e.g., NaOMe) | None | Corresponding Alcohol (MeOH) | Reflux | 80-98% | Metal-free; requires a strong nucleophile. Rate is enhanced by the nitro group.[6] |
| Nitro Reduction | Fe Powder | None | Acetic Acid | 60-70 | 85-98% | Robust, inexpensive, and high-yielding method.[1] |
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. By strategically employing modern synthetic methodologies such as palladium-catalyzed cross-coupling, leveraging the inherent reactivity for nucleophilic aromatic substitution, and performing selective reductions, researchers can access a vast chemical space of novel derivatives. The protocols and insights provided in this guide offer a robust foundation for the development of new chemical entities with potential applications across the scientific disciplines.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-Chloro-6-methyl-4-nitroaniline in Modern Organic Synthesis
Abstract
2-Chloro-6-methyl-4-nitroaniline is a highly functionalized aromatic compound that serves as a versatile and strategic building block in organic synthesis. Its unique substitution pattern, featuring three distinct reactive centers—an amino group, a nitro group, and a chloro substituent—provides a rich platform for constructing complex molecular architectures. This guide delves into the core reactivity of this intermediate, offering field-proven insights and detailed, validated protocols for its application. We will explore key transformations including the selective reduction of the nitro group, diazotization of the amine for dye synthesis, and nucleophilic substitution of the activated chlorine atom. These applications are critical in the development of pharmaceuticals, high-performance dyes, and specialty agrochemicals.
Introduction: A Molecule of Strategic Importance
This compound, identified by CAS number 69951-02-6, is a crystalline solid whose synthetic value lies in the orthogonal reactivity of its functional groups.[1][2][3][4] The electron-withdrawing nitro group, positioned para to the amine and ortho to the chlorine, profoundly influences the molecule's electronic properties. This activation facilitates specific reactions, such as nucleophilic aromatic substitution (SNAr), while the amino and nitro groups themselves offer direct handles for a wide array of chemical modifications. Understanding how to selectively address these functional groups is paramount to leveraging this molecule's full potential.
| Property | Value | Reference |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 69951-02-6 | [1][2][3] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3] |
| Molecular Weight | 186.60 g/mol | [1][2] |
| Appearance | Yellow to dark yellow/brown crystalline solid | [4] |
| Purity (Typical) | ≥97% | [1] |
| Storage Conditions | 2–8°C, protect from light | [1] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[5] All waste materials must be disposed of in accordance with local and national regulations.
Core Synthetic Transformations: A Workflow Overview
The synthetic utility of this compound stems from its capacity to undergo three primary types of transformations. The choice of reaction pathway is dictated by the desired final product and the strategic sequencing of synthetic steps.
Application Protocol 1: Synthesis of 2-Chloro-6-methyl-benzene-1,4-diamine
The reduction of the nitro group to a primary amine is arguably the most common and critical transformation of this substrate. The resulting diamine is a valuable precursor for synthesizing biologically active molecules, such as kinase inhibitors, by analogy to intermediates like 2-chloro-6-methylaniline used in the synthesis of Dasatinib.[6] The use of iron powder in an acidic medium is a classic, cost-effective, and scalable method for this purpose.[1][7]
Causality and Mechanism
This reaction is a heterogeneous reduction. Iron metal acts as the electron donor, being oxidized from Fe(0) to Fe(II)/Fe(III) species. In the acidic environment (provided by HCl or acetic acid), the nitro group is protonated, which facilitates the multi-step electron and proton transfer process, ultimately yielding the corresponding amine and water. The reaction is typically exothermic and requires careful temperature control during the initial addition of the reducing agent.
Experimental Protocol
Materials and Reagents:
-
This compound (1.0 eq.)
-
Iron powder, <325 mesh (4.0 eq.)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 50% (w/v) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.), ethanol (5 mL/g), and water (2 mL/g).
-
Acidification & Heating: Add concentrated HCl (0.2 eq.) to the stirred suspension. Heat the mixture to a gentle reflux (approx. 70-75 °C) to ensure the starting material is well suspended.
-
Reduction: Carefully add the iron powder (4.0 eq.) in small portions over 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a dangerous temperature spike. The internal temperature should be maintained below 85 °C. The reaction mixture will turn from a yellow suspension to a dark brown/black slurry.
-
Monitoring: After the addition is complete, maintain the reaction at reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system until the starting material spot has completely disappeared.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add 50% NaOH solution until the pH is strongly basic (pH > 10). This neutralizes the ammonium salt of the product and precipitates any remaining iron hydroxides.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-Chloro-6-methyl-benzene-1,4-diamine, typically as a solid that may darken upon exposure to air. The product can be further purified by recrystallization if necessary.
Application Protocol 2: Synthesis of a Disperse Azo Dye
The amino group of this compound can be readily converted into a diazonium salt, which is an excellent electrophile for electrophilic aromatic substitution reactions. This reactivity is the cornerstone of azo dye synthesis.[8][9] By coupling the diazonium salt with an electron-rich aromatic compound (the coupling partner), a highly conjugated azo compound is formed, which is characteristically colored.
Causality and Mechanism
The reaction proceeds in two stages. First, the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This temperature control is critical, as diazonium salts are unstable and can decompose at higher temperatures. Second, the electron-rich coupling partner (e.g., N,N-dimethylaniline) attacks the terminal nitrogen of the diazonium salt to form the azo linkage.
Experimental Protocol
Materials and Reagents:
-
This compound (1.0 eq.)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂), (1.05 eq.)
-
N,N-dimethylaniline (coupling partner), (1.0 eq.)
-
Sodium Hydroxide (NaOH)
-
Ice
Step-by-Step Procedure:
-
Diazotization: In a beaker, suspend this compound (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and water (10 mL/g). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq.) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension. Causality Note: The temperature must be strictly maintained below 5 °C to prevent decomposition of the diazonium salt and formation of phenol byproducts. The solid aniline will dissolve as the diazonium salt forms, resulting in a clear solution.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
Azo Coupling: In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq.) in a mixture of concentrated HCl (1.2 eq.) and water (10 mL/g). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with continuous stirring. A deep red/orange color should develop immediately as the azo dye forms.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
Isolation: Slowly neutralize the reaction mixture by adding a cold solution of sodium hydroxide until the pH is approximately 7-8. The azo dye will precipitate as a colored solid.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and then dry to obtain the crude azo dye.
Conclusion
This compound is a potent synthetic intermediate whose value is realized through the selective manipulation of its distinct functional groups. The protocols provided herein for nitro group reduction and azo dye formation represent fundamental, scalable, and industrially relevant transformations. By understanding the underlying chemical principles and adhering to validated procedures, researchers can effectively integrate this versatile building block into synthetic routes for a wide range of high-value chemical products, from life-saving pharmaceuticals to vibrant colorants.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 4. This compound CAS#: 69951-02-6 [amp.chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 7. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 8. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methyl-4-nitroaniline
Welcome to the technical support center for the synthesis of 2-Chloro-6-methyl-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately optimize the product yield. The content is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Core Synthesis Strategy & Workflow
The synthesis of this compound (CAS 69951-02-6) is a nuanced process involving electrophilic aromatic substitution on a substituted benzene ring.[1][2] The key challenge lies in controlling the regioselectivity of the nitration and chlorination steps to favor the desired isomer. A robust and common strategy begins with a commercially available starting material, such as 2-methylaniline (o-toluidine), and proceeds through a four-step sequence: protection, nitration, chlorination, and deprotection.
This pathway is designed to manage the powerful activating and directing effects of the amino group. By temporarily converting it to an acetamido group, its reactivity is moderated, preventing oxidation during nitration and improving regiochemical control.[3][4]
Caption: Proposed four-step synthesis workflow for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct Q&A format.
Q1: My overall yield is consistently low (<40%). Which steps are the most likely cause, and how can I improve them?
A low overall yield is often a cumulative problem. However, the nitration and chlorination steps are the most critical for controlling regioselectivity and preventing side reactions.
-
Cause 1: Inefficient Protection/Deprotection. Incomplete acetylation in Step 1 leaves free amine, which can be oxidized by the nitrating mixture, leading to significant byproduct formation and a dark, tarry reaction mixture.[4] Incomplete hydrolysis in Step 4 will simply lower the yield of the final product.
-
Cause 2: Poor Regioselectivity during Nitration. The acetamido and methyl groups are both ortho-, para-directing. While the 4-position is sterically favored for nitration relative to the bulky acetamido group, some formation of the 6-nitro isomer can occur.
-
Solution: Maintain a low temperature (0–10 °C) during the addition of the nitrating mixture.[4] This enhances selectivity by favoring the thermodynamically more stable product and minimizing side reactions.
-
-
Cause 3: Over-chlorination or Isomer Formation. The N-(2-methyl-4-nitrophenyl)acetamide intermediate is activated towards further electrophilic substitution. Adding too much chlorinating agent or using harsh conditions can lead to di-chlorinated products.
-
Solution: Use a controlled amount of the chlorinating agent (e.g., 1.0 to 1.1 equivalents). Consider using a milder chlorinating agent like N-Chlorosuccinimide (NCS) instead of elemental chlorine for better control. Perform the reaction at a moderate temperature and monitor its progress closely by TLC or GC to avoid over-reaction.
-
Q2: I'm observing a significant amount of an isomeric byproduct that is difficult to separate from my final product. What is it and how can I minimize its formation?
The most likely isomeric byproduct is 2-Chloro-4-methyl-6-nitroaniline. Its formation depends on the order of the chlorination and nitration steps and the directing effects of the substituents.
-
Mechanistic Insight: The acetamido group is a powerful ortho-, para-director. The methyl group is a weaker ortho-, para-director. In the intermediate N-(2-methyl-4-nitrophenyl)acetamide, the positions ortho to the strong acetamido director are the 6-position (sterically hindered by the adjacent methyl group) and the now-blocked 2-position. The position ortho to the methyl group is the 3-position (meta to the acetamido group, deactivated). Therefore, chlorination is strongly directed to the 6-position. However, if chlorination is performed before nitration, the directing effects change, potentially leading to different isomer ratios.
Caption: Directing effects on the N-(2-methyl-4-nitrophenyl)acetamide intermediate.
-
Solution: To favor the desired this compound, the sequence of protection -> nitration -> chlorination -> deprotection is generally preferred. The strong directing effect of the acetamido group, combined with the steric hindrance of the adjacent methyl group, effectively channels the electrophilic chlorine to the desired position.
Q3: My purification by column chromatography is ineffective. What conditions should I use?
Purifying nitroanilines can be challenging due to their high polarity and potential for strong adsorption onto silica gel.
-
Cause: The product and isomeric impurities often have very similar polarities, making separation difficult.
-
Solution 1: Column Chromatography: Use a gradient elution system. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[5] This allows for the separation of less polar impurities first, followed by the desired product.
-
Solution 2: Recrystallization: This can be a highly effective method if a suitable solvent is found. Try recrystallizing the crude product from an ethanol/water mixture.[3] Dissolve the solid in a minimum amount of hot ethanol and slowly add water until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly. The desired isomer should crystallize out, leaving impurities in the mother liquor.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions I must take during this synthesis?
A: The synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.
-
Handling Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[6][7]
-
Nitro Compounds: this compound and its intermediates are toxic and harmful if swallowed or inhaled.[2] Avoid creating dust. Use a respirator if ventilation is inadequate.[6][8]
-
Chlorinating Agents: Elemental chlorine is a toxic gas. NCS is a safer alternative but should still be handled with care in a well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to your institution's hazardous waste guidelines. Do not discharge into drains.[9]
Q: Is there an alternative synthetic route?
A: Yes, alternative routes exist, though they may involve different starting materials or challenges. For instance, a patented method describes the synthesis of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline via a one-pot diazotization and reduction reaction.[10] While this produces a different final product, it highlights the use of diazotization chemistry as a powerful tool in aniline synthesis.[10][11] However, for producing this compound specifically, the electrophilic substitution route described here is one of the most direct and well-established.
Q: Why is the protection of the amino group necessary?
A: The amino group (-NH2) is a very strong activating group. If not protected, it would react with the strong oxidizing acids (HNO3/H2SO4) used for nitration, leading to decomposition and the formation of undesired byproducts.[4] Converting the amine to an amide (-NHCOCH3) moderates its activating strength, protecting it from oxidation and allowing for more controlled and selective substitution on the aromatic ring.[3]
Detailed Experimental Protocol
The following is a representative protocol synthesized from established procedures for similar compounds.[3][4] Researchers should adapt and optimize these conditions based on their specific laboratory setup and monitoring of the reaction's progress.
| Step | Reaction | Reagents & Conditions |
| 1 | Protection (Acetylation) | Starting Material: 2-Methylaniline (1.0 eq.). Reagent: Acetic Anhydride (1.05 eq.). Solvent: Glacial Acetic Acid or Toluene. Procedure: Add acetic anhydride dropwise to a solution of 2-methylaniline. Heat to reflux for 2-4 hours. Cool to room temperature to precipitate the product. Filter and wash with cold water. |
| 2 | Nitration | Starting Material: N-(2-methylphenyl)acetamide (1.0 eq.). Reagent: Conc. HNO3 (1.1 eq.) in Conc. H2SO4. Procedure: Dissolve starting material in conc. H2SO4 at 0°C. Add the nitrating mixture dropwise, keeping the temperature below 10°C. Stir for 1-2 hours at this temperature. Pour the mixture onto crushed ice to precipitate the product. Filter and wash thoroughly with cold water. |
| 3 | Chlorination | Starting Material: N-(2-methyl-4-nitrophenyl)acetamide (1.0 eq.). Reagent: N-Chlorosuccinimide (NCS) (1.1 eq.). Solvent: Acetic Acid or DMF. Procedure: Dissolve starting material in the solvent. Add NCS portion-wise. Heat gently (e.g., 50-60°C) and stir for 4-8 hours, monitoring by TLC. Cool and pour into water to precipitate the crude product. |
| 4 | Deprotection (Hydrolysis) | Starting Material: N-(2-chloro-6-methyl-4-nitrophenyl)acetamide (1.0 eq.). Reagent: Concentrated HCl. Solvent: Ethanol/Water mixture. Procedure: Suspend the starting material in an ethanol/water solution. Add concentrated HCl and heat to reflux for 3-5 hours. Cool the reaction mixture. Neutralize with a base (e.g., NaOH solution) to precipitate the final product. Filter, wash with water, and dry. |
References
- 1. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 2. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 11. This compound | 69951-02-6 | Benchchem [benchchem.com]
Technical Support Center: Purification of 2-Chloro-6-methyl-4-nitroaniline
Welcome to the technical support center for the purification of 2-Chloro-6-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this important chemical intermediate. The methodologies and recommendations provided herein are grounded in established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: Impurities largely depend on the synthetic route. Common impurities may include starting materials such as 2-chloro-6-methylaniline, regioisomers formed during nitration, or byproducts from reduction steps if applicable.[1][2] For instance, if synthesizing from 2-chloro-6-methylaniline, you might find unreacted starting material or di-nitrated products. If the synthesis involves the reduction of a related nitro compound, you could have incompletely reduced intermediates.[3]
Q2: Which purification technique is generally most effective for this compound?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities. For laboratory-scale purification, column chromatography is often the most effective method for separating closely related isomers and other organic impurities.[3][4] For larger quantities or to remove bulk impurities, recrystallization can be a highly efficient and economical choice, provided a suitable solvent system is identified.[5]
Q3: What are the key safety precautions I should take when handling this compound?
A3: this compound is a chemical that requires careful handling. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[6] Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7][8]
Q4: How can I quickly assess the purity of my this compound fractions?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment.[4] By spotting your crude material, purified fractions, and a reference standard (if available) on the same plate, you can visualize the separation and identify the fractions containing the pure compound. High-Performance Liquid Chromatography (HPLC) provides a more quantitative and accurate assessment of purity.[9][10]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
A. Recrystallization Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. The cooling process is too rapid. | 1. Boil off some of the solvent to concentrate the solution. 2. Try a different solvent or a mixed-solvent system. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The presence of significant impurities is depressing the melting point. | 1. Choose a solvent with a lower boiling point. 2. Attempt to remove some impurities by a preliminary purification step like an acid-base wash before recrystallization. |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration. | 1. Minimize the amount of solvent used. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. 2. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. |
B. Column Chromatography Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of spots on the column (co-elution). | 1. The chosen eluent system is too polar. 2. The column was not packed properly (channeling). 3. The sample was loaded in too large a volume of solvent. | 1. Use a less polar solvent system. Develop an optimal solvent system using TLC first, aiming for an Rf value of 0.2-0.4 for the target compound.[11] 2. Ensure the silica gel is packed uniformly without any air bubbles. The slurry packing method is generally reliable.[11] 3. Dissolve the sample in a minimal amount of solvent for loading. Dry loading the sample onto a small amount of silica gel is often preferred.[11] |
| Streaking or tailing of the compound on the column. | 1. The compound is interacting strongly with the acidic silica gel due to its basic amine group.[12][13] 2. The sample is overloaded on the column. | 1. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[11][12] Alternatively, use an amine-functionalized stationary phase.[12] 2. Use an appropriate amount of silica gel relative to the sample weight (typically a 50:1 to 100:1 ratio). |
| The compound is not eluting from the column. | 1. The eluent system is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[4] |
III. Experimental Protocols
A. Protocol for Recrystallization of this compound
This protocol outlines a general procedure for recrystallization. The ideal solvent will need to be determined experimentally. Based on solubility data for similar compounds, alcohols like methanol or ethanol are good starting points.[5][14]
1. Solvent Selection:
-
Place a small amount of the crude compound in several test tubes.
-
Add a few drops of different solvents to each tube. A good solvent will dissolve the compound when heated but not at room temperature.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
B. Protocol for Column Chromatography of this compound
This protocol provides a step-by-step guide for purification by column chromatography.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
The ideal solvent system should give a good separation of the desired compound from impurities, with an Rf value of approximately 0.2-0.4 for this compound.[11]
2. Column Packing (Slurry Method):
-
Secure a chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column and allow the solvent to drain, ensuring the silica packs evenly without air bubbles.[11] Never let the silica gel run dry.
-
Add a protective layer of sand on top of the packed silica.
3. Sample Loading (Dry Loading):
-
Dissolve the crude compound in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[11]
4. Elution and Fraction Collection:
-
Begin eluting with the least polar solvent system.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent as needed to elute the compounds.
5. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
IV. Visualized Workflows
A. General Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
B. Troubleshooting Logic for Column Chromatography
Caption: A troubleshooting flowchart for common issues in column chromatography.
V. References
-
CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents. Available at: --INVALID-LINK--
-
Workup: Amines - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
Is there an easy way to purify organic amines? - Biotage. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - 2-Chloro-4-nitroaniline. Available at: --INVALID-LINK--
-
Column Chromatography of Nitroanilines Lab Experiment - Studylib. Available at: --INVALID-LINK--
-
Separation of 2-Chloro-6-nitroaniline on Newcrom R1 HPLC column - SIELC Technologies. Available at: --INVALID-LINK--
-
69951-02-6(this compound) Product Description - ChemicalBook. Available at: --INVALID-LINK--
-
2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem. Available at: --INVALID-LINK--
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: --INVALID-LINK--
-
Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. Available at: --INVALID-LINK--
-
Safety data sheet - 2-Methyl-4-nitroaniline. Available at: --INVALID-LINK--
-
Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography - Benchchem. Available at: --INVALID-LINK--
-
Aldrich 185310 - SAFETY DATA SHEET. Available at: --INVALID-LINK--
-
US8455691B2 - Process for the purification of aromatic amines - Google Patents. Available at: --INVALID-LINK--
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: --INVALID-LINK--
-
2-Chloro-4-methyl-6-nitroaniline | 5465-33-8 | FAA46533 - Biosynth. Available at: --INVALID-LINK--
-
This compound | C7H7ClN2O2 | CID 2733460 - PubChem. Available at: --INVALID-LINK--
-
This compound | 69951-02-6 - Benchchem. Available at: --INVALID-LINK--
-
This compound | CAS 69951-02-6 - Matrix Fine Chemicals. Available at: --INVALID-LINK--
-
Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts - Acta Crystallographica Section C. Available at: --INVALID-LINK--
-
2-chloro-6-methyl aniline: uses and synthesis - ChemicalBook. Available at: --INVALID-LINK--
-
Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36 - PubMed. Available at: --INVALID-LINK--
-
CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents. Available at: --INVALID-LINK--
-
US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents. Available at: --INVALID-LINK--
-
5465-33-8|2-Chloro-4-methyl-6-nitroaniline|BLD Pharm. Available at: --INVALID-LINK--
-
4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis | Journal of Chemical & Engineering Data - ACS Publications. Available at: --INVALID-LINK--
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 4. studylib.net [studylib.net]
- 5. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique [mdpi.com]
- 6. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Separation of 2-Chloro-6-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Chloro-6-methyl-4-nitroaniline
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols related to the synthesis of 2-Chloro-6-methyl-4-nitroaniline. Our focus is on providing practical, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring the integrity and purity of your final product.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. Its purity is paramount, as impurities can be carried through subsequent reaction steps, potentially impacting the efficacy, safety, and yield of the final product. The most common synthetic route to this compound is the electrophilic nitration of 2-chloro-6-methylaniline. This guide will focus on the impurities that can arise from this process and how to identify and mitigate them.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in the nitration of 2-chloro-6-methylaniline can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or a suboptimal concentration of the nitrating agent. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: The formation of significant amounts of side products, such as positional isomers or dinitrated compounds, will naturally decrease the yield of the desired product. The reaction conditions, particularly the temperature and the choice of nitrating agent, play a critical role in controlling the regioselectivity of the nitration.
-
Degradation of Starting Material or Product: Aromatic amines can be susceptible to oxidation, especially under harsh acidic conditions. If the reaction temperature is too high or the reaction is prolonged unnecessarily, degradation can occur.
-
Loss during Work-up and Purification: The product may be lost during the extraction, washing, or recrystallization steps. Ensure that the pH during aqueous work-up is appropriate to keep the product in the organic phase and that the chosen recrystallization solvent provides a good balance of solubility for the product at high temperatures and insolubility at low temperatures.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A2: The presence of multiple spots on a TLC plate is a clear indication of a mixture of products. In the context of the nitration of 2-chloro-6-methylaniline, these are likely to be:
-
Unreacted Starting Material: A spot corresponding to 2-chloro-6-methylaniline.
-
Desired Product: The main spot corresponding to this compound.
-
Positional Isomers: The directing effects of the substituents on the aromatic ring (amino, chloro, and methyl groups) can lead to the formation of other isomers. The amino group is a strong ortho, para-director, the methyl group is a weaker ortho, para-director, and the chloro group is a deactivating ortho, para-director. This complex interplay can result in the formation of isomers such as 2-chloro-6-methyl-3-nitroaniline and 2-chloro-6-methyl-5-nitroaniline.
-
Dinitrated Byproducts: If the reaction conditions are too harsh (e.g., high concentration of nitrating agent, elevated temperature), over-nitration can occur, leading to the formation of dinitrated species.
Q3: How can I minimize the formation of isomeric impurities?
A3: Minimizing isomeric impurities is key to a successful synthesis. Here are some strategies:
-
Control of Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at a lower temperature (e.g., 0-5 °C) can increase the regioselectivity and reduce the formation of undesired isomers.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. A milder nitrating agent may provide better selectivity. Common nitrating agents include a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride.
-
Protecting Group Strategy: While more complex, a protecting group strategy can be employed. For instance, the amino group can be acetylated to form an amide. The acetamido group is still an ortho, para-director but is sterically bulkier, which can influence the position of nitration. The protecting group is then removed in a subsequent step.[1]
Q4: What are the best methods for purifying the final product?
A4: The purification of this compound typically involves:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical. A good solvent will dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities remain soluble at low temperatures or are insoluble at high temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for nitroanilines.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel is a powerful alternative. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from its isomers and other impurities.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start or is very slow | - Low reaction temperature.- Inactive nitrating agent.- Poor mixing. | - Gradually increase the reaction temperature while monitoring for an exothermic reaction.- Use a freshly prepared nitrating mixture.- Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Formation of a dark, tarry reaction mixture | - Reaction temperature is too high.- Concentrated acids are causing oxidation/degradation. | - Maintain strict temperature control, preferably using an ice-salt bath.- Add the starting material slowly to the nitrating mixture to control the exotherm.- Consider using a milder nitrating agent. |
| Product is contaminated with starting material | - Incomplete reaction. | - Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed.- Use a slight excess of the nitrating agent. |
| Presence of multiple nitro-isomers | - Lack of regioselectivity in the nitration reaction. | - Lower the reaction temperature.- Experiment with different nitrating agents or solvent systems.- Purify the product using column chromatography. |
| Difficulty in isolating the product after work-up | - Product is soluble in the aqueous phase.- Incorrect pH during extraction. | - Ensure the aqueous phase is neutralized or slightly basic before extraction to deprotonate any anilinium salts.- Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the nitration of 2-chloro-6-methylaniline. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated nitric acid (HNO₃) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: Dissolve 2-chloro-6-methylaniline in a minimal amount of concentrated sulfuric acid in a separate flask and cool it to 0-5 °C.
-
Slowly add the solution of 2-chloro-6-methylaniline to the nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product will precipitate out. Filter the solid using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This HPLC method can be used to assess the purity of the final product and to identify and quantify impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A starting point could be a gradient from 30% acetonitrile to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Synthesis Pathway and Potential Side Reactions
The following diagram illustrates the primary synthetic route to this compound and the formation of common isomeric impurities.
Caption: Synthesis pathway and common side reactions.
Analytical Workflow for Impurity Profiling
This diagram outlines a typical workflow for the analysis of impurities in a synthesized batch of this compound.
Caption: Workflow for impurity analysis.
Summary of Common Impurities
The following table summarizes the common impurities that may be encountered in the synthesis of this compound.
| Impurity | Structure | Potential Source | Analytical Method for Detection |
| 2-chloro-6-methylaniline | C₇H₈ClN | Unreacted starting material | TLC, HPLC, GC-MS |
| 2-chloro-6-methyl-3-nitroaniline | C₇H₇ClN₂O₂ | Isomeric byproduct of nitration | HPLC, GC-MS |
| 2-chloro-6-methyl-5-nitroaniline | C₇H₇ClN₂O₂ | Isomeric byproduct of nitration | HPLC, GC-MS |
| Dinitrated byproducts | C₇H₆ClN₃O₄ | Over-nitration of the desired product | HPLC, GC-MS |
References
Technical Support Center: Diazotization of 2-Chloro-6-methyl-4-nitroaniline
Welcome to the technical support center for the diazotization of 2-Chloro-6-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you resolve common issues encountered during this synthesis.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction is incomplete or proceeds very slowly, even after the full addition of sodium nitrite. What's going wrong?
Answer:
An incomplete or stalled reaction is a common issue when diazotizing weakly basic anilines like this compound. The electron-withdrawing effects of the nitro and chloro groups significantly reduce the nucleophilicity of the amino group, making the reaction more challenging than with simple anilines.
Potential Causes & Solutions:
-
Insufficient Acidity: The primary role of the strong acid (e.g., HCl, H₂SO₄) is to react with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ.[1][2] For a weakly basic amine, highly acidic conditions are critical to drive the reaction forward.[1]
-
Poor Solubility of the Amine Salt: this compound may not be fully soluble in the acidic medium, especially at low temperatures. If the amine is not in solution as its protonated salt, it cannot react with the nitrosonium ion.
-
Solution: Ensure the starting material is fully dissolved or finely suspended in the acid before cooling the mixture to 0-5 °C. Gentle warming of the amine in the acid may be necessary to achieve dissolution, but it is crucial to cool the solution thoroughly before adding the sodium nitrite.[1]
-
-
Degraded Reagents: Sodium nitrite can degrade over time through oxidation.
Question 2: The yield of my diazonium salt is consistently low. How can I improve it?
Answer:
Low yields are most often traced back to the decomposition of the target diazonium salt or competing side reactions. The diazonium group is an excellent leaving group, and the salt's stability is highly dependent on the reaction conditions.[6][7]
Potential Causes & Solutions:
-
Temperature Excursions: This is the most common cause of low yield. Aryl diazonium salts, especially those with electron-withdrawing groups, are thermally unstable.[1][6] Temperatures rising above 5 °C cause rapid decomposition into nitrogen gas and an aryl cation, which then reacts with water to form the corresponding phenol as a significant byproduct.[3][6]
-
Premature Decomposition: The diazonium salt should be used immediately in the subsequent reaction step (e.g., coupling or Sandmeyer reaction). Letting the solution stand, even at low temperatures, can lead to degradation.[3][8]
-
Solution: Prepare the subsequent reaction mixture in a separate flask while the diazotization is completing. Use the diazonium salt solution as soon as it is formed and confirmed to be ready.
-
Question 3: My reaction mixture has turned dark brown/black or has an oily consistency. What does this indicate?
Answer:
A dark coloration is a strong indicator of decomposition and unwanted side reactions.
Potential Causes & Solutions:
-
Phenolic Byproduct Formation: As mentioned, elevated temperatures lead to the formation of 2-Chloro-6-methyl-4-nitrophenol, which can contribute to a darker, often oily, mixture.[6]
-
Solution: Immediately check and reinforce your temperature control. Ensure the reaction is vigorously stirred to dissipate heat from the slow addition of nitrite.
-
-
Azo Coupling Side Reaction: If the medium is not sufficiently acidic, the newly formed diazonium salt (an electrophile) can react with the unreacted, unprotonated this compound (a nucleophile) to form a triazene or an azo compound, which are often highly colored.[1][6]
-
Solution: Verify that an adequate excess of strong acid was used from the start. High acidity ensures that the starting amine is fully protonated and thus unavailable for self-coupling.[1]
-
Question 4: There is excessive foaming or gas evolution from my reaction. What should I do?
Answer:
Vigorous gas evolution is a critical sign that the diazonium salt is rapidly decomposing into nitrogen (N₂) gas.[1]
Immediate Action Required:
-
Check Temperature: This is an emergency indicator that the reaction temperature has risen too high.
-
Solution: Immediately add more ice/salt to the external bath. If necessary and if it won't over-dilute the reaction, small amounts of pre-chilled water or ice can be added directly to the reaction flask, though this is not ideal. Immediately halt the addition of sodium nitrite until the temperature is back within the 0-5 °C range.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is the 0-5 °C temperature range so critical?
A1: Maintaining a low temperature is the single most important parameter for a successful diazotization of this substrate for three key reasons:
-
Diazonium Salt Stability: Aryl diazonium salts are thermally labile. Keeping the temperature below 5 °C minimizes the rate of decomposition, which would otherwise lead to the formation of phenolic impurities and a loss of yield.[6][7][9]
-
Nitrous Acid Stability: Nitrous acid (HNO₂), generated in situ, is also unstable and decomposes at higher temperatures.[6]
-
Minimizing Side Reactions: Lower temperatures slow down the rates of competing side reactions, such as azo coupling.[6]
Q2: How can I confirm that the diazonium salt has formed successfully?
A2: There are two common methods to verify the reaction's progress and completion:
-
Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test the reaction mixture for the presence of a slight excess of nitrous acid. This indicates that all the primary amine has reacted. To do this, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instantaneous blue-black color indicates the presence of nitrous acid and the completion of the reaction.[3][10][11]
-
Confirmatory Coupling Reaction: To confirm the presence of the diazonium salt itself, add a small aliquot (a few drops) of the reaction mixture to a pre-prepared, cold, basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored (typically red or orange) azo dye is a positive test for the diazonium salt.[1][12]
Q3: My starting material, this compound, is a solid. What is the best way to add it to the reaction?
A3: The amine should be added to the acid and water first, before the addition of sodium nitrite. Create a fine slurry or, ideally, a complete solution of the amine salt by stirring it in the acid. You may need to use a sufficient volume of acid to achieve this. Ensure this mixture is homogenous and cooled to 0-5 °C before you begin the dropwise addition of the aqueous sodium nitrite solution.[3][5]
Q4: Is it safe to isolate the solid this compound diazonium salt?
A4: Absolutely not. In a dry, solid state, diazonium salts are notoriously unstable and can be violently explosive upon heating or mechanical shock (e.g., scraping).[6][8][12] They must always be generated and used in situ as a solution. Never attempt to isolate the solid diazonium salt.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 0–5 °C | Critical for diazonium salt stability and to prevent side reactions.[1] |
| Molar Ratio (Aniline:Acid:NaNO₂) | 1 : 3–4 : 1.05–1.1 | Ensures sufficient acidity for the weakly basic aniline and a slight excess of nitrite to drive the reaction to completion.[13][14] |
| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Controls the exothermic reaction to prevent localized heating.[5] |
| Stirring Time (Post-Addition) | 15–30 minutes | Allows the reaction to proceed to completion.[3] |
| Solvent | Water | Standard solvent for this reaction.[13] |
Protocol 1: Diazotization of this compound
-
Preparation of Amine Salt Solution: In a flask equipped with a magnetic stirrer and thermometer, combine this compound (1.0 eq) with concentrated hydrochloric acid (3.5 eq) and a sufficient amount of water to form a stirrable slurry.
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to 0–5 °C with constant, vigorous stirring. Ensure the amine salt is finely suspended.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine salt suspension over 20-30 minutes. Use a dropping funnel to maintain a slow and steady addition rate. Crucially, ensure the internal temperature does not rise above 5 °C. [5]
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes.[3]
-
Confirmation: Test for a slight excess of nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[3][10] If the test is negative, add a small additional amount of sodium nitrite solution until a positive test is achieved.
-
Immediate Use: The resulting cold diazonium salt solution is now ready for immediate use in the next synthetic step. Do not store it.
Visualizations
Diagram 1: Diazotization Reaction Mechanism
This diagram illustrates the key steps in the formation of the diazonium salt from a primary aromatic amine.
Caption: Mechanism of aryl diazonium salt formation.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the diazotization reaction.
Caption: A decision tree for troubleshooting diazotization.
References
- 1. benchchem.com [benchchem.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 12. scribd.com [scribd.com]
- 13. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 14. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 2-Chloro-6-methyl-4-nitroaniline
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-6-methyl-4-nitroaniline. This resource is designed to provide in-depth, field-proven insights to enhance the efficiency of your chemical transformations involving this versatile intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.
Introduction: Understanding the Reactivity of this compound
This compound is a unique building block characterized by a sterically hindered and electronically deactivated aromatic core. The presence of an ortho-methyl group and a para-nitro group to the chloro substituent, along with a second ortho-chloro group to the aniline, presents specific challenges and opportunities in reaction design. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution (SNAr), while the chloro and methyl groups introduce steric hindrance that can affect catalyst accessibility in cross-coupling reactions. The aniline moiety itself can act as a nucleophile or be a directing group.
This guide will provide a structured approach to troubleshooting and optimizing three key classes of reactions for this substrate: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig), and Reduction of the Nitro Group.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and broad issues encountered when working with this compound.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction with this compound is sluggish or failing. What are the likely causes?
A1: Low reactivity in SNAr reactions with this substrate typically stems from two main factors: insufficient activation of the aromatic ring and the nature of the nucleophile. While the para-nitro group provides strong activation, steric hindrance from the ortho-methyl and chloro groups can impede the approach of the nucleophile. Additionally, if the nucleophile is not sufficiently strong or if the reaction conditions are not optimal, the reaction may not proceed efficiently.
Q2: I am observing low yields in my Palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) reaction. What should I investigate first?
A2: For Palladium-catalyzed reactions, the primary suspects for low yields are often related to the catalyst system and steric hindrance. The ortho-methyl and chloro groups on this compound create a sterically demanding environment around the reactive chloro-substituent. This can inhibit the oxidative addition step in the catalytic cycle. Your choice of ligand, palladium precursor, and base are all critical for overcoming this steric barrier.
Q3: Can I selectively reduce the nitro group without affecting the chloro-substituent?
A3: Yes, selective reduction of the nitro group is a common and feasible transformation. However, the choice of reducing agent is crucial to avoid hydrodehalogenation (loss of the chlorine atom). Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation. Milder and more chemoselective reagents are often preferred.
Q4: What are the best general purification strategies for derivatives of this compound?
A4: Purification of these compounds typically involves standard techniques like column chromatography on silica gel. Due to the presence of the polar nitro and amino groups, a solvent system with a moderate polarity, such as a mixture of hexanes and ethyl acetate, is often effective. Recrystallization can also be a powerful purification method for crystalline products.
Section 2: Troubleshooting Guides
This section provides detailed, problem-oriented guides for specific experimental challenges.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Low or No Product Formation
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Insufficient Nucleophilicity | The rate of an SNAr reaction is directly proportional to the strength of the nucleophile. Weakly nucleophilic species will react slowly with the sterically hindered and electronically deactivated aromatic ring. | Use a stronger nucleophile if possible. For alcohol nucleophiles, deprotonation with a strong, non-nucleophilic base (e.g., NaH, KOtBu) to form the more nucleophilic alkoxide is essential. For amine nucleophiles, ensure the reaction is run in a solvent that does not protonate the amine. |
| Inappropriate Solvent | The solvent plays a crucial role in stabilizing the charged Meisenheimer complex intermediate.[1][2] Polar aprotic solvents are ideal as they can solvate the intermediate without protonating the nucleophile. | Use polar aprotic solvents such as DMSO, DMF, or NMP. These solvents have high dielectric constants that help to stabilize the charged intermediate, thereby lowering the activation energy of the reaction. |
| Low Reaction Temperature | SNAr reactions often have a significant activation energy barrier, particularly with sterically hindered substrates. Insufficient thermal energy will result in a slow reaction rate. | Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition. Be mindful of potential side reactions at elevated temperatures. |
| Poor Leaving Group Ability of Chloride | While activated by the nitro group, chloride is a moderately good leaving group. For particularly challenging nucleophiles, its departure can be rate-limiting. | While not easily modifiable on the starting material, if synthesizing a similar analog, consider using a fluoride as the leaving group, as the C-F bond is more polarized and often more reactive in SNAr. |
Workflow for Troubleshooting Low Yield in SNAr Reactions
References
Technical Support Center: Navigating the Stability of 2-Chloro-6-methyl-4-nitroaniline in Synthetic Applications
Welcome to our dedicated technical support center for 2-Chloro-6-methyl-4-nitroaniline. As a key intermediate in the development of pharmaceuticals and other advanced materials, understanding its behavior under various reaction conditions is paramount to achieving reproducible and high-yielding synthetic outcomes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential stability challenges associated with this versatile molecule.
Core Concepts: Understanding the Reactivity Landscape
This compound is a multifaceted molecule with several reactive sites that can be influenced by the reaction environment. The electron-withdrawing nature of the nitro group, the potential for the amino group to be both a nucleophile and a base, and the presence of a halogenated aromatic ring all contribute to its unique reactivity profile. Awareness of these characteristics is the first step in troubleshooting unforeseen reaction outcomes.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address common issues encountered during reactions involving this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Symptom: Your reaction is sluggish, or you observe a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Inadequate Activation/Reactivity: The electron-withdrawing nitro group can deactivate the aniline ring towards certain electrophilic aromatic substitutions.
-
Solution: For reactions requiring electrophilic attack on the aniline ring, consider protecting the amino group as an acetamide. This reduces the deactivating effect of the nitro group and can direct substitution patterns.
-
-
Steric Hindrance: The methyl and chloro groups ortho to the amine can sterically hinder the approach of bulky reagents.
-
Solution: Opt for smaller, more reactive reagents if possible. In some cases, a change in catalyst to one with a smaller ligand sphere can also be beneficial.
-
-
Incorrect Solvent Choice: The choice of solvent can significantly impact reaction rates.
-
Solution: Ensure your solvent is appropriate for the reaction type and fully dissolves this compound. For reactions involving polar intermediates, a more polar solvent may be required.
-
Issue 2: Formation of Multiple Products and Impurities
Symptom: TLC or LC-MS analysis of your crude reaction mixture shows multiple spots or peaks, indicating a complex mixture of products.
Potential Causes & Solutions:
-
Over-Reactivity of the Amino Group: The amino group can undergo side reactions such as N-alkylation, N-acylation, or oxidation.
-
Solution: Protecting the amino group as an amide or carbamate can prevent these unwanted side reactions. The protecting group can be removed in a subsequent step.
-
-
Reaction with the Nitro Group: Under certain reductive conditions, the nitro group can be partially or fully reduced, leading to a mixture of nitroso, hydroxylamine, and amino compounds.
-
Solution: Carefully select your reducing agent and control the reaction stoichiometry and temperature. For selective reactions at other parts of the molecule, ensure your conditions are not reductive towards the nitro group.
-
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles, especially when the reaction is heated.
-
Solution: If substitution of the chlorine is not the desired outcome, avoid using strong nucleophiles in combination with high temperatures. If a strong nucleophile is required for another transformation, consider running the reaction at a lower temperature for a longer duration.
-
Issue 3: Discoloration of the Reaction Mixture (Darkening or Tar Formation)
Symptom: Your reaction mixture turns dark brown or black, and you may observe the formation of insoluble, tar-like material.
Potential Causes & Solutions:
-
Oxidation of the Aniline Moiety: Anilines are susceptible to oxidation, which can be catalyzed by air, light, or certain reagents, leading to the formation of colored polymeric byproducts.
-
Decomposition at High Temperatures: Although this compound has a high melting point (170-176 °C), prolonged heating in solution, especially in the presence of acids or bases, can lead to decomposition.[2]
-
Solution: If high temperatures are necessary, minimize the reaction time. Consider using microwave-assisted synthesis to reduce reaction times at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light and moisture should be minimized.
Q2: How does pH affect the stability of this compound in aqueous media?
A2: While specific data for this molecule is limited, substituted anilines can be sensitive to pH extremes. In strongly acidic solutions, the amino group will be protonated, which can affect its reactivity and solubility. In strongly basic solutions, deprotonation of the amino group can increase its nucleophilicity and susceptibility to oxidation. For extractions and washes, a pH range of 4-8 is generally recommended to maintain the compound in its neutral form.
Q3: Is this compound susceptible to photodegradation?
Q4: What are the expected major fragments in the mass spectrum of this compound?
A4: The mass spectrum would be expected to show a molecular ion peak [M]+. Common fragmentation patterns for related chloro-nitro-anilines include the loss of the nitro group (-NO2), the chlorine atom (-Cl), and fragmentation of the aromatic ring. The presence of chlorine would also result in a characteristic M+2 isotopic pattern.
Experimental Protocols: Mitigation Strategies
Protocol 1: Protection of the Amino Group by Acetylation
This protocol is recommended when you need to perform reactions on the aromatic ring without interference from the amino group.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-water bath
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice-water bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the acetylated product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. The resulting N-(2-chloro-6-methyl-4-nitrophenyl)acetamide can then be used in subsequent reactions.
Protocol 2: Deprotection of the Acetyl Group
This protocol is used to regenerate the free amino group after the desired transformation has been carried out on the protected intermediate.
Materials:
-
N-(2-chloro-6-methyl-4-nitrophenyl)acetamide
-
Aqueous hydrochloric acid (e.g., 3M HCl)
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Heating mantle or oil bath
-
pH paper or meter
-
Extraction and filtration equipment
Procedure:
-
Suspend the N-(2-chloro-6-methyl-4-nitrophenyl)acetamide in aqueous hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is basic. This will precipitate the free amine.
-
Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reactivity and Potential Side Reactions
Caption: Potential reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 170-176 °C | [2] |
| Molecular Weight | 186.6 g/mol | [3] |
| Appearance | Very dark beige to very dark brown crystalline solid | [2] |
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Chloro-6-methyl-4-nitroaniline
Welcome to the dedicated support center for resolving chromatographic issues encountered with 2-Chloro-6-methyl-4-nitroaniline. This guide is structured to provide you with direct, actionable solutions to one of the most common challenges in its HPLC analysis: peak tailing. We will explore the root causes and provide systematic, field-tested protocols to restore peak symmetry and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for this compound. What are the most common causes?
Peak tailing for a small, polar, and ionizable compound like this compound in reverse-phase HPLC typically stems from a few primary sources. The most frequent culprits are secondary interactions between the analyte and the stationary phase, issues with the mobile phase composition, or problems with the column itself.
-
Secondary Silanol Interactions: The aniline moiety in your molecule is basic and can interact strongly with free, acidic silanol groups (Si-OH) on the surface of the C18 silica packing material. This is a classic cause of peak tailing for basic compounds.
-
Mobile Phase pH: The pH of your mobile phase plays a critical role. If the pH is not optimal to keep this compound in a single, neutral form, you can experience peak shape distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column, or degradation of the stationary phase, can create active sites that cause tailing.
Troubleshooting Guide: A Step-by-Step Approach
Issue 1: Diagnosing and Mitigating Silanol Interactions
The primary suspect for peak tailing with this compound is the interaction with acidic silanol groups on the silica support of your C18 column. These interactions are a form of secondary, unwanted ion-exchange that broadens the peak.
At a typical mobile phase pH (between 3 and 7), the basic aniline group of your analyte can become protonated (-NH3+). This positively charged group can then interact with deprotonated, negatively charged silanol groups (Si-O-) on the silica surface. This secondary ionic interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak as they are released more slowly, resulting in a tail.
Caption: Troubleshooting workflow for silanol interactions.
-
Evaluate Your Column:
-
Action: Check the specifications of your current C18 column. Is it a modern, high-purity, end-capped column? Older, "Type A" silica columns have a higher concentration of acidic silanols and are more prone to this issue.
-
Recommendation: If you are not already, switch to a high-purity, end-capped C18 column. These columns have been treated to minimize the number of free silanol groups, significantly reducing secondary interactions.
-
-
Adjust Mobile Phase pH:
-
Action: Determine the pKa of this compound. The pKa of the anilinium ion is approximately 2.5-3.5. To ensure the compound is in its neutral, non-protonated form, the mobile phase pH should be at least 2 units higher than the pKa.
-
Protocol:
-
Prepare a mobile phase with a pH of ~5.5. A phosphate or acetate buffer is suitable. For example, a 10-20 mM potassium phosphate buffer.
-
Ensure your organic modifier (e.g., acetonitrile or methanol) is compatible with the buffer.
-
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
-
-
Rationale: By increasing the pH, you suppress the protonation of the aniline group, keeping it in its neutral form. This eliminates the ionic interaction with the silanol groups, leading to a more symmetrical peak.
-
-
Introduce a Competing Base:
-
Action: If adjusting the pH is not sufficient or not possible due to other analytical constraints, add a small amount of a competing base to your mobile phase.
-
Protocol:
-
Add a low concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) to the mobile phase.
-
Adjust the final mobile phase pH after the addition of TEA.
-
Equilibrate the column extensively.
-
-
Rationale: The competing base (TEA) is a stronger base than your analyte and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. This allows your analyte to elute without the secondary interactions, improving peak shape.
-
Issue 2: Optimizing Mobile Phase and Sample Solvent
An often-overlooked cause of peak distortion is a mismatch between the sample solvent and the mobile phase.
If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the initial band of analyte to spread on the column, leading to peak fronting or tailing. For this compound in reverse-phase HPLC, dissolving it in 100% acetonitrile or methanol and injecting it into a mobile phase with a high aqueous content is a common cause of this problem.
-
Analyze Your Sample Solvent:
-
Action: Compare the composition of your sample solvent to your mobile phase.
-
Recommendation: Ideally, your sample should be dissolved in the mobile phase itself. If this is not possible due to solubility constraints, use a solvent that is as weak as or weaker than the mobile phase.
-
-
Modify Sample Preparation:
-
Protocol:
-
If your sample is currently in a strong solvent (e.g., 100% ACN), try to re-dissolve it in a mixture that more closely matches the initial mobile phase conditions (e.g., 50:50 water:acetonitrile).
-
If solubility is an issue, you can dissolve the sample in a small amount of strong solvent and then dilute it with the mobile phase or water.
-
-
| Solvent | Polarity Index | Elution Strength (on C18) |
| Water | 10.2 | Very Weak |
| Methanol | 5.1 | Moderate |
| Acetonitrile (ACN) | 5.8 | Moderate-Strong |
| Tetrahydrofuran (THF) | 4.0 | Strong |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Weak (often used for stock) |
Data compiled from various chromatography resources.
Issue 3: Column Health and Contamination
A well-used or improperly maintained column can be a significant source of peak tailing.
Over time, the silica-based packing material in an HPLC column can degrade, especially when exposed to high pH (>8) mobile phases. This can expose more active silanol sites. Additionally, pressure shocks or particulate matter from unfiltered samples can create a void at the head of the column, disrupting the flow path and causing peak distortion.
Caption: Troubleshooting workflow for column health issues.
-
Column Flushing:
-
Action: If you suspect contamination from previous analyses, perform a thorough column wash.
-
Protocol:
-
Disconnect the column from the detector.
-
Flush with 20-30 column volumes of your mobile phase without the buffer (e.g., water/ACN mixture).
-
Flush with a strong, non-polar solvent like 100% isopropanol.
-
Flush with a strong, polar solvent like 100% acetonitrile.
-
Gradually re-introduce your buffered mobile phase to re-equilibrate the column. Never switch directly between a buffered and a non-buffered organic phase, as this can cause the buffer to precipitate.
-
-
-
Check for Voids:
-
Action: A sudden drop in backpressure or severely distorted peaks can indicate a void at the column inlet.
-
Recommendation: If a void is suspected, the column often needs to be replaced. Using a guard column can help protect the analytical column from particulate matter and strongly retained contaminants, extending its lifetime.
-
-
Replace the Column:
-
Action: If the above steps do not resolve the issue, and the column has been in use for a long time, it may be at the end of its life.
-
Protocol:
-
Install a new column of the same type.
-
Run your standard analysis.
-
If the peak shape is restored, the old column was the issue.
-
-
Technical Support Center: Optimizing Synthesis of 2-Chloro-6-methyl-4-nitroaniline Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-chloro-6-methyl-4-nitroaniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction conditions for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of this compound, which is typically prepared by the nitration of 2-chloro-6-methylaniline.
Q1: My yield for the nitration of 2-chloro-6-methylaniline is consistently low. What are the primary factors I should investigate?
A1: Low yields in this nitration are a frequent issue and can typically be traced back to one of three areas:
-
Incomplete Reaction: The starting material, 2-chloro-6-methylaniline, may not be fully consumed. This can be due to insufficient nitrating agent, non-optimal reaction temperature, or inadequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Side Reactions: The direct nitration of anilines is notoriously prone to side reactions, especially oxidation of the amino group by nitric acid, which can lead to the formation of tarry by-products and a significant reduction in the desired product yield.[1][2]
-
Formation of the Anilinium Ion: In the strongly acidic conditions of the nitrating mixture (typically HNO₃/H₂SO₄), the basic amino group of 2-chloro-6-methylaniline can be protonated to form an anilinium ion (-NH₃⁺).[3][4] This ion is strongly deactivating and a meta-director, leading to the formation of undesired isomers and reducing the yield of the target para-nitro product.[1][4]
Q2: I'm observing significant amounts of an isomeric impurity in my final product. How can I improve the regioselectivity for the desired 4-nitro isomer?
A2: Achieving high regioselectivity is key. The directing effects of the substituents on the aniline ring (the ortho, para-directing -NH₂ and the ortho, para-directing but weakly deactivating -Cl and -CH₃ groups) compete. However, the primary cause of poor regioselectivity is often the formation of the anilinium ion, which directs nitration to the meta-position relative to the amino group.
To enhance para-selectivity:
-
Protect the Amino Group: The most effective strategy is to protect the amino group via acetylation to form 2-acetamido-6-chlorotoluene. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating and sterically bulkier, which favors nitration at the less hindered para-position and prevents the formation of the anilinium ion.[2][5] The acetyl group can be easily removed by acid or base hydrolysis after nitration to yield the final product.[2]
-
Strict Temperature Control: Maintain a low reaction temperature (typically 0–10 °C) during the addition of the nitrating agent.[5] This disfavors the formation of side products and can improve the ortho/para ratio.
Q3: What is the most effective method for purifying the crude this compound?
A3: The purification strategy depends on the scale and the nature of the impurities.
-
Recrystallization: For many applications, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is sufficient to obtain a product of high purity.[5] This is effective at removing less soluble starting material and more soluble isomeric by-products.
-
Column Chromatography: If recrystallization fails to remove isomeric impurities or colored by-products, silica gel column chromatography is the preferred method.[6] A common eluent system is a mixture of petroleum ether and ethyl acetate.[6]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific experimental problems, explaining the underlying chemistry and providing actionable protocols.
Problem 1: Reaction Stalls or is Incomplete
-
Symptom: TLC or HPLC analysis shows a significant amount of 2-chloro-6-methylaniline remaining even after extended reaction times.
-
Causality Analysis: An incomplete reaction is often due to issues with the nitrating agent or reaction conditions. The nitronium ion (NO₂⁺), the active electrophile, is generated from nitric acid and sulfuric acid. If the conditions are not optimal, its concentration can be insufficient.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an incomplete nitration reaction.
-
Detailed Solutions:
-
Verify Stoichiometry: Ensure at least one full equivalent of nitric acid is used. It is common to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Optimize Temperature: While the initial addition of the nitrating agent should be done at low temperatures (0-5 °C) to control exotherms and side reactions, the reaction may require warming to room temperature to proceed to completion.[5] Monitor the reaction's progress every 30 minutes after it has reached the target temperature.
-
Check Acid Concentration: The use of concentrated sulfuric acid (98%) is critical as it acts as both a catalyst and a dehydrating agent, promoting the formation of the nitronium ion. Using old or diluted acids will significantly hinder the reaction.
-
Problem 2: Excessive By-Product Formation (Dark Tars or Isomers)
-
Symptom: The reaction mixture turns dark brown or black, and the crude product is an oily tar that is difficult to purify. Alternatively, NMR/HPLC analysis shows multiple nitro-isomers.
-
Causality Analysis: Dark tars are indicative of oxidative decomposition of the aniline starting material.[2] The formation of multiple isomers is primarily due to the protonation of the amino group, creating the meta-directing anilinium ion.[4]
-
Key Reaction Pathways Diagram:
Caption: Competing reaction pathways in the nitration of 2-chloro-6-methylaniline.
-
Detailed Solutions & Optimization Data:
| Parameter | Standard Condition | Optimized Condition for High Purity | Rationale |
| Amino Group | Unprotected | Protected (Acetylated) | Prevents protonation to the meta-directing anilinium ion and reduces oxidative side reactions.[2] |
| Temperature | 0–25 °C | 0–5 °C during addition | Minimizes exothermic spikes that lead to oxidation and reduces the rate of side reactions.[5] |
| Order of Addition | Aniline to Acid | Nitrating Mix to Aniline Solution | Maintains a low instantaneous concentration of the nitrating agent, giving the desired electrophilic substitution time to occur over side reactions.[5] |
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Protective Acetylation of 2-Chloro-6-methylaniline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 2-chloro-6-methylaniline in 100 mL of water and 10 mL of concentrated hydrochloric acid.
-
Cooling: Cool the solution in an ice bath to below 10 °C.
-
Reagent Addition: While stirring vigorously, add 14 mL of acetic anhydride. Immediately follow with a pre-prepared solution of 16 g of sodium acetate in 50 mL of water.
-
Reaction: A white precipitate of 2-acetamido-6-chlorotoluene will form. Continue stirring in the ice bath for 30 minutes.
-
Workup: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.
Protocol 2: Regioselective Nitration of 2-Acetamido-6-chlorotoluene
-
Setup: In a clean, dry flask, add 5 g of the dried 2-acetamido-6-chlorotoluene to 10 mL of concentrated sulfuric acid. Stir until fully dissolved and cool the mixture to 0 °C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, ensuring this mixture is also kept cold.
-
Addition: Add the nitrating mixture dropwise to the acetanilide solution using an addition funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Isolation: The solid product will precipitate. Collect it by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
Protocol 3: Deprotection (Hydrolysis) to Yield this compound
-
Setup: Transfer the crude, washed nitro-acetanilide product to a round-bottom flask. Add a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the complete disappearance of the starting material.
-
Workup: Cool the reaction mixture and pour it into 200 mL of cold water. Neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide) until a precipitate forms.
-
Purification: Collect the yellow solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure this compound.
Protocol 4: Analytical Methods for Reaction Monitoring
-
TLC Analysis: Use silica gel plates with a mobile phase of Hexanes:Ethyl Acetate (e.g., 4:1 or 3:1 v/v). Visualize spots under UV light (254 nm). The product will be more polar (lower Rf) than the starting aniline.
-
HPLC-MS: For more precise monitoring and impurity profiling, reverse-phase HPLC is effective. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[7] Mass spectrometry can confirm the identity of the product and any by-products.[8][9]
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. Separation of 2-Chloro-6-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Chloro-6-methyl-4-nitroaniline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Chloro-6-methyl-4-nitroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and avoid common side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the electrophilic chlorination of 2-methyl-4-nitroaniline. This reaction is typically carried out using a variety of chlorinating agents in a suitable solvent system. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the desired product.
Q2: My reaction mixture has turned a dark purple/black color. What is the likely cause?
A2: A dark coloration, often described as purple or black, is a strong indicator of oxidation of the aniline functional group. Anilines are susceptible to oxidation, which can be initiated by the chlorinating agent, impurities, or the presence of air, especially under harsh reaction conditions. This oxidation can lead to the formation of colored byproducts and polymeric materials, which can complicate purification and reduce the yield of the target compound.[1]
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the potential side products?
A3: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests the formation of one or more side products. In the synthesis of this compound, the most common side products are:
-
Isomeric monochlorinated products: Chlorination may occur at other positions on the aromatic ring, although the directing effects of the existing substituents favor chlorination at the 2-position.
-
Dichlorinated products: Over-chlorination can lead to the formation of dichlorinated species.
-
Unreacted starting material: Incomplete reaction will result in the presence of 2-methyl-4-nitroaniline.
-
Oxidation byproducts: As mentioned in Q2, these can appear as colored impurities.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for the confirmation of identity and purity. These include:
-
Melting Point: Compare the melting point of your product with the literature value.
-
Spectroscopy:
-
NMR (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups.
-
-
Chromatography:
-
TLC: For a quick assessment of purity and reaction progress.
-
HPLC or GC: For quantitative purity analysis.
-
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section provides a detailed breakdown of potential side reactions, their mechanisms, and actionable strategies to minimize their formation.
Issue 1: Over-chlorination leading to dichlorinated byproducts.
-
Causality: The amino and methyl groups are activating, while the nitro group is deactivating for electrophilic aromatic substitution. However, if the reaction conditions are too harsh (e.g., excess chlorinating agent, high temperature, or prolonged reaction time), a second chlorination can occur. The most likely dichlorinated byproduct is 2,6-dichloro-4-methyl-4-nitroaniline.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the molar ratio of the chlorinating agent to the starting material. A slight excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Temperature Management: Maintain the reaction at a low temperature, typically between 0 and 10 °C, to control the reaction rate and selectivity.[2]
-
Reaction Monitoring: Monitor the progress of the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of dichlorinated products.
-
Issue 2: Formation of isomeric monochlorinated byproducts.
-
Causality: While the primary directing effects of the amino, methyl, and nitro groups favor chlorination at the 2-position, minor amounts of other isomers can form. The directing effects of the substituents are as follows:
-
Amino (-NH₂): Strong activating, ortho, para-directing.
-
Methyl (-CH₃): Activating, ortho, para-directing.
-
Nitro (-NO₂): Strong deactivating, meta-directing. In 2-methyl-4-nitroaniline, the positions ortho and para to the strongly activating amino group are positions 3, 5, and the position para is already occupied by the nitro group. The methyl group at position 2 also directs to positions 3 and 5. The nitro group at position 4 directs to positions 2 and 6. The combination of these effects strongly favors substitution at the 6-position (which is the same as the 2-position due to numbering conventions). However, minor substitution at other positions can occur.
-
-
Troubleshooting Protocol:
-
Choice of Chlorinating Agent: The selectivity of the chlorination can be influenced by the chlorinating agent. Milder chlorinating agents such as N-chlorosuccinimide (NCS) may offer better regioselectivity compared to chlorine gas.[3]
-
Solvent Effects: The choice of solvent can influence the reaction pathway and selectivity.
-
Purification: Isomeric byproducts can often be removed through recrystallization or column chromatography.
-
Issue 3: Oxidation of the aniline group and formation of colored impurities.
-
Causality: Aniline and its derivatives are prone to oxidation, which can be exacerbated by the presence of certain chlorinating agents and trace amounts of water or metal ions.[1] The oxidation can lead to the formation of highly colored dimeric and polymeric byproducts.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to minimize the presence of water.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation.
-
Purification: Activated carbon (charcoal) treatment of the crude product solution followed by filtration can be effective in removing colored impurities. Recrystallization is also a key step in obtaining a pure, non-discolored product.
-
Experimental Workflow and Data
Illustrative Synthetic Protocol
A general procedure for the synthesis of this compound is as follows:
-
Dissolve 2-methyl-4-nitroaniline in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide or a solution of chlorine gas in the same solvent) dropwise to the cooled mixture while maintaining the temperature below 10 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 2-methyl-4-nitroaniline | Precursor for chlorination. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Milder and more selective than Cl₂ gas. |
| Solvent | Acetonitrile or Glacial Acetic Acid | Provides a suitable reaction medium.[3] |
| Molar Ratio (Substrate:NCS) | 1 : 1.05 - 1.1 | A slight excess of NCS ensures complete reaction. |
| Reaction Temperature | 0 - 10 °C | Minimizes over-chlorination and side reactions.[2] |
| Reaction Time | 1 - 4 hours (monitor by TLC) | Avoids prolonged reaction times that can lead to byproducts. |
| Work-up | Quenching with ice-water | Precipitates the product and stops the reaction. |
| Purification | Recrystallization (e.g., from ethanol) | Removes impurities and yields a pure product. |
Visualizing Reaction Pathways
Main Synthesis Pathway
Caption: Desired synthesis of this compound.
Side Reaction: Over-chlorination
Caption: Formation of a dichlorinated byproduct.
Side Reaction: Oxidation
Caption: Oxidation of the aniline starting material.
References
Technical Support Center: Scale-Up of 2-Chloro-6-methyl-4-nitroaniline Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis and scale-up of 2-Chloro-6-methyl-4-nitroaniline, a key intermediate in the production of various organic compounds, including dyes and pharmaceuticals.[1] It addresses common challenges encountered during production and offers practical troubleshooting advice and frequently asked questions to ensure a safe, efficient, and scalable process.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A common and effective route involves the nitration of 2-chloro-6-methylaniline. This electrophilic aromatic substitution reaction typically uses a mixture of nitric acid and sulfuric acid. The starting material, 2-chloro-6-methylaniline, is dissolved in a suitable solvent, and the nitrating mixture is added cautiously at a controlled temperature, usually below 10°C, to manage the exothermic nature of the reaction.
Q2: What are the critical parameters to control during the nitration reaction?
Temperature control is paramount to prevent over-nitration and the formation of unwanted byproducts. The rate of addition of the nitrating agent must be carefully managed. Stirring efficiency is also crucial to ensure homogenous mixing and heat distribution. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[2]
Q3: What are the primary safety concerns associated with this synthesis?
The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (nitric and sulfuric acid). There is a risk of runaway reactions if the temperature is not adequately controlled. The starting material, 2-chloro-6-methylaniline, and the product, this compound, are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3][4] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. All work should be conducted in a well-ventilated fume hood.[5][6]
Q4: How can I purify the crude this compound?
Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is critical and often requires experimentation to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for recrystallization of similar compounds include ethanol or petroleum ether.[7] Column chromatography can also be employed for higher purity requirements, though it may be less practical for large-scale production.[2][8]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification. - Formation of side products due to over-nitration. | - Monitor the reaction to completion using TLC or HPLC. - Ensure precise temperature control throughout the reaction. - Optimize the workup procedure to minimize product loss. - Control the addition rate and stoichiometry of the nitrating agent carefully. |
| Formation of Impurities (e.g., dinitro isomers) | - Excessively high reaction temperature. - Incorrect stoichiometry of reagents. - Poor mixing leading to localized "hot spots." | - Maintain the recommended low temperature during the addition of the nitrating agent. - Use the correct molar ratios of reactants. - Ensure efficient and continuous stirring throughout the reaction. |
| Dark-colored Product or Tar Formation | - Reaction temperature too high, leading to decomposition. - Presence of impurities in the starting materials. | - Strictly adhere to the recommended temperature profile. - Use high-purity starting materials. |
| Difficulties in Product Isolation | - Product "oiling out" instead of crystallizing during recrystallization. - Poor separation from the aqueous phase during extraction. | - Adjust the recrystallization solvent system; a co-solvent may be necessary. Ensure gradual cooling.[2] - Use an appropriate organic solvent for extraction and ensure complete phase separation. |
III. Detailed Experimental Protocol (Laboratory Scale)
This protocol outlines a general procedure for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.
Materials and Equipment:
-
2-chloro-6-methylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-6-methylaniline in concentrated sulfuric acid at a low temperature (0-5°C) using an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-chloro-6-methylaniline, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a designated time, monitoring its progress by TLC.
-
Pour the reaction mixture slowly over a large amount of crushed ice with constant stirring.
-
The solid product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product under vacuum.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
IV. Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a larger production scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.
Key Scale-Up Parameters
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Key Considerations for Scale-Up |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, potential for "hot spots" and runaway reactions. | - Use of jacketed reactors with efficient cooling systems. - Slower, controlled addition of reagents. - Real-time temperature monitoring at multiple points within the reactor. |
| Mixing | Efficient mixing with magnetic stirrers. | Mechanical agitators (e.g., impellers, baffles) are required. | - Agitator design and speed must be optimized to ensure homogeneity without excessive shear. - Baffles may be needed to prevent vortex formation and improve mixing. |
| Reagent Addition | Manual addition via dropping funnel. | Automated dosing pumps for precise and controlled addition. | - The rate of addition is critical to control the exothermic reaction. - Sub-surface addition may be necessary to prevent localized high concentrations. |
| Work-up and Isolation | Simple filtration and laboratory-scale recrystallization. | Use of larger filtration equipment (e.g., filter press, centrifuge) and crystallizers. | - The efficiency of filtration and washing becomes more critical. - Crystallization parameters (cooling rate, agitation) need to be carefully controlled to achieve the desired particle size and purity. |
| Safety | Performed in a fume hood with standard PPE. | Requires a comprehensive Process Hazard Analysis (PHA). | - Implementation of robust safety protocols, including emergency shutdown procedures. - Use of explosion-proof equipment in designated areas. - Proper handling and disposal of large quantities of hazardous waste. |
Troubleshooting Logic for Scale-Up
Caption: Troubleshooting decision tree for scale-up issues.
V. References
-
Benchchem. (n.d.). This compound | 69951-02-6. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-BROMO-6-CHLORO-4-NITROANILINE synthesis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2-Chloro-6-methylaniline. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Challenges in the scale-up of N-(2-chloroethyl)-4-nitroaniline production. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). 2-Chloro-6-methylaniline SDS, 87-63-8 Safety Data Sheets. Retrieved from --INVALID-LINK--
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Structural Analysis of 2-Chloro-4-Nitroaniline and 2-Methyl-6-Nitroaniline Salts for Pharmaceutical Development
Introduction
In the landscape of pharmaceutical sciences and materials engineering, the precise control over the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The formation of salts is a cornerstone of API development, offering a robust strategy to modulate critical physicochemical properties such as solubility, stability, and bioavailability. Substituted nitroanilines, key pharmacophores and versatile synthetic intermediates, provide an intriguing platform for studying how subtle molecular modifications can dramatically influence supramolecular architecture and, consequently, bulk material properties.
This guide presents a detailed structural comparison of salts derived from two closely related nitroaniline isomers: 2-chloro-4-nitroaniline (2Cl4na) and 2-methyl-6-nitroaniline (2m6na). While both molecules share the nitroaniline framework, the positional isomerism and the differing electronic and steric nature of the chloro and methyl substituents offer a compelling case study. We will delve into the nuanced interplay of hydrogen bonding, weak intermolecular interactions, and crystal packing, supported by experimental data from single-crystal X-ray diffraction, spectroscopic analysis, and thermal methods. This analysis aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the crystal engineering principles that govern the solid-state behavior of these important chemical entities.
Rationale for Comparison: The Impact of Isomeric and Substituent Effects
The choice of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline for this comparative analysis is deliberate. The primary distinction lies in the nature and position of the substituent at the ortho position to the amino group—a chloro group versus a methyl group. This seemingly minor change has profound implications for the resulting salt structures:
-
Electronic Effects: The chloro group is electron-withdrawing, influencing the acidity of the anilinium proton and the hydrogen bond donating capacity. Conversely, the methyl group is weakly electron-donating.
-
Steric Hindrance: The methyl group in 2-methyl-6-nitroaniline provides greater steric bulk compared to the chloro atom in 2-chloro-4-nitroaniline. This steric demand can significantly alter the preferred conformations and packing arrangements in the crystal lattice.
-
Hydrogen Bonding Potential: While the primary hydrogen bond donors (the anilinium group) and acceptors (the nitro group and the counter-ion) are present in both, their geometric accessibility and electronic environment are modulated by the adjacent substituent.
By forming salts with common inorganic acids, such as hydrobromic acid (HBr) and sulfuric acid (H₂SO₄), we can systematically probe how these intrinsic molecular differences translate into distinct three-dimensional crystalline architectures.
Experimental Methodologies: A Self-Validating Approach
To ensure the scientific integrity of this comparative guide, we outline the rigorous experimental protocols required for the synthesis and characterization of the nitroaniline salts. Each step is designed to provide verifiable and reproducible data.
Salt Synthesis and Crystallization
The synthesis of anilinium salts is typically a straightforward acid-base reaction. The key to a meaningful structural analysis, however, lies in the growth of high-quality single crystals.
Protocol:
-
Dissolution: Dissolve 1 mmol of the respective nitroaniline (2-chloro-4-nitroaniline or 2-methyl-6-nitroaniline) in a minimal amount of a suitable solvent, such as ethanol or methanol. Gentle heating may be applied to facilitate dissolution.
-
Acidification: To the dissolved aniline solution, add a stoichiometric amount (1 mmol) of the desired inorganic acid (e.g., concentrated HBr or H₂SO₄) dropwise while stirring. The formation of a precipitate may be observed.
-
Recrystallization for Single Crystal Growth:
-
Heat the mixture until the precipitate redissolves completely.
-
Filter the hot solution through a pre-warmed filter to remove any particulate matter.
-
Allow the filtrate to cool slowly to room temperature in a vibration-free environment. Covering the vessel with a watch glass with small perforations allows for slow evaporation, which is conducive to the growth of large, well-defined crystals suitable for X-ray diffraction.
-
Causality Behind Experimental Choices: The use of slow cooling and evaporation techniques is crucial as it allows for the molecules to self-assemble into a thermodynamically stable, well-ordered crystal lattice, which is a prerequisite for high-resolution single-crystal X-ray diffraction analysis.
Structural and Physicochemical Characterization
A multi-technique approach is essential for a comprehensive comparison.
1. Single-Crystal X-ray Diffraction (SCXRD)
-
Principle: SCXRD provides definitive information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the nature of intermolecular interactions.
-
Procedure:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector.
-
The data is processed to determine the unit cell parameters and the crystal structure is solved and refined.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy probes the vibrational modes of functional groups, providing insights into hydrogen bonding interactions. Shifts in the vibrational frequencies of N-H and N-O bonds can indicate their involvement in hydrogen bonding.
-
Procedure:
-
A small amount of the crystalline salt is mixed with dry KBr powder.
-
The mixture is pressed into a transparent pellet.
-
The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
3. Thermal Analysis (DSC and TGA)
-
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, decomposition, and phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition patterns.
-
Procedure:
-
A small, accurately weighed sample is placed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow (DSC) and mass loss (TGA) are recorded as a function of temperature.
-
Comparative Structural Analysis
The following analysis is based on the crystal structures of the bromide and hydrogen sulfate salts of 2-chloro-4-nitroaniline (2Cl4na) and 2-methyl-6-nitroaniline (2m6na) as determined by single-crystal X-ray diffraction.[1][2]
Molecular Conformation
Theoretical calculations reveal that the energy barrier for the rotation of the nitro group is significantly higher for the isolated 2-methyl-6-nitroanilinium (H2m6na⁺) cation (11.6 kcal mol⁻¹) compared to the 2-chloro-4-nitroanilinium (H2Cl4na⁺) cation (4.6 kcal mol⁻¹).[1][2] This is attributed to the greater steric hindrance imposed by the methyl group in the ortho position. This inherent conformational rigidity in the H2m6na⁺ cation influences its packing in the crystal lattice.
Hydrogen Bonding Networks: The Primary Organizers of Crystal Structure
In all the studied salts, the primary and most influential intermolecular interactions are the hydrogen bonds formed between the anilinium (-NH₃⁺) group and the inorganic anions (Br⁻ or HSO₄⁻).[1][2] However, the dimensionality of these networks varies significantly, showcasing the impact of the substituent.
-
2-Chloro-4-nitroanilinium Salts:
-
2-Methyl-6-nitroanilinium Salts:
This divergence, particularly in the bromide salts, highlights how the steric bulk of the methyl group in (H2m6na)Br disrupts the formation of the extended one-dimensional chains seen in (H2Cl4na)Br.
The Role of Weak Interactions and the Nitro Group
Beyond the strong hydrogen bonds, weaker interactions involving the nitro group play a crucial role in the overall crystal packing. Hirshfeld surface analysis indicates that interactions such as C-H···O(NO₂), NO₂···π(arene), and O(NO₂)···π(NO₂) are significant.[1][2]
The involvement of the nitro group in these interactions is also reflected in their vibrational frequencies. The symmetric stretching vibration of the nitro group (νsNO₂) is sensitive to its local environment. The observed shift in this band in the IR and Raman spectra follows the sequence: (H2m6na)HSO₄ < (H2m6na)Br < (H2Cl4na)Br < (H2Cl4na)HSO₄.[1][2] This trend suggests a correlation between the strength and nature of the intermolecular interactions involving the nitro group and its vibrational frequency.
Data Summary
| Salt | Anion | Hydrogen Bonding Network Dimensionality | Key Weak Interactions |
| 2-Chloro-4-nitroanilinium Bromide | Br⁻ | One-dimensional | C-H···O(NO₂) |
| 2-Chloro-4-nitroanilinium Hydrogen Sulfate | HSO₄⁻ | Two-dimensional | N-H···O, O-H···O |
| 2-Methyl-6-nitroanilinium Bromide | Br⁻ | Zero-dimensional | C-H···O(NO₂) |
| 2-Methyl-6-nitroanilinium Hydrogen Sulfate | HSO₄⁻ | Two-dimensional | N-H···O, O-H···O |
Visualizing the Structural Differences
The following diagrams, generated using Graphviz, illustrate the fundamental molecular structures and the concept of differing hydrogen bond network dimensionalities.
Caption: Molecular structures of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline.
Caption: Schematic of 0D, 1D, and 2D hydrogen bonding networks.
Conclusion and Implications for Drug Development
The comparative structural analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts unequivocally demonstrates that subtle changes in molecular structure can lead to significant divergence in the solid-state assembly. The greater steric hindrance of the methyl group in 2-methyl-6-nitroaniline, compared to the chloro group, disrupts the formation of extended hydrogen-bonded chains observed in the bromide salt of its counterpart, resulting in a discrete, zero-dimensional network.
These findings have critical implications for researchers in drug development and material science:
-
Polymorph Screening: The propensity for forming different hydrogen-bonded networks suggests a rich polymorphic landscape for these compounds. A thorough polymorph screen is essential to identify the most stable and bioavailable solid form.
-
Solubility and Dissolution Rate: The dimensionality of the hydrogen bond network can influence the lattice energy of the crystal. Typically, more extensive, higher-dimensional networks result in higher lattice energies and, consequently, lower solubilities. Therefore, one might anticipate differences in the dissolution profiles of the bromide salts of these two anilines.
-
Mechanical Properties: The arrangement of molecules and the nature of their interactions dictate the mechanical properties of the crystalline material, such as hardness and tabletability, which are critical for formulation development.
References
A Multi-Spectroscopic Approach to the Structural Validation of 2-Chloro-6-methyl-4-nitroaniline
A Senior Application Scientist's Guide for Researchers
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological, toxicological, and mechanistic studies. This guide provides an in-depth, multi-faceted spectroscopic protocol for the structural validation of 2-Chloro-6-methyl-4-nitroaniline (C₇H₇ClN₂O₂, M.W. 186.60 g/mol [1][2][3]), a substituted aniline with significant utility as a chemical intermediate.
This document moves beyond a simple recitation of data, delving into the causal logic behind the selection of spectroscopic techniques and the interpretation of their outputs. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we create a self-validating system that provides an unassailable confirmation of the target structure.
The Strategic Workflow: A Triad of Spectroscopic Interrogation
The core principle of robust structural elucidation is the convergence of evidence from orthogonal analytical techniques. Each method probes different aspects of the molecule's physical properties, and together, they provide a composite, high-fidelity structural image. Our approach relies on a logical workflow where each step builds upon the last, culminating in a definitive structural assignment.
Caption: Workflow for multi-technique spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structure elucidation, providing precise information about the chemical environment, connectivity, and relative numbers of protons (¹H) and carbons (¹³C) in a molecule.
¹H NMR Spectroscopy: A Proton Census
Causality: The chemical shift (δ) of a proton is exquisitely sensitive to its electronic environment. Electron-withdrawing groups (like -NO₂ and -Cl) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups have the opposite effect.[4] The splitting pattern (multiplicity) reveals the number of adjacent protons, governed by the n+1 rule.
Predicted ¹H NMR Spectrum for this compound:
Based on its structure, we anticipate the following signals:
-
Aromatic Protons (H-3, H-5): The two protons on the benzene ring are in different environments. They are adjacent to each other and will appear as two distinct signals, likely as doublets due to mutual coupling. Their chemical shifts will be significantly downfield due to the strong electron-withdrawing effect of the para-nitro group and the deshielding influence of the ortho-chloro and -methyl groups.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet.[4][5] The chemical shift is variable (often δ 3.5-5.5 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a key diagnostic test.[5]
-
Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring and has no adjacent protons. Therefore, it will appear as a sharp singlet. Its position is expected to be around δ 2.3–2.5 ppm.[1]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-3, H-5) | ~7.5 - 8.2 | Doublet (d) | 2H | Located on an electron-deficient aromatic ring, coupled to each other. |
| Amine (-NH₂) | ~5.5 (broad) | Singlet (s) | 2H | Exchangeable protons, signal broadening due to quadrupole effects of nitrogen and H-bonding.[5] |
| Methyl (-CH₃) | ~2.4 | Singlet (s) | 3H | Isolated methyl group attached to the aromatic ring.[1] |
¹³C NMR Spectroscopy: The Carbon Framework
Causality: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical nature (aliphatic, aromatic, attached to electronegative atoms).
Predicted ¹³C NMR Spectrum for this compound:
The molecule possesses 7 carbon atoms. Due to the asymmetric substitution pattern, all 7 carbons are chemically non-equivalent and should produce seven distinct signals.
-
Aromatic Carbons (C1-C6): Six signals are expected in the aromatic region (δ 110-155 ppm). The carbons directly attached to substituents (C-NH₂, C-Cl, C-CH₃, C-NO₂) will have their chemical shifts significantly altered. Specifically, the carbon bearing the nitro group (C-4) and the carbon bearing the chlorine (C-2) are expected to be the most downfield due to the strong deshielding effects of these substituents.[1]
-
Methyl Carbon (-CH₃): A single signal is expected in the aliphatic region (δ 15-25 ppm).
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-NO₂ (C4) | ~150 - 155 | Attached to a strongly electron-withdrawing nitro group. |
| C-NH₂ (C1) | ~145 - 150 | Attached to the nitrogen of the amine group. |
| C-Cl (C2) | ~130 - 135 | Deshielded by the electronegative chlorine atom.[1] |
| C-CH₃ (C6) | ~125 - 130 | Attached to the methyl group. |
| Aromatic CH (C3,C5) | ~115 - 125 | Standard aromatic carbons. |
| Methyl (-CH₃) | ~18 - 22 | Typical range for a methyl group attached to an aromatic ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard pulse programs should be used.
-
D₂O Exchange: For ¹H NMR, after the initial spectrum is acquired, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum to confirm the -NH₂ signal.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence.[6]
Predicted IR Spectrum for this compound:
The structure contains primary amine (-NH₂), nitro (-NO₂), aromatic, and chloro- and methyl-substituted groups. Each will produce characteristic peaks.
Caption: Key IR absorptions for this compound.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
| Primary Amine | N-H Stretch | 3400 - 3250 (two bands) | Medium | [7][8] |
| N-H Bend | 1650 - 1580 | Medium | [7] | |
| Nitro Compound | N-O Asymmetric Stretch | 1550 - 1475 | Strong | [6][9] |
| N-O Symmetric Stretch | 1360 - 1290 | Strong | [6][9] | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium | [9] |
| C=C Stretch | 1600 - 1450 | Medium | [9] | |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong | [7][8] |
| Alkyl Halide | C-Cl Stretch | 850 - 550 | Medium | [10] |
The presence of two sharp bands in the N-H stretch region is a definitive indicator of a primary (-NH₂) amine.[7] The two strong absorptions for the nitro group are also highly characteristic and crucial for confirmation.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS): The Final Verdict on Mass and Composition
Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization.[11] This data confirms the elemental composition and offers clues to the molecule's connectivity.
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺): The compound has a nominal molecular weight of 186.[1][3] A key feature will be the isotopic pattern of chlorine. Chlorine exists as two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio.[12] This will result in two molecular ion peaks:
-
M⁺ peak at m/z 186 (for C₇H₇³⁵ClN₂O₂)
-
(M+2)⁺ peak at m/z 188 (for C₇H₇³⁷ClN₂O₂) The relative intensity of the m/z 188 peak will be approximately one-third that of the m/z 186 peak. This isotopic signature is definitive proof of the presence of one chlorine atom.
-
-
Nitrogen Rule: The molecular weight (186) is an even number. The Nitrogen Rule states that a molecule with an even nominal molecular weight must contain an even number of nitrogen atoms (or zero).[12] This is consistent with the proposed structure containing two nitrogen atoms.
-
Fragmentation Pattern: Electron impact (EI) ionization is an energetic process that causes the molecular ion to fragment into smaller, stable pieces.[13][14] The fragmentation pattern provides a structural fingerprint.
Table 4: Predicted Key Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Loss | Fragment Structure/Formula | Rationale |
| 186/188 | - | [C₇H₇ClN₂O₂]⁺ (Molecular Ion) | Parent ion peak cluster showing the characteristic 3:1 isotopic ratio for chlorine.[1] |
| 171/173 | -CH₃ (15) | [C₆H₄ClN₂O₂]⁺ | Loss of the methyl group. |
| 140/142 | -NO₂ (46) | [C₇H₇ClN]⁺ | Common fragmentation pathway involving the loss of the nitro group.[15] |
| 151 | -Cl (35) | [C₇H₇N₂O₂]⁺ | Loss of a chlorine radical. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Separation: The compound travels through a GC column, separating it from any impurities.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source (typically using Electron Impact, EI, at 70 eV).
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
Conclusion: A Self-Validating Structural Confirmation
The structural validation of this compound is achieved not by a single piece of data, but by the compelling and consistent narrative told by the complete spectroscopic dataset.
-
Mass Spectrometry confirms the molecular weight (186/188 amu), the elemental composition (presence of one Cl atom), and the nitrogen count (two N atoms).
-
IR Spectroscopy unequivocally identifies the essential functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and an aromatic C-N bond.
-
NMR Spectroscopy provides the final, detailed map, confirming the 3:2:2 proton ratio (methyl:amine:aromatic) and the correct number and type of carbon environments, consistent with the 2,6,4-substitution pattern on the aniline ring.
Each technique validates the findings of the others, creating a closed analytical loop that eliminates ambiguity. This rigorous, multi-spectroscopic approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for advanced research and development.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. whitman.edu [whitman.edu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 2-Chloro-6-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate and precise quantification of intermediates is a cornerstone of process control, quality assurance, and regulatory compliance. 2-Chloro-6-methyl-4-nitroaniline, a key building block in the synthesis of various active pharmaceutical ingredients and azo dyes, requires robust analytical methodologies to ensure its purity and consistency. This guide provides a comprehensive comparison of analytical techniques for the determination of this compound, offering insights into the principles, experimental protocols, and performance characteristics of each method.
Introduction to this compound and its Analytical Importance
This compound (C₇H₇ClN₂O₂) is an aromatic amine whose chemical structure incorporates a nitro group, a chlorine atom, and a methyl group attached to an aniline core.[1][2] These functional groups impart specific chemical properties that are leveraged in various synthetic pathways. The purity of this intermediate is critical as impurities can be carried through subsequent reaction steps, potentially impacting the safety and efficacy of the final product. Consequently, sensitive and selective analytical methods are essential for its quantification in raw materials, in-process samples, and final products.
This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Electrochemical Methods for the analysis of this compound. While specific validated performance data for this compound is not extensively published, this guide will draw upon established methods for closely related nitroaniline compounds to provide a robust framework for method development and validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.[3] Reversed-phase HPLC (RP-HPLC) with UV detection is the most common approach for nitroaniline analysis.
Principle of RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time. The separated components are then detected by a UV-Vis detector as they elute from the column.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is a representative method for the analysis of nitroaniline derivatives and should be validated for this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and separation from impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. Nitroanilines typically exhibit strong absorbance between 254 nm and 380 nm.[4]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizing the HPLC Workflow
Caption: Workflow for the analysis of this compound by HPLC.
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. While nitroanilines can be thermolabile, GC methods have been developed for their analysis, often with specific injection techniques to minimize degradation.[3]
Principle of GC
In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase located in a column. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The choice of the stationary phase is critical for achieving the desired separation. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.
Experimental Protocol: GC-MS
This protocol is based on general methods for aniline derivatives and would require optimization and validation for this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer (MS) detector.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like acetone or ethyl acetate.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution.
-
Sample Solution: Dissolve a known amount of the sample in the chosen solvent to a concentration within the calibration range.
4. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Quantify the analyte in the sample using the calibration curve.
Visualizing the GC-MS Workflow
Caption: Workflow for the analysis of this compound by GC-MS.
UV-Vis Spectrophotometry: A Simple and Cost-Effective Method
UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Nitroaniline derivatives have characteristic chromophores that allow for their direct quantification using this method.[5]
Principle of UV-Vis Spectrophotometry
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength (λmax), its concentration can be determined from a calibration curve.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Vis spectrophotometer.
2. Method:
-
Solvent: A suitable solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
-
Determination of λmax: Scan a dilute solution of this compound across the UV-Vis range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of known concentration in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create a set of calibration standards.
-
Sample Solution: Dissolve a known amount of the sample in the solvent to obtain an absorbance value within the linear range of the calibration curve.
-
3. Data Analysis:
-
Measure the absorbance of the calibration standards and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Electrochemical Methods: An Emerging Alternative
Electrochemical methods offer a sensitive and selective alternative for the determination of electroactive compounds like nitroaromatics.[6][7] The nitro group in this compound is readily reducible, making it a suitable candidate for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV).
Principle of Electrochemical Analysis
These methods involve measuring the current response of an analyte to an applied potential at the surface of an electrode. The reduction of the nitro group occurs at a specific potential, and the resulting current is proportional to the concentration of the analyte in the solution.
Experimental Protocol: Differential Pulse Voltammetry (DPV)
1. Instrumentation:
-
Potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
2. Method:
-
Working Electrode: Glassy carbon electrode (GCE) or a modified electrode for enhanced sensitivity.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: A buffer solution (e.g., phosphate buffer) to maintain a constant pH and provide conductivity.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution in a suitable solvent.
-
Calibration Standards: Add known amounts of the stock solution to the electrochemical cell containing the supporting electrolyte.
-
Sample Solution: Add a known volume of the sample solution to the electrochemical cell.
-
3. Data Analysis:
-
Record the DPV scans for the calibration standards.
-
Construct a calibration curve by plotting the peak current against the concentration.
-
Measure the peak current of the sample and determine its concentration from the calibration curve.
Comparative Analysis of Methods
The choice of the most appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. research).
| Feature | HPLC | GC | UV-Vis Spectrophotometry | Electrochemical Methods |
| Principle | Differential partitioning between mobile and stationary phases. | Differential partitioning between gaseous mobile phase and stationary phase. | Measurement of light absorbance. | Measurement of current response to an applied potential. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Compounds with chromophores. | Electroactive compounds. |
| Selectivity | High (with appropriate column and mobile phase). | High (especially with MS detection). | Low (prone to interference from other absorbing species). | High (based on reduction potential). |
| Sensitivity | High (µg/L to ng/L with sensitive detectors).[3][8] | Very high (ng/L to pg/L with MS detection). | Moderate (mg/L to µg/L). | Very high (µM to nM).[6] |
| Speed | Moderate (typically 5-30 minutes per sample). | Moderate (typically 10-40 minutes per sample). | Fast (a few minutes per sample). | Fast (a few minutes per sample). |
| Cost | High (instrumentation and solvents). | High (instrumentation and gases). | Low (instrumentation is relatively inexpensive). | Moderate (instrumentation is less expensive than chromatography). |
| Typical Use | Routine QC, purity determination, stability studies. | Impurity profiling, trace analysis. | Quick assays, concentration checks. | Specialized applications, sensor development. |
Conclusion
The analysis of this compound can be effectively performed using a variety of analytical techniques. HPLC stands out as the most versatile and widely applicable method for routine quality control and quantitative analysis in the pharmaceutical industry, offering a good balance of selectivity, sensitivity, and robustness. GC-MS is a powerful alternative, particularly for impurity profiling and trace analysis, provided the analyte exhibits sufficient thermal stability. UV-Vis spectrophotometry offers a simple, rapid, and cost-effective solution for straightforward concentration measurements where high selectivity is not a primary concern. Electrochemical methods represent a promising and highly sensitive approach, especially for applications requiring rapid, on-site analysis or for fundamental research studies.
The selection of the optimal method should be guided by a thorough evaluation of the specific analytical requirements, and any chosen method must be properly validated according to the relevant regulatory guidelines to ensure the generation of accurate and reliable data.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Performance Analysis of Azo Dyes Derived from Substituted Chloro-Nitroanilines
Introduction: The Role of the Diazo Component in Azo Dye Performance
Azo dyes, defined by the presence of one or more azo groups (–N=N–), represent the most extensive and versatile class of synthetic organic colorants. Their widespread application in the textile, printing, and biomedical fields is a testament to their cost-effective synthesis and broad color palette.[1] The performance characteristics of an azo dye—its color, fastness, and stability—are intrinsically linked to the molecular structure of its aromatic precursors.
The synthesis of an azo dye is a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the azo coupling of this salt with an electron-rich coupling agent (e.g., a phenol or another aromatic amine).[2][3] The initial aromatic amine, known as the diazo component, forms the backbone of the dye and critically influences its final properties. Substituents on this aromatic ring can modulate the electronic properties of the entire chromophore, thereby tuning its color and enhancing its stability.
This guide provides a comparative performance overview of azo dyes derived from the substituted aromatic amine, 2-Chloro-6-methyl-4-nitroaniline. While specific experimental data for dyes derived directly from this precursor is limited in publicly accessible literature, we can project its performance based on a comprehensive analysis of structurally similar and well-documented analogues. This guide will use azo dyes derived from 2-chloro-4-nitroaniline and isomeric methyl-nitroanilines as primary benchmarks for comparison, focusing on applications as disperse dyes for polyester fabrics—a common use for this class of dyes.[4][5]
Synthesis of Azo Dyes: A Standardized Protocol
The synthesis of azo dyes from aromatic amines follows a well-established and robust methodology. The following protocol outlines the general procedure for synthesizing a representative disperse dye.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a disperse dye via the diazotization of an aromatic amine (e.g., this compound) and subsequent coupling with a suitable agent like N,N-diethylaniline.
Materials:
-
This compound (or alternative aromatic amine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-diethylaniline (coupling agent)
-
Sodium Acetate
-
Ice
-
Urea (for quenching excess nitrous acid)
Procedure:
-
Diazotization:
-
In a beaker, create a solution of the aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid and water.
-
Cool this solution to between 0-5°C in an ice bath. The low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.[2][6]
-
Separately, prepare a pre-cooled aqueous solution of sodium nitrite (0.01 mol).
-
Add the sodium nitrite solution dropwise to the amine solution while maintaining the temperature at 0-5°C and stirring continuously. This in situ generation of nitrous acid converts the primary amine into the diazonium salt.[3][7]
-
After the addition is complete, continue stirring for 15-30 minutes. A small amount of urea can be added to neutralize any excess nitrous acid.
-
-
Azo Coupling:
-
In a separate beaker, prepare a solution of the coupling agent, N,N-diethylaniline (0.01 mol), in a suitable solvent and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring. An electrophilic substitution reaction occurs, forming the azo bond and precipitating the colored dye.[6][8]
-
Adjust the pH of the reaction mixture to 4-5 by adding a sodium acetate solution. This pH adjustment is crucial to facilitate the coupling reaction.[4]
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Collect the precipitated dye product by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any unreacted salts or acids.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol, to achieve a higher purity.
-
Synthesis Workflow Diagram
References
- 1. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijirset.com [ijirset.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of 2-Chloro-6-methyl-4-nitroaniline Derivatives
Introduction: The Versatile Scaffold of 2-Chloro-6-methyl-4-nitroaniline
In the landscape of medicinal chemistry, the discovery of versatile molecular scaffolds is a cornerstone of drug development. This compound is one such scaffold, an aromatic amine that serves as a valuable starting material for a diverse range of organic compounds.[1] Its structure is characterized by a strategic arrangement of functional groups on an aniline ring: a reactive amino group for derivatization, an electron-withdrawing nitro group, and both a chloro and a methyl substituent.[1][2] This unique combination of electronic and steric properties makes it an important intermediate in the synthesis of pharmaceuticals and dyes.[1]
The true potential of this molecule is unlocked through the synthesis of its derivatives. By chemically modifying the amino group, researchers have developed novel compounds with significant biological activities. This guide provides a comparative analysis of these derivatives, focusing primarily on their antimicrobial and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data from analogous compounds, and provide detailed protocols for the key biological assays used in their evaluation.
Synthetic Pathways: From Core Scaffold to Bioactive Derivatives
The primary route for derivatizing this compound involves leveraging its primary amino (-NH2) group. The most common and effective strategy is the formation of Schiff bases (also known as imines or azomethines) through condensation with various aldehydes and ketones.[3][4][5] This reaction creates a carbon-nitrogen double bond (>C=N-), which is crucial for the biological activity of many of these derivatives.[6]
Furthermore, the resulting Schiff bases, which are effective ligands, can be chelated with transition metal ions (e.g., Co(II), Ni(II), Cu(II)) to form stable metal complexes.[3][4] This subsequent modification often enhances the biological potency of the parent Schiff base, a phenomenon attributed to factors like increased lipophilicity and altered stereochemistry, which facilitate cell penetration and interaction with molecular targets.[4][5][6]
Caption: General workflow for synthesizing Schiff base derivatives and their metal complexes for biological screening.
Comparative Antimicrobial Activity
Derivatives of substituted nitroanilines, particularly their Schiff bases and corresponding metal complexes, have demonstrated promising activity against a range of pathogenic microbes. The azomethine group is considered critical for this activity.[6] Studies consistently show that metal complexes are more potent antimicrobial agents than the free Schiff base ligands.[3][5][6] This enhancement is often explained by Tweedy’s chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and allowing it to penetrate the lipid membranes of microorganisms more effectively.
Below is a comparative table of antimicrobial activity for a series of analogous N-(2-chloroethyl)-4-nitroaniline derivatives, which serves as an illustrative model for understanding the structure-activity relationships of the topic compounds.
Table 1: Illustrative Antimicrobial Activity of Analogous Nitroaniline Derivatives
| Compound ID | Substituent (R) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
|---|---|---|---|
| NCNA-1 | -H | 64 | >128 |
| NCNA-2 | -CH3 (ortho) | 32 | 128 |
| NCNA-4 | -di-CH3 (ortho) | 16 | 64 |
| NCNA-5 | -OCH3 (meta) | 128 | >128 |
| NCNA-6 | -Cl (meta) | 32 | 128 |
(Note: This data is illustrative, based on structure-activity relationships for analogous compounds, to demonstrate comparative trends.)[7]
The data suggests that substitution on the aniline ring significantly impacts antimicrobial potency. For instance, the addition of electron-donating methyl groups (NCNA-2, NCNA-4) tends to increase activity, particularly against the Gram-positive S. aureus.
Experimental Protocol: Agar Cup Method for Antimicrobial Screening
This method is a widely used technique to determine the zone of inhibition of a compound against specific microbes.[5]
-
Media Preparation: Prepare nutrient agar plates by pouring sterile molten agar into Petri dishes and allowing them to solidify.
-
Inoculation: Aseptically spread a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) over the surface of the agar plates.
-
Cup Boring: Use a sterile cork borer to create uniform wells or "cups" (typically 6-8 mm in diameter) in the agar.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone around each well where bacterial growth is inhibited. A larger diameter indicates greater antimicrobial activity.
Comparative Anticancer Activity
The nitroaromatic scaffold is a feature of several established therapeutic agents. The nitro group can undergo bioreduction within hypoxic tumor cells to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage.[1][7] Derivatives of chloro-nitroanilines have been explored for their cytotoxic effects against various cancer cell lines.
For example, studies on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which incorporate a chloro-nitrophenyl moiety, have identified compounds with potent antimitotic activity.[8] Similarly, pyrano[2,3-d]pyrimidine derivatives containing chloro and nitro substitutions have shown better anticancer activity against HeLa cell lines than the standard drug 5-fluorouracil.[9] The specific substitutions on the aniline ring and the nature of the derivatizing agent are critical in modulating this activity.
Caption: Logical relationship between a derivative's chemical structure and its resulting biological activity.
Table 2: Illustrative Cytotoxicity of Analogous Nitroaniline Derivatives against HCT-116 Cells
| Compound ID | Substituent (R) | IC50 (µM) |
|---|---|---|
| NCNA-1 | -H | 45.2 |
| NCNA-2 | -CH3 (ortho) | 35.8 |
| NCNA-4 | -di-CH3 (ortho) | 28.5 |
| NCNA-5 | -OCH3 (meta) | 52.7 |
| NCNA-6 | -Cl (meta) | 65.4 |
(Note: This data is illustrative and based on structure-activity relationships reported for analogous aniline mustards to demonstrate comparative trends.)[7]
As shown, electron-donating groups like methyl at the ortho position (relative to the derivatized amino group) appear to increase cytotoxic activity, while electron-withdrawing groups tend to decrease it.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[7]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
IC50 Calculation: Plot the absorbance values against the compound concentrations. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be calculated from the dose-response curve.
Conclusion and Future Outlook
The this compound scaffold is a promising starting point for the development of new therapeutic agents. Through straightforward synthetic modifications, primarily via Schiff base formation and subsequent metal chelation, a wide array of derivatives with significant biological potential can be generated. The comparative data from analogous compounds clearly indicates that both antimicrobial and anticancer activities are highly dependent on the nature and position of substituents on the aromatic ring.
Metal complexation consistently emerges as a powerful strategy to enhance biological efficacy. Future research should focus on synthesizing a broader library of these derivatives and conducting comprehensive screenings against diverse panels of microbial strains and cancer cell lines. Elucidating the precise mechanisms of action, whether through DNA binding, enzyme inhibition, or the generation of reactive oxygen species, will be crucial for optimizing lead compounds and advancing them toward clinical consideration.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. rsisinternational.org [rsisinternational.org]
- 5. isca.in [isca.in]
- 6. tsijournals.com [tsijournals.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Chloro-6-methyl-4-nitroaniline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the functionalization of aromatic compounds is a cornerstone of molecular design and synthesis. Among the myriad of reactions available, nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for the introduction of a wide array of functionalities onto electron-deficient aromatic rings. This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-6-methyl-4-nitroaniline, a versatile building block, with structurally similar compounds. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for its utility in synthetic applications, supported by established chemical principles and experimental considerations.
Introduction to this compound and the SNAr Reaction
This compound is an aromatic compound characterized by an aniline ring bearing a chloro, a methyl, and a nitro substituent.[1][2] Its chemical structure makes it a prime candidate for SNAr reactions, a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The success of an SNAr reaction hinges on the presence of electron-withdrawing groups (EWGs) that activate the ring towards nucleophilic attack. In this compound, the potent electron-withdrawing nitro group, positioned para to the chloro leaving group, plays a pivotal role in activating the substrate.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and is particularly stabilized by EWGs at the ortho and para positions. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final substitution product.
Comparative Reactivity Analysis: The Interplay of Electronic and Steric Effects
To contextualize the reactivity of this compound, we will compare it with a series of structurally related compounds. The primary factors governing their relative reactivities are the electronic effects of the substituents (both inductive and resonance) and the steric hindrance around the reaction center.
The Foundational Comparison: 2-Chloro-4-nitroaniline
A logical starting point for our comparison is 2-chloro-4-nitroaniline.[3][4] This compound lacks the ortho-methyl group present in our target molecule.
-
Electronic Effects: Both this compound and 2-chloro-4-nitroaniline possess a chloro and a nitro group, which are both electron-withdrawing. The nitro group, being a strong π-acceptor, significantly activates the ring for nucleophilic attack. The methyl group in this compound is an electron-donating group through induction and hyperconjugation. This electron-donating nature slightly deactivates the ring towards nucleophilic attack compared to the unsubstituted analog.
-
Steric Effects: The most significant difference between these two molecules is the steric hindrance introduced by the ortho-methyl group in this compound. This methyl group can sterically hinder the approach of the incoming nucleophile to the carbon atom bearing the chlorine. This steric impediment is expected to decrease the rate of reaction.[5]
The Impact of the Halogen: 2-Fluoro-6-methyl-4-nitroaniline
The nature of the leaving group is a critical determinant of reactivity in SNAr reactions. A comparison with the analogous fluoro-substituted compound, 2-fluoro-6-methyl-4-nitroaniline, provides valuable insights.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. Counterintuitively, fluoride, despite being a poorer leaving group than chloride in SN1 and SN2 reactions, is a better leaving group in SNAr. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[6]
The Influence of Multiple Ortho Substituents: 2,6-Disubstituted-4-nitroanilines
To further probe the impact of steric hindrance, we can consider hypothetical or known 2,6-disubstituted-4-nitroanilines, such as 2,6-dichloro-4-nitroaniline or 2,6-dimethyl-4-nitroaniline.
-
2,6-Dichloro-4-nitroaniline: In this case, the second chloro group at the other ortho position would further increase the steric hindrance around the reaction center. However, the additional chloro group also provides a significant electron-withdrawing inductive effect, which would further activate the ring. The net effect on reactivity would depend on the balance between these opposing factors.[7]
-
2,6-Dimethyl-4-nitroaniline: The presence of two ortho-methyl groups would create substantial steric hindrance, significantly impeding the approach of a nucleophile. The combined electron-donating effect of two methyl groups would also deactivate the ring.
Quantitative Data Summary
| Compound | Key Structural Difference | Predicted Relative Reactivity | Rationale |
| This compound | Reference Compound | - | - |
| 2-Chloro-4-nitroaniline | Lacks ortho-methyl group | Higher | Reduced steric hindrance and absence of electron-donating methyl group. |
| 2-Fluoro-6-methyl-4-nitroaniline | Fluorine instead of chlorine | Significantly Higher | Fluorine is a better activating group for SNAr due to its high electronegativity.[6] |
| 2,6-Dichloro-4-nitroaniline | Second ortho-chloro group | Likely Higher | Increased electronic activation from the second chloro group may overcome the increased steric hindrance.[7] |
| 2,6-Dimethyl-4-nitroaniline | Second ortho-methyl group | Significantly Lower | Severe steric hindrance and increased electron donation from two methyl groups. |
Experimental Protocols
To empirically validate the predicted reactivity trends, a comparative kinetic study can be designed. The following is a general protocol for monitoring the SNAr reaction of these halo-nitroanilines with a common nucleophile, such as piperidine or morpholine, using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis of SNAr Reactions of Substituted Nitroanilines
Materials:
-
This compound
-
2-Chloro-4-nitroaniline
-
2-Fluoro-6-methyl-4-nitroaniline
-
Piperidine (or other suitable nucleophile)
-
Anhydrous solvent (e.g., DMSO, Acetonitrile)
-
Constant temperature water bath or spectrophotometer with temperature control
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each of the halo-nitroaniline substrates (e.g., 1 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile (e.g., 100 mM) in the same solvent.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the substrate stock solution and dilute with the solvent to a final volume just under the desired final volume.
-
Initiate the reaction by adding a small, known volume of the nucleophile stock solution to the cuvette. The final concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the change in absorbance at the λmax of the product over time. The product, a substituted nitroaniline, will likely have a different absorption maximum than the reactants.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).
-
-
Data Analysis:
-
Plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.
-
Repeat the experiment for each of the comparative compounds under identical conditions.
-
Visualization of Key Concepts
Reaction Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Factors Influencing Reactivity
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 3. global.oup.com [global.oup.com]
- 4. Synthesis of 2,6-Dihalo-4-nitro-N-alkylanilines by Aromatic Substitution of 2,6-Dihalo-4-nitro-arylethers | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Validation of 2-Chloro-6-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of synthetic strategies for the preparation of 2-chloro-6-methyl-4-nitroaniline, an important intermediate in the synthesis of dyes and pharmaceuticals.[1] We will explore a traditional, multi-step approach and contrast it with a more streamlined, novel synthetic methodology. This analysis is grounded in experimental data from analogous reactions and established chemical principles, offering insights into the efficiency, yield, and potential scalability of each route.
Introduction to this compound
This compound, with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol , is a substituted aromatic amine.[1][2][3] Its chemical structure, characterized by the presence of chloro, methyl, and nitro functional groups on the aniline backbone, makes it a versatile precursor in organic synthesis. The CAS number for this compound is 69951-02-6.[1][2][3]
Traditional Synthetic Route: A Multi-Step Approach
The traditional synthesis of substituted nitroanilines often involves a protective group strategy to control regioselectivity during electrophilic aromatic substitution reactions, such as nitration. A plausible and established multi-step sequence for the synthesis of this compound would likely start from a readily available precursor like 2-methylaniline (o-toluidine). This approach, while reliable, typically involves several stages of reaction and purification.
Experimental Protocol: Traditional Synthesis
Step 1: Acetylation (Protection of the Amino Group)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Reflux the mixture for a designated period to ensure complete N-acetylation, forming N-acetyl-2-methylaniline.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the acetylated product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
Step 2: Nitration
-
To a cooled solution of the N-acetyl-2-methylaniline in concentrated sulfuric acid, add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining a low temperature to control the exothermic reaction. The bulky acetamido group directs the nitration primarily to the para position.
-
After the addition is complete, allow the reaction to stir at a controlled temperature to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(2-methyl-4-nitrophenyl)acetamide.
-
Filter, wash with cold water until neutral, and dry the product.
Step 3: Chlorination
-
The N-(2-methyl-4-nitrophenyl)acetamide is dissolved in a suitable solvent, such as acetic acid.
-
Chlorine gas is bubbled through the solution, or another chlorinating agent like N-chlorosuccinimide (NCS) is added portion-wise. The reaction is monitored until the starting material is consumed.
-
The reaction mixture is then worked up, typically by pouring it into water and filtering the chlorinated product.
Step 4: Hydrolysis (Deprotection)
-
The chlorinated and nitrated intermediate is heated under reflux with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to hydrolyze the amide and liberate the free amino group.
-
After cooling, the solution is neutralized to precipitate the final product, this compound.
-
The product is collected by filtration, washed with water, and purified by recrystallization.
Visualization of the Traditional Workflow
Caption: A multi-step traditional synthetic route.
A Novel Synthetic Route: A Proposed One-Pot Strategy
Drawing inspiration from modern synthetic methodologies that prioritize efficiency and sustainability, a novel, more direct route can be proposed. A Chinese patent (CN112358404A) details a one-pot method for the synthesis of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline through diazotization and reduction.[4][5] While this patent describes the synthesis of a related compound, the principles of this one-pot approach can be adapted to devise a more efficient synthesis for our target molecule, potentially starting from a different, strategically substituted precursor.
This proposed novel route would aim to introduce the required functional groups in a more convergent and less labor-intensive manner, avoiding the multiple protection and deprotection steps of the traditional method.
Proposed Experimental Protocol: Novel One-Pot Synthesis
This hypothetical protocol is based on the principles of diazotization and substitution reactions.
-
Starting Material: 3-Methyl-4-nitroaniline.
-
Step 1: Diazotization and Chlorination (Sandmeyer-type Reaction)
-
Dissolve 3-methyl-4-nitroaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution. The diazonium group is replaced by a chlorine atom.
-
-
Step 2: In-situ Nitration
-
Following the chlorination, a nitrating agent could potentially be introduced directly into the reaction mixture to achieve the desired substitution pattern, though this would require careful optimization of reaction conditions to ensure the correct regioselectivity.
-
-
Work-up and Purification
-
The reaction mixture is neutralized, and the crude product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The final product, this compound, is purified by column chromatography or recrystallization.
-
Visualization of the Novel Workflow
Caption: A proposed streamlined, one-pot synthetic approach.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Traditional Multi-Step Route | Novel One-Pot Route (Proposed) |
| Starting Material | 2-Methylaniline | 3-Methyl-4-nitroaniline |
| Number of Steps | 4 (Protection, Nitration, Chlorination, Deprotection) | 1-2 (Diazotization/Chlorination, potentially in-situ nitration) |
| Estimated Yield | Likely lower overall yield due to multiple steps | Potentially higher overall yield |
| Purity | May require multiple purification steps | Purification may be simpler |
| Reaction Conditions | Involves both low and high temperatures, strong acids | Primarily low to moderate temperatures |
| Green Chemistry | Generates more waste from multiple steps and solvents | Potentially more atom-economical and less waste |
| Scalability | Can be challenging to scale up due to multiple steps | More amenable to large-scale production |
Mechanistic Insights
The traditional route relies on the principles of electrophilic aromatic substitution. The acetylation of the amino group is crucial as it moderates the activating and directing effects of the amine, preventing polysubstitution and oxidation during nitration. The acetyl group is an ortho-, para-director, leading to the desired regiochemistry.
The novel route is based on the chemistry of diazonium salts, which are versatile intermediates in organic synthesis. The Sandmeyer reaction provides a reliable method for introducing a chloro group onto the aromatic ring. The success of a true one-pot synthesis would depend on the compatibility of the subsequent nitration step with the reaction conditions of the Sandmeyer reaction.
Validation and Characterization of this compound
Regardless of the synthetic route, the identity and purity of the final product must be rigorously confirmed. Standard analytical techniques for the characterization of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound. A purity of ≥97% is typical for commercial grades.[1]
Conclusion
The traditional multi-step synthesis of this compound, while based on well-understood reactions, is often less efficient in terms of yield, time, and resources compared to modern synthetic strategies. The proposed novel one-pot approach, inspired by recent advancements in organic synthesis, offers a potentially more streamlined, cost-effective, and environmentally friendly alternative. While this specific one-pot route for this compound requires experimental validation, it highlights a promising direction for the optimization of the synthesis of this valuable chemical intermediate. The choice of synthetic route in a research or industrial setting will ultimately depend on a balance of factors including cost of starting materials, desired purity, scalability, and environmental considerations.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 4. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 5. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-6-methyl-4-nitroaniline
For researchers, scientists, and drug development professionals, the rigorous quantification of chemical intermediates like 2-Chloro-6-methyl-4-nitroaniline is a cornerstone of quality control and process optimization. This compound serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] The integrity of downstream processes and the purity of final products are directly dependent on the accuracy and reliability of the analytical methods used to characterize this intermediate.
This guide provides an in-depth comparison of two prevalent analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore detailed experimental protocols, present a comparative analysis of their performance characteristics, and discuss the scientific rationale behind selecting one method over the other, all within the framework of internationally recognized validation standards.
The principle of cross-validation—comparing results from two distinct analytical methods—is crucial for ensuring the robustness and accuracy of data.[2] This process is essential when transferring methods between labs, replacing an older method, or simply to gain a higher degree of confidence in analytical findings.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerhouse in pharmaceutical analysis, prized for its robustness, precision, and suitability for non-volatile and thermally sensitive compounds like nitroanilines. The separation is based on the compound's partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The choice of a reversed-phase (RP-HPLC) method is logical here, as this compound is a moderately polar molecule that will be well-retained and separated from potential impurities on a non-polar stationary phase.[3]
Experimental Protocol: HPLC-UV
1. Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic interaction for retaining the analyte.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). This composition is a common starting point for nitroaromatic compounds, offering a balance between retention and analysis time.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds with nitro groups which are strong chromophores.[3]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[3]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to protect the HPLC column from particulates.[3]
3. Data Analysis and System Suitability:
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.999.[5]
-
Quantification: Inject the prepared sample, and determine the concentration of this compound by interpolating its peak area from the calibration curve.[6]
-
System Suitability: Before analysis, inject a mid-range standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2%, confirming the system is performing adequately.[7]
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity compared to HPLC-UV. It separates compounds based on their volatility and interaction with a capillary column, followed by detection using a mass spectrometer, which provides mass-to-charge ratio information, acting as a "chemical fingerprint." This is particularly valuable for confirming the identity of the analyte and for analyzing complex matrices where co-eluting peaks might interfere with UV detection. EPA Method 8131 provides a solid foundation for the analysis of aniline derivatives by GC.[8]
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). These columns are robust and suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection (1 µL) to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C. This program is designed to elute the analyte efficiently while separating it from potential contaminants.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (e.g., m/z 50-300) for initial identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. The molecular ion for this compound (C7H7ClN2O2) is approximately 186.6 g/mol .[1][9] Key ions for SIM mode would be determined from the full scan spectrum.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of a volatile solvent like Toluene or Ethyl Acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with the same solvent.
-
Sample Preparation: Dissolve the sample in the chosen solvent to an expected concentration within the calibration range. If necessary, perform a liquid-liquid extraction to transfer the analyte into the appropriate solvent. Filter if particulates are present.
3. Data Analysis:
-
Calibration Curve: Inject the standards and generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 186) against concentration.
-
Quantification: Analyze the sample and quantify the analyte using the calibration curve. The presence of other key fragment ions in the correct ratios provides confirmation of the analyte's identity.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Cross-Validation: A Comparative Performance Analysis
The core of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[10] This is achieved by assessing specific performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines.[7][11][12] The following table summarizes the expected performance of HPLC-UV and GC-MS for the analysis of nitroaniline compounds.
Disclaimer: The following data is based on typical performance for nitroaniline compounds and closely related analogues as reported in scientific literature and application notes.[6][13] Specific performance for this compound must be determined experimentally.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance for Nitroaniline Analysis
| Validation Parameter | HPLC-UV | GC-MS | Rationale for Performance |
| Specificity/Selectivity | Good | Excellent | GC-MS provides mass spectral data, allowing for positive identification and resolution from matrix interferences that might co-elute chromatographically. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity over a defined range. |
| Limit of Detection (LOD) | ~0.1 - 0.2 µg/L[6] | ~0.01 - 0.1 µg/L | GC-MS, especially in SIM mode, is inherently more sensitive, allowing for the detection of much lower concentrations. |
| Limit of Quantitation (LOQ) | ~0.3 - 0.6 µg/L | ~0.03 - 0.3 µg/L | Following the trend of LOD, GC-MS allows for reliable quantification at lower levels. |
| Accuracy (% Recovery) | 98% - 108%[6] | 95% - 105% | Both methods demonstrate high accuracy when properly validated. HPLC often shows slightly better recovery due to simpler sample preparation. |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | HPLC generally offers superior precision for routine quantitative analysis due to the high reproducibility of liquid injections.[7] |
| Robustness | High | Moderate | HPLC methods are often more robust against minor variations in parameters like mobile phase composition and temperature. GC methods can be sensitive to inlet contamination and column aging.[14] |
| Throughput | High | Moderate | HPLC methods often have shorter run times and can be more readily automated for high-throughput screening. |
Expert Insights: Choosing the Right Tool for the Job
The decision to use HPLC-UV versus GC-MS is not merely about choosing the "better" method, but the appropriate one for the analytical objective.
-
For Routine Quality Control and Assay: HPLC-UV is typically the method of choice. Its robustness, high precision, and ease of use make it ideal for quantifying the purity of bulk material or monitoring reaction progress where the analyte concentration is relatively high and the sample matrix is clean. The self-validating nature of a well-developed HPLC method provides high confidence for batch release testing.
-
For Trace-Level Impurity Analysis and Identity Confirmation: GC-MS is the superior technique. Its exceptional sensitivity is required for detecting and quantifying trace-level impurities. Furthermore, in drug development and regulatory submissions, the mass spectral data provided by GC-MS offers unequivocal proof of the compound's identity, which is a critical requirement from agencies like the FDA.[15] It is the preferred method for troubleshooting, identifying unknown byproducts, or analyzing samples from complex matrices like environmental water or biological fluids.
By cross-validating results between these two orthogonal techniques, laboratories can build a comprehensive and highly reliable analytical profile for this compound, ensuring data integrity across the entire product lifecycle.
References
- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. epa.gov [epa.gov]
- 9. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-methyl-4-nitroaniline
Section 1: Hazard Identification and Immediate Precautions
2-Chloro-6-methyl-4-nitroaniline is a chlorinated nitroaromatic compound that requires careful handling due to its potential health and environmental hazards.[1] Before any handling or disposal procedures, it is imperative to understand its risk profile and establish a safe working environment. This compound is classified as harmful if swallowed and is recognized as toxic to aquatic life with long-lasting effects.[2][3]
Based on aggregated GHS information, it may also cause skin, eye, and respiratory irritation.[4] Therefore, all operations must be conducted within a certified chemical fume hood, and personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 69951-02-6 | [5][6][7] |
| Molecular Formula | C₇H₇ClN₂O₂ | [4][5][8] |
| Molecular Weight | 186.6 g/mol | [5][8] |
| Appearance | Very dark beige to very dark brown solid/powder | [8] |
| Melting Point | 170-176 °C | [8] |
| Flash Point | 205 °C / 401 °F (similar compound) | [9][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |[9][10] |
Essential Personal Protective Equipment (PPE)
Given the hazards, the following PPE is mandatory when handling this compound in any capacity:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][11]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed frequently, especially if contact is suspected.[12]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary if exposure limits are exceeded or if irritation is experienced.[9]
-
Emergency Facilities: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[11][13]
Section 2: Waste Management and Segregation
Proper disposal begins with correct identification and segregation at the point of generation. Due to its toxicity and environmental hazards, this compound and any materials contaminated with it must be treated as hazardous waste.[13][14]
Waste Container Selection and Labeling
-
Container Choice: Use a dedicated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or damage.[14]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
Segregation from Incompatible Materials
Store the hazardous waste container in a designated, secure waste accumulation area. It is critical to segregate this waste from incompatible materials to prevent dangerous chemical reactions. Specifically, store it away from:
Section 3: Step-by-Step Disposal Protocols
Disposal must be carried out in strict accordance with federal, state, and local regulations.[14] Never dispose of this chemical in the regular trash or down the drain.[14] The following protocols provide a procedural framework for laboratory personnel.
Protocol 3.1: Disposal of Solid Waste and Contaminated Materials
This protocol applies to unused chemical, contaminated PPE (gloves, etc.), and absorbent materials from spill cleanup.
-
Preparation: Ensure all required PPE is worn correctly before handling the waste.
-
Containment: Carefully place all solid waste material into the pre-labeled hazardous waste container.[10] Minimize dust generation during transfer.[9]
-
Sealing: Securely close the container lid.
-
Storage: Move the container to the designated hazardous waste accumulation area.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[14]
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.[14]
Protocol 3.2: Decontamination of Empty Containers
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[14]
-
Initial Rinse (Triple Rinsing): Under a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The solvent rinsate from this process is considered hazardous waste. It must be collected and placed into a designated hazardous waste container for liquids.[14]
-
Final Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste. However, it is best practice to deface or remove the original label before disposal to prevent misuse.[14]
Section 4: Emergency Procedures
Immediate and correct response to emergencies is critical to ensure personnel safety and minimize environmental impact.
Protocol 4.1: Spill Response
The response to a spill depends on its size and the immediate risk to personnel.
-
Small Spills: Generally, these can be managed by trained laboratory personnel.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear full PPE, including respiratory protection.[10]
-
Containment: Prevent the substance from entering drains or waterways.[14]
-
Cleanup: Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[14] Avoid raising dust.[9]
-
Collect Waste: Sweep or shovel the absorbed material into a labeled, sealed container for hazardous waste disposal.[9][15]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[16]
-
-
Large Spills: These present a significant hazard and require professional intervention.
-
Evacuate: Immediately evacuate the area.[10]
-
Isolate: Close doors to the affected area to contain any dust or vapors.
-
Alert Authorities: Contact your institution's EHS department and emergency services immediately. Do not attempt to clean up a large spill without specialized training and equipment.[10][15]
-
Caption: Decision workflow for responding to a this compound spill.
First Aid Measures
In the event of exposure, take the following actions immediately while seeking medical attention. Provide the Safety Data Sheet (SDS) to the responding medical personnel.
Table 2: First Aid for Exposure
| Exposure Route | Action |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10][11] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][10][11] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[2][10] |
Section 5: Regulatory Context
The disposal of this compound is governed by stringent regulations. In the United States, chemical waste generators must adhere to guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] It is the generator's responsibility to classify waste accurately and ensure it is managed and disposed of at an approved facility.[14][18] Always consult your local, state, and federal hazardous waste regulations to ensure complete and accurate compliance.[11][17][18]
References
- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]
- 6. This compound | 69951-02-6 [chemicalbook.com]
- 7. CAS 69951-02-6 | 4755-5-X0 | MDL MFCD01313703 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. This compound | 69951-02-6 | Benchchem [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. home.miracosta.edu [home.miracosta.edu]
- 13. nj.gov [nj.gov]
- 14. benchchem.com [benchchem.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. ulethbridge.ca [ulethbridge.ca]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-methyl-4-nitroaniline
As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to cultivate a culture of safety that protects both the researcher and the integrity of our work. The handling of specialized chemical reagents like 2-Chloro-6-methyl-4-nitroaniline, a substituted nitroaniline, demands a meticulous and informed approach to personal protective equipment (PPE). This guide moves beyond a simple checklist, providing a procedural and causal framework for PPE selection and use, grounded in the established hazard profiles of analogous compounds.
While specific toxicological data for this compound (CAS 69951-02-6) is not extensively published, a conservative safety strategy necessitates extrapolating from the known hazards of structurally similar chemicals, such as other chlorinated and nitrated anilines. These compounds are consistently classified as harmful or toxic, particularly through ingestion, dermal contact, and inhalation, and pose a significant risk to aquatic ecosystems.[1][2][3][4][5] Therefore, the protocols outlined below are designed to establish a robust barrier of protection against these presumed threats.
Hazard Assessment: The Rationale Behind a Multi-Layered Defense
Understanding the "why" is critical for compliance and safety. The PPE recommendations for this compound are based on the potential hazards exhibited by similar molecules:
-
Acute Toxicity: Analogous nitroanilines are known to be harmful or toxic if swallowed, and may cause harm if they come into contact with the skin or are inhaled.[2][3][4][5][6] The primary mechanism of toxicity for many nitroanilines involves the absorption into the body leading to the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[5][7]
-
Skin and Eye Irritation: Direct contact with related compounds can cause skin and serious eye irritation.[3] As a fine powder, this compound can easily become airborne and contact sensitive tissues.
-
Respiratory Hazard: Inhalation of dusts is a primary exposure route.[4][8] Fine powders can be easily aerosolized during weighing or transfer, posing a risk to the respiratory tract.
-
Environmental Hazard: Many related compounds are classified as toxic to aquatic life with long-lasting effects.[1][2][8] This underscores the importance of containment and proper disposal of contaminated PPE to prevent environmental release.
Core PPE Requirements: Your Personal Barrier System
Based on this hazard profile, a comprehensive PPE strategy is essential. The following are the minimum requirements for handling this compound in a laboratory setting. All operations should be conducted within a certified chemical fume hood.
-
Eye and Face Protection:
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[1][8]
-
Recommended for Powder Handling: When weighing or transferring the solid compound where the risk of splashing or dust generation is higher, a face shield should be worn in addition to safety goggles.[9][10] This provides a full barrier against airborne particulates.
-
-
Skin and Body Protection:
-
Gloves: Chemically resistant gloves are a critical barrier. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[1] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. It is crucial to use proper glove removal technique to avoid contaminating your skin.[1][10]
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing.
-
Full Body Suit: For large-scale operations or spill cleanup, a complete suit protecting against chemical dusts is recommended.[1][9][11]
-
-
Respiratory Protection:
-
Standard Operations: All handling of the solid form should occur in a chemical fume hood to minimize inhalation exposure.[10]
-
When a Fume Hood is Not Feasible or During Spills: If there is a risk of exceeding exposure limits or if dust is generated outside of a containment system, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][8] A respirator with a particulate filter (type P95 or P1) is a suitable minimum.[1]
-
Occupational Exposure Limits for Analogous Compounds
To provide a quantitative perspective on the potential hazards, the table below lists the established occupational exposure limits (OELs) for p-Nitroaniline, a related compound. While not specific to this compound, these values highlight the need for stringent engineering controls and PPE to keep exposure to the lowest possible level.[7]
| Agency | Exposure Limit (8-Hour Time-Weighted Average) | Notes |
| OSHA | 6 mg/m³ (PEL) | Permissible Exposure Limit. |
| NIOSH | 3 mg/m³ (REL) | Recommended Exposure Limit. |
| ACGIH | 3 mg/m³ (TLV) | Threshold Limit Value.[7] |
Procedural Protocol: PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. An incorrect doffing procedure can lead to contamination and exposure. The following workflow is designed to minimize this risk.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cpachem.com [cpachem.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. aarti-industries.com [aarti-industries.com]
- 10. eastharbourgroup.com [eastharbourgroup.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
